Product packaging for 4(1H)-Quinazolinone(Cat. No.:CAS No. 491-36-1)

4(1H)-Quinazolinone

货号: B119868
CAS 编号: 491-36-1
分子量: 146.15 g/mol
InChI 键: QMNUDYFKZYBWQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

4-Hydroxyquinazoline is a versatile heterocyclic compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized for its potent and selective inhibition of poly(ADP-ribose) polymerase-1 (PARP-1) [4] . By catalyzing the covalent attachment of ADP-ribose to nuclear proteins, PARP-1 plays a critical role in DNA repair and maintaining genomic integrity. The inhibition of this enzyme by 4-Hydroxyquinazoline provides a powerful tool for investigating the DNA damage response and exploring synthetic lethality, particularly in BRCA-deficient cancer models like triple-negative breast cancer (TNBC) [1] . This mechanism is being leveraged in the development of novel therapeutic agents, such as dual BRD4/PARP1 inhibitors, designed to induce defective homologous recombination and trigger synthetic lethality in BRCA-competent cancers, thereby expanding the potential of PARP inhibition beyond genetically defined tumors [1] . Beyond oncology, the 4-Hydroxyquinazoline scaffold serves as a key intermediate for constructing derivatives with diverse biological activities. Recent studies highlight its application in developing compounds that overcome primary resistance to existing PARP inhibitors (e.g., Olaparib) in resistant cell lines such as HCT-15 and HCC1937 [2] . Furthermore, research into 4-hydroxyquinazoline-based carboxamides has identified promising vasorelaxant properties, with some analogues demonstrating potency greater than the standard antihypertensive drug Doxazosin in pre-contracted rat aorta models [7] . The structural versatility of this core also enables exploration in other therapeutic areas, including the development of 4(3H)-quinazolinone derivatives that exhibit synergistic, bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) when combined with β-lactam antibiotics [6] . This breadth of application makes 4-Hydroxyquinazoline a valuable chemical entity for pioneering new approaches in cancer therapy, cardiovascular research, and infectious disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B119868 4(1H)-Quinazolinone CAS No. 491-36-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNUDYFKZYBWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Record name 4-quinazolinol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049412
Record name 4-Hydroxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-36-1
Record name 4(1H)-Quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyquinazoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinazolin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-QUINAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84JOT4EY5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel 4(1H)-Quinazolinone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4(1H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its stability and broad spectrum of biological activities.[1] This heterocyclic compound is a key pharmacophore in numerous synthetic and natural products, demonstrating significant therapeutic potential.[2][3][4] Derivatives of this compound have been extensively investigated and shown to possess a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[5][6][7] The versatility of its core structure allows for diverse substitutions, enabling chemists to modulate its biological activity and develop potent therapeutic agents.[2]

This guide provides an in-depth overview of modern synthetic methodologies for novel this compound derivatives, details key experimental protocols, and summarizes their significant biological activities, with a focus on anticancer, anti-inflammatory, and antimicrobial applications.

Core Synthetic Methodologies

The synthesis of the this compound ring system can be achieved through various classical and modern techniques. Recent advancements have focused on developing more efficient, high-yield, and environmentally friendly "green" methods.[8]

Classical Approaches:

  • Niementowski Reaction: This conventional method involves the thermal condensation of anthranilic acids with amides to form the quinazolinone ring.[9]

  • From Anthranilic Acid Derivatives: A common route involves the condensation of N-acylanthranilic acids with primary amines, which serves as a versatile method for producing various 2,3-disubstituted derivatives.[1]

  • From Isatoic Anhydride: Isatoic anhydride is a key starting material that reacts with amines and other components, often in multicomponent reactions, to yield the desired quinazolinone scaffold.[9][10]

Modern and Green Synthetic Strategies:

Modern synthetic chemistry offers several advanced techniques that improve reaction efficiency, reduce reaction times, and often lead to higher yields with greater purity.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of reaction, leading to a rapid and efficient synthesis of quinazolinone derivatives.[8][11]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials.[8] This approach offers high atom economy and is well-suited for creating diverse chemical libraries.[8]

  • Metal-Catalyzed Reactions: Catalysts, particularly those based on copper and palladium, are employed to facilitate the formation of the quinazolinone ring system under milder conditions.[11]

  • Organocatalysis: The use of small organic molecules as catalysts, such as triethanolamine or taurine, provides a metal-free and environmentally benign alternative for synthesizing quinazolinone derivatives.[10]

  • Ionic Liquids: Ionic liquids can serve as both solvents and catalysts, promoting the reaction and often allowing for easy recovery and reuse, aligning with the principles of green chemistry.[8]

The general workflow for the synthesis and subsequent evaluation of this compound derivatives is a multi-step process, beginning with the selection of appropriate starting materials and culminating in biological testing.

Synthesis and Evaluation Workflow General Workflow for Synthesis and Biological Evaluation of 4(1H)-Quinazolinones Start Starting Materials (e.g., Anthranilic Acid, Isatoic Anhydride) Synthesis Chemical Synthesis (e.g., MCR, Microwave-Assisted) Start->Synthesis Workup Reaction Work-up (e.g., Extraction, Quenching) Synthesis->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Analysis Structural Analysis (NMR, Mass Spectrometry, IR) Purification->Analysis Pure Pure this compound Derivative Analysis->Pure BioEval In Vitro Biological Evaluation (e.g., Cytotoxicity, Antimicrobial Assays) Pure->BioEval End Lead Compound Identification BioEval->End

A general workflow for the synthesis of this compound derivatives.

The primary synthetic routes often diverge based on the chosen starting material, each offering distinct advantages for accessing different substitution patterns on the quinazolinone core.

Synthetic Routes Key Synthetic Pathways to 4(1H)-Quinazolinones A Anthranilic Acid Derivatives R1 Niementowski Reaction (with Amides) A->R1 Heat R2 Condensation (with Amines) A->R2 Coupling B Isatoic Anhydride R3 Multicomponent Reactions (with Aldehydes, Amines) B->R3 Organocatalyst C 2-Aminobenzonitriles R4 Microwave/Ultrasound (with Acyl Chlorides) C->R4 Yb(OTf)3 Q This compound Core R1->Q R2->Q R3->Q R4->Q

Primary synthetic routes to the this compound scaffold.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of this compound derivatives.

Protocol 1: Synthesis of 2,3,6-Trisubstituted Quinazolin-4-one Schiff Bases (Anti-inflammatory/Analgesic Agents) [12]

  • Synthesis of 2-methyl-3-amino-6-bromo-4-(3H)-quinazolinone: A mixture of 5-bromo-N-acetyl anthranilic acid (0.01 mol) and hydrazine hydrate (0.01 mol) in ethanol (30 mL) is refluxed for 6 hours in the presence of a catalytic amount of pyridine. The reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized.

  • Synthesis of Schiff Base: The product from the previous step (0.01 mol) is dissolved in glacial acetic acid (20 mL). An appropriate aromatic aldehyde (0.01 mol) is added, and the mixture is refluxed for 8-10 hours.

  • Work-up and Purification: The reaction mixture is cooled and poured into crushed ice. The separated solid product is filtered, washed thoroughly with water, dried, and recrystallized from a suitable solvent like ethanol to yield the final Schiff base derivative.

Protocol 2: Three-Component Synthesis of Quinazolinone-Benzyl Piperidine Derivatives (Anticancer Agents) [13]

  • Synthesis of 2-chloromethyl intermediate: A substituted 3-amino-2-(chloromethyl)quinazolin-4(3H)-one (1 mmol) is dissolved in acetonitrile (10 mL).

  • Coupling Reaction: 4-Benzyl piperidine (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol) are added to the solution. The reaction mixture is stirred at 70°C for 24 hours.

  • Work-up and Purification: The reaction mixture is cooled and poured into ice water. The precipitate formed is collected by filtration, washed with cold water, and then purified by recrystallization from ethyl acetate to afford the final target compound.

Protocol 3: Microwave-Assisted Synthesis of 2,3-disubstituted-quinazolin-4(3H)-ones [14]

  • Reaction Setup: 2-Aminobenzamide (1 mmol) and an appropriate aromatic aldehyde (1 mmol) are mixed in ethanol (5 mL) in a microwave-safe vessel.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at 120°C for 10-15 minutes.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is triturated with diethyl ether, and the resulting solid is collected by filtration and recrystallized from ethanol to yield the pure 2,3-disubstituted-quinazolin-4(3H)-one.

Biological Activities and Data

The therapeutic potential of 4(1H)-quinazolinones stems from their ability to interact with various biological targets.

Anticancer Activity

Quinazolinone derivatives exhibit potent anticancer activity through multiple mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[2][15] They are known to target epidermal growth factor receptor (EGFR), poly(ADP-ribose)polymerase-1 (PARP-1), and the PI3K pathway.[2][16] Many derivatives induce apoptosis (programmed cell death) in cancer cells.[15][16]

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Certain quinazolinone derivatives have been specifically designed to inhibit components of this pathway.[16]

PI3K Pathway Inhibition Inhibition of PI3K/Akt Pathway by Quinazolinone Derivatives GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effects (Cell Survival, Proliferation) Akt->Downstream Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Quinazolinone Quinazolinone Derivative Quinazolinone->PI3K Inhibits

Quinazolinone derivatives can inhibit the PI3K signaling pathway.
Compound Series Target Cell Lines Activity (IC₅₀ in µM) Mechanism/Target
Quinazolinone-benzyl piperidines[13]MCF-7 (Breast), A549 (Lung)Moderate activityEGFR Inhibition
2,3-disubstituted-6-iodo-quinazolinones[17]MCF-7, HeLa, HepG2Some compounds more potent than DoxorubicinCytotoxicity
4-morpholino-quinazoline derivatives[16]VariousMicromolar rangePI3Kα Inhibition
Quinazolinone-imidazolone hybrids[16]MCF-7 (Breast)3-fold more potent than cisplatinApoptosis Induction
Quinazoline-2,4(1H,3H)-diones[16]VariousNanomolar rangePARP-1 Inhibition

Anti-inflammatory Activity

Several novel this compound derivatives have been synthesized and evaluated for their anti-inflammatory potential, often using the carrageenan-induced paw edema assay in rats.[18] Structure-activity relationship (SAR) studies suggest that substitutions at the 1 and 2 positions, such as isopropyl and phenyl groups, and the presence of a halogen atom can enhance activity.[18]

Compound Series Assay Activity (% Edema Inhibition) Key Structural Features
1-isopropyl-2-(2-fluorophenyl)-4(1H)-quinazolinone[18]Carrageenan-induced paw edemaHigh potencyIsopropyl at N-1, fluorophenyl at C-2
2-methyl-6-bromo-3-[substituted]-quinazolinones[12]Carrageenan-induced paw edema15.1% to 32.5%Thiazolidinone moiety at N-3 showed better activity
Spiro quinazolinone derivatives[11]Animal modelsSignificant analgesic and anti-inflammatory effectsSpiro-cyclohexane ring at C-2
Antimicrobial Activity

The quinazolinone scaffold is a promising framework for developing new antimicrobial agents to combat resistant pathogens.[1] SAR studies have shown that substitutions at positions 2 and 3, and the presence of halogens (e.g., bromine, chlorine) at position 6, can significantly influence their antibacterial and antifungal efficacy.[3]

Compound Series Target Microorganisms Activity (MIC in µg/mL) Key Structural Features
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one[14]S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans18.3 - 30.1Benzyl at N-3, chlorophenyl at C-2
2,3,6-trisubstituted quinazolinones[19]S. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, C. albicansGood to excellent activityPhenylimino thiazolidinone group at C-2
N-hexyl isatin-quinazoline derivatives[3]Gram-positive, Gram-negative bacteria, and fungiActive against screened speciesN-hexyl substituted isatin moiety

Conclusion and Future Outlook

The this compound nucleus remains a highly privileged scaffold in the field of medicinal chemistry and drug discovery. The continuous development of novel, efficient, and sustainable synthetic methodologies, including multicomponent and microwave-assisted reactions, has expanded the accessible chemical space for this versatile heterocycle. The diverse biological activities demonstrated by its derivatives, particularly in oncology, inflammation, and infectious diseases, underscore its therapeutic potential.

Future research should focus on the design and synthesis of derivatives with enhanced potency and selectivity for specific biological targets. Integrating computational studies, such as molecular docking, can further guide the rational design of next-generation this compound-based therapeutic agents. The exploration of novel substitution patterns and the synthesis of hybrid molecules incorporating other bioactive pharmacophores will undoubtedly lead to the discovery of new lead compounds to address unmet medical needs.

References

The Quinazolinone Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidine rings, stands as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically approved drugs. This technical guide provides an in-depth exploration of the diverse pharmacological properties of the quinazolinone core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. This document details the underlying mechanisms of action, presents key quantitative data, outlines experimental protocols for synthesis and evaluation, and visualizes critical signaling pathways.

Anticancer Activity

Quinazolinone derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth and proliferation.

Mechanism of Action

The anticancer effects of quinazolinones are often attributed to their inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathways.[1][2] By blocking these pathways, quinazolinone compounds can halt the cell cycle, induce programmed cell death (apoptosis), and prevent the formation of new blood vessels that supply tumors (angiogenesis).[3][4]

Quinazolinone-based EGFR inhibitors act as ATP-competitive antagonists, binding to the kinase domain of the receptor and preventing its autophosphorylation. This action blocks downstream signaling cascades that promote cell proliferation and survival.[1]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR

EGFR signaling pathway inhibition by quinazolinones.

Several quinazolinone derivatives have been developed as inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, metabolism, and survival. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Growth Cell Growth & Proliferation mTORC1->Growth Quinazolinone Quinazolinone Inhibitor Quinazolinone->PI3K Inhibits Quinazolinone->mTORC1 Inhibits

PI3K/Akt/mTOR pathway inhibition by quinazolinones.

Quinazolinone derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases and subsequent cell death.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Quinazolinone Quinazolinone Derivative Bax Bax Quinazolinone->Bax Upregulates Bcl2 Bcl-2 Quinazolinone->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome ExecutionerCaspases Executioner Caspases (Caspase-3, -6, -7) Apoptosome->ExecutionerCaspases DeathReceptor Death Receptor FADD FADD DeathReceptor->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase8->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

Apoptosis induction by quinazolinone derivatives.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative quinazolinone derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
11g MCF-7 (Breast)Not Specified (High Activity)[3]
11g HeLa (Cervical)Not Specified (High Activity)[3]
Compound 2j MCF-7 (Breast)3.79 ± 0.96[5]
Compound 3j MCF-7 (Breast)0.20 ± 0.02[5]
Compound 3a A2780 (Ovarian)3.00 ± 1.20[5]
Compound 3g A2780 (Ovarian)0.14 ± 0.03[5]
Compound IIIa A549 (Lung)18.29 ± 0.45[2]
Compound G MCF-7 (Breast)0.44 ± 0.01[6]
Compound 6n A549 (Lung)5.9 ± 1.7[7]
Compound 6n SW-480 (Colorectal)2.3 ± 0.91[7]
Compound 6n MCF-7 (Breast)5.65 ± 2.33[7]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of quinazolinone compounds on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate (e.g., 5x10^3 cells/well) start->step1 step2 Incubate for 24 hours (37°C, 5% CO2) step1->step2 step3 Treat cells with varying concentrations of quinazolinone compound step2->step3 step4 Incubate for 24-72 hours step3->step4 step5 Add MTT solution (e.g., 20 µL) to each well step4->step5 step6 Incubate for 4 hours to allow formazan crystal formation step5->step6 step7 Add DMSO (e.g., 150 µL) to dissolve formazan crystals step6->step7 step8 Measure absorbance at 570 nm using a microplate reader step7->step8 end End: Calculate % cell viability and determine IC50 value step8->end

Workflow for the MTT cytotoxicity assay.

Materials:

  • Quinazolinone compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone compound in complete culture medium. Remove the existing medium from the wells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a period of 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting cell viability against compound concentration.

Antimicrobial Activity

Quinazolinone derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Mechanism of Action

The antimicrobial mechanism of quinazolinones is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[8]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinazolinone derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Q-1 B. subtilis25
Q-2 E. coli6.25
Q-1 C. albicans25
Q-2 A. nigerNot Specified (Significant Activity)
Compound 16 S. aureus0.5 mg/mL[9]
Compound 20 B. subtilis0.5 mg/mL[9]
Compound 19 P. aeruginosa0.15 mg/mL[9]
Compound 3a S. aureus25.6 ± 0.5[10]
Compound 3a B. subtilis24.3 ± 0.4[10]
Compound 3a P. aeruginosa30.1 ± 0.6[10]
Compound 3a E. coli25.1 ± 0.5[10]
Compound 3a A. fumigatus18.3 ± 0.6[10]
Compound 3a S. cerevisiae23.1 ± 0.4[10]
Compound 3a C. albicans26.1 ± 0.5[10]
Compound 4a E. coli4[8]
Compound 4a S. aureus4[8]
Compound 4a B. subtilis4[8]
Compound 4a S. typhimurium8[8]
Compound 4c S. typhimurium4[8]
Compound 5a (Overall Potent)1-16[8]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Broth_Microdilution_Workflow start Start step1 Prepare serial two-fold dilutions of the quinazolinone compound in broth in a 96-well plate start->step1 step2 Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) step1->step2 step3 Inoculate each well with the microbial suspension step2->step3 step4 Include a growth control (no compound) and a sterility control (no inoculum) step3->step4 step5 Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours) step4->step5 step6 Visually inspect the wells for turbidity (microbial growth) step5->step6 end End: Determine the MIC as the lowest concentration with no visible growth step6->end Carrageenan_Paw_Edema_Workflow start Start step1 Administer the quinazolinone compound or vehicle to experimental animals (e.g., rats) start->step1 step2 After a set time (e.g., 30-60 min), inject carrageenan solution into the hind paw step1->step2 step3 Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan) step2->step3 step4 Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control step3->step4 end End: Determine the anti-inflammatory effect and ED50 value step4->end MES_Test_Workflow start Start step1 Administer the quinazolinone compound or vehicle to experimental animals (e.g., mice) start->step1 step2 At the time of peak effect, deliver a supramaximal electrical stimulus via corneal or ear electrodes step1->step2 step3 Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure step2->step3 step4 Record the number of animals protected from tonic hindlimb extension in each group step3->step4 end End: Calculate the percentage of protection and determine the ED50 value step4->end Quinazolinone_Synthesis AnthranilicAcid Anthranilic Acid Derivative Intermediate1 N-Acyl Anthranilic Acid AnthranilicAcid->Intermediate1 AcylChloride Acyl Chloride (R1-COCl) AcylChloride->Intermediate1 Benzoxazinone 2-Substituted-4H-3,1- benzoxazin-4-one Intermediate1->Benzoxazinone AceticAnhydride Acetic Anhydride AceticAnhydride->Benzoxazinone Cyclization Quinazolinone 2,3-Disubstituted-4(3H)- quinazolinone Benzoxazinone->Quinazolinone Amine Amine (R2-NH2) Amine->Quinazolinone

References

The Versatile Scaffold: A Deep Dive into the Structure-Activity Relationship of 4(1H)-Quinazolinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the 4(1H)-quinazolinone core stands as a privileged scaffold, a versatile framework that has given rise to a multitude of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, offering a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development. This document synthesizes key findings on their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways.

The therapeutic potential of quinazolinone derivatives is underscored by the existence of clinically approved drugs and numerous candidates in various stages of development.[1][2] Their biological effects are intricately linked to the nature and position of substituents on the quinazolinone ring system, making a thorough understanding of SAR paramount for the rational design of new, more potent, and selective therapeutic agents.[3]

Anticancer Activity: Targeting Key Pathways in Malignancy

The fight against cancer has been a major focus for the application of this compound analogs. These compounds have been shown to interfere with several crucial signaling pathways and cellular processes that are dysregulated in cancer cells.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

The quinazoline core is a well-established pharmacophore for the development of EGFR inhibitors.[1] EGFR, a receptor tyrosine kinase, plays a critical role in cell proliferation and survival, and its overexpression or mutation is a hallmark of many cancers.[2][4] Several generations of quinazoline-based EGFR inhibitors have been developed, with five first-generation and two second-generation drugs currently approved for cancer treatment.[1]

The SAR of 4-anilinoquinazoline derivatives as EGFR inhibitors has been extensively studied. Key structural features for potent activity include:

  • The 4-Anilino Moiety: This group is crucial for binding to the ATP-binding site of the EGFR kinase domain. Substitutions on the aniline ring significantly impact potency and selectivity.[1]

  • Substitutions at C-6 and C-7: The C-6 and C-7 positions of the quinazoline ring are often modified with small, lipophilic groups or moieties that can form additional interactions within the active site, enhancing inhibitory activity.[1] For instance, the introduction of a 5-substituted furan-2-yl moiety at the C-6 position has led to compounds with potent antiproliferative activity against cancer cell lines.[1]

  • Targeting Resistance Mutations: A major challenge in EGFR-targeted therapy is the emergence of resistance mutations, such as T790M and C797S.[1] Research is ongoing to develop fourth-generation, allosteric EGFR inhibitors based on the quinazolinone scaffold that can overcome this resistance.[5]

Table 1: SAR of 4-Anilinoquinazoline Analogs as EGFR Inhibitors

Compound IDR1 (Position 6)R2 (Position 4-Anilino)TargetIC50 (nM)Reference
19 N-Boc glycine3-bromo-anilineEGFR3.2[1]
13 5-substituted furan-2-yl-EGFR L858R/T790M-[1]
20 2-substituted acetamidometa-bromoaniline--[1]
24 sulfamoyl-aryl (via 4-carbon linker)-EGFRwt, EGFR T790M-[1]
6d --EGFR69[4]

Note: '-' indicates data not explicitly provided in the source.

2. Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[6][7] Several this compound and 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[6][7][8][9]

Key SAR findings for tubulin polymerization inhibitors include:

  • Substitutions at C-2: The nature of the substituent at the C-2 position is critical for activity. Aromatic and heteroaromatic groups, such as naphthyl and styryl moieties, have been shown to confer potent cytotoxicity and tubulin polymerization inhibitory effects.[6][7][10]

  • Saturation of the 2,3-double bond: The 2,3-dihydroquinazolin-4(1H)-one scaffold has also yielded potent tubulin inhibitors.[6][10]

  • Induction of Cell Cycle Arrest: These compounds typically induce cell cycle arrest in the G2/M phase, consistent with their mechanism of action as microtubule-destabilizing agents.[6][7][10]

Table 2: Cytotoxicity of Quinazolinone-based Tubulin Polymerization Inhibitors

Compound IDScaffoldC-2 SubstituentCell LineGI50/IC50 (µM)Reference
39 2,3-dihydroquinazolin-4(1H)-one1-naphthylHT29, U87, A2780, H460, BE2-C<0.05[6]
51 quinazolin-4(3H)-one2-styrylVarioussub-µM[6]
63 quinazolin-4(3H)-one2-(4-hydroxystyryl)Varioussub-µM[6]
64 quinazolin-4(3H)-one2-(2-methoxystyryl)Varioussub-µM[6]
65 quinazolin-4(3H)-one2-(3-methoxystyryl)Varioussub-µM[6]
32 2,3-dihydroquinazolin-4(1H)-one2-substitutedHepG2, U251, PANC-1, A549, A375Potent[10]
Antimicrobial Activity: A Scaffold to Combat Drug Resistance

The rise of multidrug-resistant bacteria presents a major global health threat, necessitating the discovery of novel antibacterial agents.[11][12] The 4(3H)-quinazolinone scaffold has emerged as a promising framework for the development of new antibacterials.[11][13][14]

1. Inhibition of Penicillin-Binding Protein 2a (PBP2a):

Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of antibiotic-resistant infections.[13] Some 4(3H)-quinazolinones act as allosteric inhibitors of PBP2a, a key enzyme responsible for methicillin resistance.[11] By binding to an allosteric site, these compounds render PBP2a susceptible to inhibition.[11][15]

2. Inhibition of DNA Gyrase:

Another important bacterial target for quinazolinone analogs is DNA gyrase, an essential enzyme involved in DNA replication.[11]

Table 3: Antibacterial Activity of 4(3H)-Quinazolinone Analogs against S. aureus

Compound IDR1 (Position 2)R2 (Position 3)R3 (Quinazolinone Core)MIC (µg/mL)Reference
1 4-Nitrostyryl3-HydroxyphenylUnsubstituted2[11]
27 4-Cyanostyryl3-Carboxyphenyl6-Fluoro0.25[11]
30 4-Cyanostyryl3-Hydroxyphenyl6-Fluoro0.5[11]
52 4-Cyanostyryl3-Hydroxyphenyl7-Fluoro-[11]

Note: MIC values are against S. aureus ATCC 29213. Lower MIC values indicate higher antibacterial activity.[11]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[16][17][18][19][20][21][22][23]

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key mediators of the inflammatory cascade, such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[23]

Key SAR observations for anti-inflammatory activity include:

  • Substitutions at N-1 and C-2: The nature of the substituents at the N-1 and C-2 positions significantly influences anti-inflammatory potency. For instance, 2-isopropyl-1-phenyl and 1-isopropyl-2-phenyl-4(1H)-quinazolinones have shown optimal activity.[17]

  • Halogenation: The presence of a halogen atom on the quinazolinone core is often preferred for enhanced anti-inflammatory activity.[17]

  • Fusion of Heterocyclic Rings: The incorporation of other heterocyclic moieties, such as thiazolidinones and azetidinones, onto the quinazolinone scaffold has led to compounds with improved anti-inflammatory and analgesic activities.[16]

Table 4: Anti-inflammatory Activity of Selected Quinazolinone Analogs

Compound IDKey Structural FeaturesActivity (% Inhibition of Edema)Reference
21 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one32.5[16]
15 Azetidinone derivative27.3[16]
50 1-isopropyl-(2-fluorophenyl)-4-(1H)-quinazolinone-[17]

Note: '-' indicates data not explicitly provided in the source.

Experimental Protocols

A comprehensive understanding of the SAR of this compound analogs requires a detailed examination of the experimental methodologies used for their synthesis and biological evaluation.

Synthesis of this compound Analogs

The synthesis of 4(1H)-quinazolinones can be achieved through various methods. A common approach involves the cyclization of appropriately substituted anthranilamides with acid chlorides.[17] Microwave-assisted synthesis has also been employed to improve reaction yields and efficiency.[3]

Biological Assays

1. Anticancer Activity:

  • Cell Viability Assays (e.g., MTT Assay): To determine the cytotoxic effects of the compounds on various cancer cell lines.[23]

  • EGFR Kinase Inhibition Assay: To measure the in vitro inhibitory activity of the compounds against EGFR.[4]

  • Tubulin Polymerization Assay: To assess the ability of the compounds to inhibit the polymerization of tubulin into microtubules.[6][7]

  • Cell Cycle Analysis: To determine the effect of the compounds on cell cycle progression, typically using flow cytometry.[6][7][24]

2. Antimicrobial Activity:

  • Minimum Inhibitory Concentration (MIC) Determination: A standard microdilution method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11] The procedure involves preparing serial dilutions of the test compound in a microtiter plate, followed by the addition of a standardized bacterial inoculum. After incubation, the MIC is determined as the lowest concentration with no visible turbidity.[11]

  • PBP2a Binding Assay: Fluorescence quenching assays can be used to measure the binding affinity of compounds to PBP2a.[11]

3. Anti-inflammatory Activity:

  • Carrageenan-Induced Paw Edema Test: An in vivo model in rodents to evaluate the acute anti-inflammatory activity of compounds.[17]

  • Gene Expression Analysis (e.g., RT-qPCR): To measure the effect of compounds on the mRNA expression of inflammatory mediators like COX-2, IL-1β, and TNF-α in cell lines such as LPS-stimulated RAW 246.7 macrophages.[23]

Visualizing the Mechanisms

To better understand the complex biological processes influenced by this compound analogs, graphical representations of signaling pathways and experimental workflows are invaluable.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Quinazolinone This compound EGFR Inhibitor Quinazolinone->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by this compound analogs.

Antimicrobial_Workflow start Synthesized Quinazolinone Analogs mic MIC Determination (Broth Microdilution) start->mic target_assay Target-Based Assays (e.g., PBP2a binding) start->target_assay active Active Compounds mic->active inactive Inactive Compounds mic->inactive target_assay->active sar Structure-Activity Relationship Analysis active->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the discovery of antimicrobial this compound analogs.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive body of research on the SAR of its analogs has provided a solid foundation for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of diseases deepens, the versatility of the quinazolinone core, coupled with innovative synthetic strategies, will undoubtedly lead to the development of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders. This guide serves as a comprehensive resource to aid researchers in this important endeavor.

References

The Dawn of a Heterocyclic Powerhouse: An In-depth Technical Guide to the Discovery and History of Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone, a fused heterocyclic system comprising a benzene ring and a pyrimidinone ring, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activities that have led to the development of numerous therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical development of quinazolinone compounds, from their first synthesis in the mid-19th century to the elucidation of the bioactivities of key natural and synthetic derivatives. This document details the foundational synthetic methodologies, presents key quantitative data from these early preparations, and visualizes the experimental workflows and biological signaling pathways that have been uncovered through decades of research.

Early Discoveries and Foundational Syntheses

The story of quinazolinone begins in 1869 with the pioneering work of the German chemist Peter Griess. His synthesis of the first quinazolinone derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, marked the genesis of this important class of compounds. This initial discovery was followed by several key milestones that established the fundamental synthetic routes to the quinazoline and quinazolinone core structures.

The Griess Synthesis (1869)

Peter Griess reported the first synthesis of a quinazolinone derivative by reacting anthranilic acid with cyanogen. This reaction laid the groundwork for future explorations into the chemistry of this heterocyclic system.

The Bischler-Lang Synthesis (1895)

A significant advancement came from August Bischler and Lang, who reported the synthesis of the parent quinazoline ring system. Their method involved the cyclization of 2-acylaminobenzaldehydes.

The Gabriel Synthesis (1903)

Siegmund Gabriel developed a method for the synthesis of quinazoline from o-nitrobenzylamine, which was reduced and then cyclized with formic acid.

The Niementowski Synthesis (1895)

Stefan von Niementowski established a widely used method for the synthesis of 4(3H)-quinazolinones by the condensation of anthranilic acid with amides at high temperatures. This method's simplicity and versatility have led to its continued use in various forms to this day.

Quantitative Data from Foundational Syntheses

The following table summarizes the available quantitative data from the early, foundational syntheses of quinazolinone and its derivatives. It is important to note that detailed quantitative data, such as percentage yields, were not always reported in the style of modern chemical literature in these early publications.

Synthesis MethodProductReactantsReported Yield (%)Melting Point (°C)
Griess Synthesis (1869)2-Cyano-3,4-dihydro-4-oxoquinazolineAnthranilic acid, CyanogenNot explicitly statedNot reported
Bischler-Lang Synthesis (1895)Quinazoline2-AcylaminobenzaldehydeNot explicitly stated47-48
Gabriel Synthesis (1903)Quinazolineo-Nitrobenzylamine, Formic acidNot explicitly stated48
Niementowski Synthesis (1895)2-Phenyl-4-hydroxyquinolineAnthranilic acid, AcetophenoneNot explicitly stated236-237
Niementowski Synthesis (Modern Adaptation)4(3H)-QuinazolinoneAnthranilic acid, Formamide73.3 - 96[1]218[1]

Experimental Protocols for Key Syntheses

The following sections provide detailed methodologies for the key foundational syntheses of quinazolinone and its derivatives, based on available information from historical and modern sources.

Griess Synthesis of 2-Cyano-3,4-dihydro-4-oxoquinazoline (General Procedure)
  • Reactants: Anthranilic acid, Cyanogen gas.

  • Solvent: Ethanol.

  • Procedure: A solution of anthranilic acid in ethanol is prepared. Cyanogen gas is then passed through this solution. The reaction mixture is subsequently heated to effect cyclization.

  • Work-up: Upon cooling, the product is expected to precipitate from the solution and can be isolated by filtration.

Bischler-Lang Synthesis of Quinazoline (General Procedure)
  • Reactant: 2-Acylaminobenzaldehyde (e.g., 2-formylaminobenzaldehyde).

  • Procedure: The 2-acylaminobenzaldehyde is heated with ammonia in a sealed tube.

  • Work-up: The product, quinazoline, is isolated from the reaction mixture. It can be purified by distillation or crystallization.

Gabriel Synthesis of Quinazoline (General Procedure)
  • Reduction of o-Nitrobenzylamine: o-Nitrobenzylamine is reduced to o-aminobenzylamine.

  • Cyclization: The resulting o-aminobenzylamine is heated with formic acid. This leads to the formation of dihydroquinazoline.

  • Oxidation: The dihydroquinazoline is then oxidized to quinazoline.

Niementowski Synthesis of 4(3H)-Quinazolinone
  • Reactants: Anthranilic acid, Formamide.

  • Procedure: A mixture of anthranilic acid (0.1 mol) and formamide (0.4 mol) is placed in a flask equipped with a reflux condenser. The reaction mixture is heated in a glycerin bath at 130-135°C for 2 hours.[1]

  • Work-up: After cooling to room temperature, the reaction mixture is poured into crushed ice and left for 6-8 hours. The precipitated crystals are filtered, dried, and recrystallized from water in the presence of activated carbon to yield 4(3H)-quinazolinone.[1]

Diagram of the Niementowski Synthesis Workflow

Niementowski_Synthesis Reactants Anthranilic Acid + Formamide Heating Heat (130-135°C, 2h) Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Precipitation Pour into Crushed Ice Cooling->Precipitation Isolation Filter and Dry Precipitation->Isolation Purification Recrystallize from Water Isolation->Purification Product 4(3H)-Quinazolinone Purification->Product

A general workflow for the Niementowski synthesis of 4(3H)-quinazolinone.

Naturally Occurring Quinazolinone Alkaloids and Their Discovery

The rich structural diversity of quinazolinone compounds is not limited to synthetic chemistry. Nature has also produced a vast array of quinazolinone alkaloids with potent biological activities. The discovery of these natural products has been a significant driving force in the exploration of the medicinal potential of the quinazolinone scaffold.

Febrifugine: An Antimalarial from the Himalayas

Febrifugine was isolated from the roots and leaves of the Chinese plant Dichroa febrifuga. Traditional Chinese medicine has long used this plant to treat fevers associated with malaria. The isolation of febrifugine as the active principle confirmed its potent antimalarial properties.

Vasicine: A Bronchodilator from the Malabar Nut

Vasicine is an alkaloid found in the plant Adhatoda vasica (Malabar nut). This plant has a long history of use in Ayurvedic medicine for treating respiratory ailments. Vasicine was identified as the constituent responsible for the plant's bronchodilator and expectorant effects.

Early Investigations into Biological Activity and Signaling Pathways

The discovery of the biological activities of both synthetic and naturally occurring quinazolinones spurred investigations into their mechanisms of action. These early studies laid the foundation for the development of targeted therapies.

Methaqualone: A Sedative-Hypnotic Acting on GABA-A Receptors

Methaqualone, a synthetic quinazolinone derivative, was initially synthesized in 1951 as a potential antimalarial drug. However, it was its potent sedative-hypnotic effects that led to its clinical use and subsequent notoriety as a drug of abuse. Early research into its mechanism of action revealed that methaqualone enhances the activity of the neurotransmitter GABA (gamma-aminobutyric acid) by binding to a specific site on the GABA-A receptor, leading to central nervous system depression.

Signaling Pathway of Methaqualone

Methaqualone_Pathway cluster_GABA GABA-A Receptor GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds Methaqualone Methaqualone Methaqualone->GABA_Receptor Allosterically Binds Chloride_Influx Increased Cl⁻ Influx GABA_Receptor->Chloride_Influx Enhances Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depression (Sedation, Hypnosis) Hyperpolarization->CNS_Depression

Methaqualone enhances GABAergic inhibition via the GABA-A receptor.
Febrifugine: Targeting Protein Synthesis in Malaria Parasites

The antimalarial activity of febrifugine is attributed to its ability to inhibit protein synthesis in the Plasmodium parasite. It achieves this by specifically targeting prolyl-tRNA synthetase, an enzyme essential for incorporating the amino acid proline into proteins.

Signaling Pathway of Febrifugine

Febrifugine_Pathway Febrifugine Febrifugine Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Febrifugine->Prolyl_tRNA_Synthetase Inhibits Proline_tRNA_Charging Proline-tRNA Charging Prolyl_tRNA_Synthetase->Proline_tRNA_Charging Protein_Synthesis Protein Synthesis Proline_tRNA_Charging->Protein_Synthesis Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death

Febrifugine inhibits parasite protein synthesis.
Vasicine: A Dual-Action Respiratory and Uterine Agent

The bronchodilator effect of vasicine is believed to be mediated through the relaxation of bronchial smooth muscle, though the precise signaling pathway is complex and may involve multiple mechanisms, including potential interactions with beta-adrenergic pathways. Its uterine stimulant activity has been linked to the release of prostaglandins, which are potent mediators of uterine contractions.[2]

Proposed Signaling Pathway for Vasicine's Uterine Activity

Vasicine_Uterine_Pathway Vasicine Vasicine Uterine_Cells Uterine Cells Vasicine->Uterine_Cells Prostaglandin_Synthesis Prostaglandin Synthesis Uterine_Cells->Prostaglandin_Synthesis Stimulates Prostaglandins Prostaglandins Prostaglandin_Synthesis->Prostaglandins Uterine_Contraction Uterine Contraction Prostaglandins->Uterine_Contraction Induces

Vasicine may induce uterine contractions via prostaglandin release.

Conclusion

From its serendipitous discovery in the 19th century, the quinazolinone scaffold has evolved into a versatile and indispensable tool in the hands of medicinal chemists. The foundational syntheses developed by pioneers like Griess, Bischler, Lang, Gabriel, and Niementowski paved the way for the creation of a vast chemical space of quinazolinone derivatives. The subsequent discovery of naturally occurring quinazolinone alkaloids with potent biological activities further fueled interest in this remarkable heterocycle. Early investigations into the mechanisms of action of both synthetic and natural quinazolinones have provided critical insights that continue to guide the design and development of novel therapeutics targeting a wide range of diseases. The rich history of the quinazolinone core serves as a powerful testament to the enduring importance of fundamental organic synthesis and natural product chemistry in the advancement of medicine.

References

The Pharmacological Potential of 4(1H)-Quinazolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4(1H)-quinazolinone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological potential of this compound derivatives, focusing on their anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways to support further research and drug development endeavors.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[2]

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives have been quantified using the half-maximal inhibitory concentration (IC50), providing a measure of their potency. The table below summarizes the IC50 values of representative compounds against different cancer cell lines.

Compound ID/StructureCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 19b (quinazoline-semicarbazone)A549 (Lung)0.08Afatinib0.5 (EGFR)[3]
Compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one)EGFR-TK0.00137Erlotinib-[4]
Compound VIII (quinazoline derivative)HepG2 (Liver)24.10Sorafenib-[5]
Compound VIII (quinazoline derivative)PC3 (Prostate)40.90Sorafenib-[5]
Compound VIII (quinazoline derivative)MCF-7 (Breast)33.40Sorafenib-[5]
RLX (vasicinone analogue)HCT-116 (Colon)---[6]
Compound A3 (3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one)PC3 (Prostate)10Doxorubicin3.7[7]
Compound A3 (3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one)MCF-7 (Breast)10Doxorubicin7.2[7]
Compound A3 (3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one)HT-29 (Colon)12Doxorubicin5.6[7]
Key Signaling Pathways in Anticancer Activity

The anticancer effects of many this compound derivatives are attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key receptor tyrosine kinases involved in tumor growth and angiogenesis.[8] Several quinazoline-based drugs, such as gefitinib and vandetanib, function as inhibitors of these receptors.[8][9]

EGFR_VEGFR2_Signaling cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K P VEGFR-2 VEGFR-2 VEGFR-2->PI3K P EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR-2 Quinazolinone This compound Derivatives Quinazolinone->EGFR Quinazolinone->VEGFR-2 Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

EGFR and VEGFR-2 Signaling Inhibition by 4(1H)-Quinazolinones.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its deregulation is a common event in many cancers.[6][10]

PI3K_Akt_mTOR_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quinazolinone This compound Derivatives Quinazolinone->PI3K Quinazolinone->Akt

PI3K/Akt/mTOR Pathway Inhibition by 4(1H)-Quinazolinones.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Workflow:

MTT_Assay_Workflow Seed_Cells 1. Seed Cells in 96-well plate Incubate_24h 2. Incubate (24 hours) Seed_Cells->Incubate_24h Add_Compound 3. Add Test Compound (Varying Concentrations) Incubate_24h->Add_Compound Incubate_48_72h 4. Incubate (48-72 hours) Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate (4 hours) Add_MTT->Incubate_4h Add_Solubilizer 7. Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance 8. Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance

Workflow for the MTT Cytotoxicity Assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema model in rodents, with the effective dose (ED50) being a key parameter.

Compound ID/StructureAnimal ModelED50 (mg/kg)Reference CompoundED50 (mg/kg)Reference
Compound 21 (thiazolidinone derivative)Rat- (32.5% inhibition)Indomethacin-[13]
Compound 9 (arylidene derivative)Rat- (20.4% inhibition)Indomethacin-[13]
Ellagic Acid (for comparison)Rat8.41Indomethacin<5[14]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used and reproducible model of acute inflammation to screen for potential anti-inflammatory drugs.[15][16]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice

  • This compound derivatives

  • Carrageenan (1% w/v suspension in sterile saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Pletismometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups with different doses of the quinazolinone derivative). Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. The control group receives only the vehicle.

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or digital calipers.

  • Induction of Edema: Inject 0.1 mL of the 1% carrageenan suspension into the subplantar region of the right hind paw of each animal.

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. The ED50 value can be determined from the dose-response curve.

Anticonvulsant Activity

Derivatives of this compound have shown promise as anticonvulsant agents, with some compounds exhibiting protective effects in preclinical models of epilepsy.

Quantitative Anticonvulsant Activity Data

The anticonvulsant potential is typically assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent models for generalized tonic-clonic and absence seizures, respectively.

Compound ID/StructureTest ModelED50 (mg/kg)Reference CompoundED50 (mg/kg)Reference
Compound 8 (quinazoline analogue)scPTZ0.248 mmol/kgEthosuximide-[17]
Compound 13 (quinazoline analogue)scPTZ0.239 mmol/kgEthosuximide-[17]
Compound 19 (quinazoline analogue)scPTZ0.338 mmol/kgEthosuximide-[17]
Experimental Protocols for Anticonvulsant Screening

This test is used to identify compounds that prevent the spread of seizures.[13][18][19][20][21]

Principle: A supramaximal electrical stimulus is delivered to the animal, inducing a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is indicative of its anticonvulsant activity.

Materials:

  • Mice or rats

  • Electroconvulsive shock apparatus with corneal or ear electrodes

  • This compound derivatives

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Vehicle for drug administration

  • Electrode solution (e.g., saline)

Procedure:

  • Compound Administration: Administer the test compounds at various doses, the standard drug, and the vehicle to different groups of animals.

  • Time Interval: Allow for a specific time interval for the drug to be absorbed (e.g., 30-60 minutes).

  • Stimulation: Apply an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each group. The ED50 is determined from the dose-response data.

This test is used to identify compounds that elevate the seizure threshold.[17][22][23][24]

Principle: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered subcutaneously to induce clonic seizures. The ability of a compound to prevent or delay the onset of these seizures indicates its anticonvulsant activity.

Materials:

  • Mice

  • Pentylenetetrazole (PTZ) solution

  • This compound derivatives

  • Standard anticonvulsant drug (e.g., Ethosuximide)

  • Vehicle for drug administration

  • Stopwatch

Procedure:

  • Compound Administration: Administer the test compounds, the standard drug, and the vehicle to different groups of animals.

  • Time Interval: Allow for a specific time interval for drug absorption.

  • PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the animals for a specific period (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).

  • Data Analysis: The percentage of animals protected from clonic seizures is calculated for each group. The ED50 is determined from the dose-response data.

Antimicrobial Activity

A variety of this compound derivatives have been synthesized and evaluated for their activity against a broad spectrum of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ID/StructureMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Compound 3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one)Staphylococcus aureus25.6 ± 0.5Streptomycin-[25]
Compound 3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one)Bacillus subtilis24.3 ± 0.4Streptomycin-[25]
Compound 3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one)Pseudomonas aeruginosa30.1 ± 0.6Streptomycin-[25]
Compound 3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one)Escherichia coli25.1 ± 0.5Streptomycin-[25]
Compound 3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one)Aspergillus fumigatus18.3 ± 0.6Clotrimazole-[25]
Compound 3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one)Saccharomyces cerevisiae23.1 ± 0.4Clotrimazole-[25]
Compound 3a (3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one)Candida albicans26.1 ± 0.5Clotrimazole-[25]
Compound 5a (formyl-pyrazole derivative)E. coli1-16Amoxicillin-[26]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed after incubation.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well sterile microplates

  • This compound derivatives

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and serially dilute it in the growth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity or measure the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Synthesis of Bioactive this compound Derivatives

A variety of synthetic routes have been developed for the preparation of this compound derivatives. A common and versatile method involves the condensation of an anthranilic acid derivative with an appropriate reagent.

General Synthesis Protocol

The following is a generalized protocol for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, a class that has shown significant biological activity.[27][28][29][30]

Workflow:

Synthesis_Workflow Step1 Step 1: Formation of 2-substituted-benzoxazin-4-one Step2 Step 2: Amination and Ring Opening Step1->Step2 Step3 Step 3: Cyclization to This compound Step2->Step3

General Synthetic Workflow for 4(1H)-Quinazolinones.

Step 1: Synthesis of 2-Substituted-1,3-benzoxazin-4-one

  • Reactants: Anthranilic acid and an acid chloride or anhydride.

  • Procedure: Anthranilic acid is reacted with an excess of an acid chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride) under reflux conditions. The product, a 2-substituted-1,3-benzoxazin-4-one, often precipitates upon cooling and can be collected by filtration.

Step 2: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone

  • Reactants: 2-Substituted-1,3-benzoxazin-4-one and a primary amine.

  • Procedure: The benzoxazinone intermediate is heated with a primary amine (e.g., aniline) in a suitable solvent such as ethanol or pyridine. The reaction involves the nucleophilic attack of the amine on the carbonyl group, followed by ring-opening and subsequent cyclization with the elimination of water to form the desired 2,3-disubstituted-4(3H)-quinazolinone.

Purification: The final product is typically purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents with a wide range of pharmacological activities. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating the design and development of novel and more effective this compound-based drugs. Further exploration of structure-activity relationships, optimization of lead compounds, and investigation of novel mechanisms of action will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

A Comprehensive Technical Guide to the Synthesis and Applications of 4(1H)-Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4(1H)-quinazolinone scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its inherent structural features have made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth review of the synthesis and diverse applications of 4(1H)-quinazolinones, with a focus on their role in drug discovery and development.

Synthesis of the this compound Core

The construction of the this compound ring system can be achieved through various synthetic methodologies, ranging from classical named reactions to modern catalytic approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Methods

Several classical methods have been established for the synthesis of 4(1H)-quinazolinones, each with its own advantages and limitations.

1. Niementowski Quinazolinone Synthesis: This is a widely used method that involves the thermal condensation of an anthranilic acid with an excess of an amide.[1] The reaction typically proceeds at elevated temperatures (130–150°C) and goes through an N-acylanthranilic acid intermediate, which then cyclizes with the elimination of water.[1] A common variation utilizes formamide to produce the parent quinazolin-4(3H)-one.[1]

2. Griess Quinazolinone Synthesis: Historically significant, the Griess synthesis involves the reaction of anthranilic acid and cyanide in ethanol to form a 2-alkoxy-4(3H)-quinazolinone intermediate. This intermediate can then be reacted with ammonia to yield a 2-amino-4(3H)-quinazolinone or with water to produce 2,4(1H,3H)-quinazolinedione.[2]

3. Friedländer-Niementowski Quinazoline Synthesis: This method is a variation of the Friedländer annulation and involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4][5][6] While the primary product is a quinoline, modifications of this reaction, sometimes referred to as the Niementowski modification of the Friedländer synthesis, can lead to quinazolinone structures, particularly when isatoic anhydride is used as a starting material.[7]

Modern Synthetic Approaches

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, several modern synthetic strategies have been developed.

1. Microwave-Assisted Synthesis: The use of microwave irradiation has significantly improved the efficiency of this compound synthesis.[8] This technique often leads to shorter reaction times, higher yields, and is considered a more environmentally friendly approach.[8][9] Microwave-assisted protocols have been successfully applied to the Niementowski reaction and other condensation methods.[7]

2. Metal-Catalyzed Synthesis: Various transition metal catalysts, such as copper, palladium, and iron, have been employed to facilitate the synthesis of 4(1H)-quinazolinones under milder conditions.[10] These methods often involve cross-coupling reactions and C-H activation strategies, allowing for the construction of complex and diverse quinazolinone derivatives.

Key Experimental Protocols

Detailed methodologies for the synthesis of 4(1H)-quinazolinones are crucial for reproducibility and further development. Below are representative protocols for some of the key synthetic methods.

Protocol 1: Conventional Niementowski Synthesis of 2-(2-chlorophenyl)-4(3H)-quinazolinone

Materials:

  • 2-Aminobenzohydrazide (0.01 mol)

  • 2-Chlorobenzaldehyde (0.01 mol)

  • Ethanol (20 mL)

  • Pyridine (catalytic amount)

Procedure:

  • A mixture of 2-aminobenzohydrazide and 2-chlorobenzaldehyde in ethanol is refluxed for 10 hours in the presence of a catalytic amount of pyridine.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled to room temperature.[1]

  • The precipitated solid is filtered, washed with cold ethanol, and dried under a vacuum.[1]

Protocol 2: Microwave-Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives

Materials:

  • Substituted 2-aminobenzophenone (1 mmol)

  • Urea (15 mmol)

  • Glacial acetic acid (10 mL)

Procedure:

  • A mixture of the substituted 2-aminobenzophenone and urea in glacial acetic acid is placed in a microwave-safe vessel.[8]

  • The reaction mixture is subjected to microwave irradiation. Optimal power and time are dependent on the specific substrate but are generally around 200 W for up to 1 hour.[8][11]

  • After completion, the reaction mixture is filtered, and the precipitate is washed with water to yield the product.[8]

Protocol 3: Synthesis of 1-Substituted 4(1H)-Quinazolinones under Solvent-Free Conditions

Materials:

  • 2-(N-alkylamino)benzoic acid

  • Triethyl orthoformate

  • Ammonium acetate

Procedure:

  • A mixture of the 2-(N-alkylamino)benzoic acid, triethyl orthoformate, and ammonium acetate is heated under solvent-free conditions.[12]

  • The reaction generates 1-substituted 4(1H)-quinazolinones in good to excellent yields (73-99%).[12]

Quantitative Data on Synthesis and Biological Activity

The efficiency of synthetic methods and the potency of the resulting compounds are critical aspects of drug development. The following tables summarize quantitative data for the synthesis and biological activities of various this compound derivatives.

Table 1: Comparison of Reaction Yields for this compound Synthesis

Synthesis MethodCatalyst/ConditionsProductYield (%)Reference
Microwave-AssistedSbCl3 (1 mol%), solvent-free, 200W2-Phenyl-quinazolin-4(3H)-one94[11]
Conventional HeatingSbCl3 (1 mol%), solvent-free2-Phenyl-quinazolin-4(3H)-one72[11]
Microwave-AssistedGlacial Acetic Acid4-Phenylquinazolin-2(1H)-one63-92[8]
Conventional HeatingGlacial Acetic Acid4-Phenylquinazolin-2(1H)-one16-85[8]
Solvent-FreeHeating1-Substituted 4(1H)-quinazolinones73-99[12]

Table 2: Anticancer Activity of this compound Derivatives (IC50 Values)

CompoundCancer Cell LineTargetIC50 (µM)Reference
Compound 8b -EGFR-TK0.00137[13]
Compound 23 Ba/F3 EGFR L858R/T790M/C797SAllosteric EGFR0.0002 (nM)[14]
Compound 32 HepG2Tubulin Polymerization-[15]
Compound 39 HT29, U87, A2780, H460, BE2-CTubulin Polymerization<0.05[2]
Compound 5k PC-3EGFRwt-TK0.01[16]
Compound 5l SMMC-7721EGFRwt-TK-[16]
Compound 11 MCF-7EGFR0.35[17]
Compound 13 MCF-7EGFR0.31[17]
Compound A3 PC3-10[18]
Compound A3 MCF-7-10[18]
Compound A3 HT-29-12[18]

Table 3: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayIC50 (µM)Reference
Compound 8d NO Production Inhibition2.99[19]
Compound 8g NO Production Inhibition3.27[19]
Compound 8k NO Production Inhibition1.12[19]
Compound 40 Carrageenan-induced paw edema (% inhibition)36.3% at 50 mg/kg[20]
Compound 21 Carrageenan-induced paw edema (% inhibition)32.5% at 50 mg/kg[21]

Applications in Medicinal Chemistry

4(1H)-Quinazolinones exhibit a broad spectrum of pharmacological activities, making them attractive scaffolds for the design of novel therapeutic agents.

Anticancer Activity

A significant area of research has focused on the development of this compound derivatives as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer progression.

1. EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival.[22] Dysregulation of EGFR signaling is a hallmark of many cancers.[22] Several this compound-based drugs, such as gefitinib and erlotinib, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, blocking downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[22] More recent research has focused on developing allosteric inhibitors and compounds effective against resistant EGFR mutations.[14]

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding RAS RAS EGFR:f2->RAS Activation PI3K PI3K EGFR:f2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Transcription Factor Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Protein Synthesis Quinazolinone This compound Inhibitor Quinazolinone->EGFR:f2

Caption: EGFR signaling pathway and its inhibition by 4(1H)-quinazolinones.

2. Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division.[2] Several anticancer drugs target tubulin dynamics. A number of 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of tubulin polymerization.[2][15] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][23]

Tubulin_Polymerization_Inhibition cluster_process Microtubule Dynamics cluster_outcome Cellular Effects Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption of Mitotic Spindle Quinazolinone This compound Derivative Quinazolinone->Tubulin Binding to Colchicine Site Quinazolinone->Microtubule Inhibition of Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. This compound derivatives have emerged as promising anti-inflammatory agents.[24] Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[25][26] The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and degradation of the inhibitory IκBα protein. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes. Some this compound derivatives have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response.[27]

NFkB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, etc. IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB->IkB NFkB p65/p50 (NF-κB) NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation Quinazolinone This compound Derivative Quinazolinone->IKK Inhibition DNA DNA (κB site) NFkB_nuc->DNA Binding Inflammation Pro-inflammatory Gene Expression (Cytokines, Chemokines) DNA->Inflammation Transcription

Caption: The NF-κB signaling pathway and its modulation by 4(1H)-quinazolinones.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis, coupled with its broad range of biological activities, ensures its continued importance in medicinal chemistry and drug development. This technical guide has provided a comprehensive overview of the key synthetic methods and prominent applications of 4(1H)-quinazolinones, offering valuable insights for researchers and scientists in the field. Future research will undoubtedly uncover new synthetic routes and novel biological targets for this remarkable heterocyclic system.

References

Exploring Tautomerism in 4(3H)-Quinazolinone Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The therapeutic efficacy, chemical reactivity, and physicochemical properties of these molecules are profoundly influenced by tautomerism, the phenomenon of interconverting structural isomers.[1][2] This technical guide provides a comprehensive examination of the tautomeric equilibria in 4(3H)-quinazolinone structures, with a primary focus on the predominant lactam-lactim equilibrium. It consolidates theoretical and experimental findings, details analytical methodologies for characterization, and presents quantitative data on tautomer stability. This document is intended as a critical resource for researchers, scientists, and drug development professionals, offering insights into the structural dynamics that govern the function of this vital class of heterocyclic compounds.[3][4]

Introduction to Tautomerism in 4(3H)-Quinazolinones

The 4(3H)-quinazolinone structure, a fusion of benzene and pyrimidine rings, features a carbonyl group at the C4 position and a proton on the nitrogen at the N3 position.[1] This arrangement facilitates prototropic tautomerism, which involves the migration of a proton.[1] For 4(3H)-quinazolinones, the most significant equilibrium is the lactam-lactim tautomerism, an interconversion between the amide-like lactam form and the enol-like lactim form.[5][6][7]

The position of this equilibrium is critical as it directly impacts the molecule's physicochemical properties, such as hydrogen bonding capability, lipophilicity, and electronic distribution.[1] These properties, in turn, dictate the molecule's biological activity and its interaction with molecular targets.[1] While the lactam form is predominantly favored in the solid state and most solutions, understanding the dynamics of this equilibrium is paramount for rational drug design.[1]

Types of Tautomeric Equilibria

While lactam-lactim tautomerism is the most common, substitutions on the quinazolinone ring can introduce other potential equilibria.

Lactam-Lactim Tautomerism

This is the primary tautomeric relationship in the 4(3H)-quinazolinone core, involving the reversible interconversion between the 4(3H)-quinazolinone (lactam) and the 4-hydroxyquinazoline (lactim) form.[1]

G cluster_lactam Lactam Form (4(3H)-Quinazolinone) cluster_lactim Lactim Form (4-Hydroxyquinazoline) lactam lactam lactim lactim lactam->lactim H⁺ migration

Caption: Lactam-lactim tautomeric equilibrium in 4(3H)-quinazolinone.

Amino-Imino Tautomerism

When an amino group is present, particularly at the C2 position, amino-imino tautomerism becomes possible.[1] For instance, studies on 2-hydrazono-3-phenylquinazolin-4(3H)-ones using ¹⁵N NMR have demonstrated that these derivatives exist predominantly in the imino tautomeric form in a DMSO solution.[1][8][9]

Quantitative Analysis of Tautomeric Equilibrium

Quantifying the relative stability of tautomers is crucial for predicting molecular behavior. While extensive experimental data on the tautomeric equilibrium constant (KT) for the parent 4(3H)-quinazolinone is limited, computational studies offer significant insights.[1]

Computational Studies

Density Functional Theory (DFT) is a powerful tool for estimating the relative energies of tautomers.[1][10] A DFT study on 4-hydroxyquinazoline isomers concluded that the lactam form, quinazolin-4(3H)-one, is the most stable tautomer in both the gas phase and in various solvents.[1]

Table 1: Relative Stability of 4(3H)-Quinazolinone Tautomers (DFT Calculations)

Tautomer Structure Relative Energy (ΔE) (kcal/mol)
4(3H)-Quinazolinone (Lactam) Quinazolin-4(3H)-one 0.00 (Most Stable)
4-Hydroxyquinazoline (Lactim) 4-Hydroxyquinazoline +5.73
Tautomer 3 Isomer C +11.23
Tautomer 4 Isomer D +21.45
Tautomer 5 Isomer E +24.87

Data sourced from DFT calculations by Fathalla et al. (2022) as cited in BenchChem's guide.[1] ΔE represents the energy relative to the most stable tautomer.

Solvent Effects

The position of the keto-enol or lactam-lactim equilibrium is highly dependent on the solvent.[11] Studies on derivatives show that polar aprotic solvents like DMSO can favor the keto/lactam form, whereas non-polar solvents such as chloroform can shift the equilibrium towards the enol/lactim form.[11] This is often due to differential solvation and hydrogen bonding interactions with the solvent molecules.

Table 2: Solvent-Dependent Tautomeric Ratios for a Quinazolinone Derivative

Solvent Keto Form (%) Enol Form (%) Predominant Form
DMSO-d₆ High Low Keto
Chloroform-d Low High Enol
Methanol-d₄ Intermediate Intermediate Mixture

Data generalized from studies on quinazolinone derivatives exhibiting keto-enol tautomerism.[11]

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms rely heavily on spectroscopic methods, primarily NMR and UV-Vis spectroscopy.[1][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-invasive technique for studying tautomeric equilibria in solution.[1] The ratio of tautomers can be determined by integrating the signals of protons unique to each form.[1][11]

Detailed Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh a sample of the 4(3H)-quinazolinone derivative.

    • Dissolve the sample in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The final concentration is typically between 5-20 mg/mL.[1] The choice of solvent is critical as it can influence the equilibrium position.[1][11]

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Allow the instrument to stabilize and lock onto the deuterium signal of the solvent.

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for accurate signal integration.[1]

  • Data Acquisition and Analysis:

    • Perform Fourier transform, phase correction, and baseline correction on the acquired Free Induction Decay (FID).

    • Identify unique, well-resolved signals corresponding to each tautomer. For lactam-lactim equilibrium, this could be the N-H proton of the lactam and the O-H proton of the lactim.

    • Carefully integrate the area under the identified peaks.

    • Calculate the molar ratio of the tautomers from the integral values. The equilibrium constant (KT) is calculated as the ratio of the concentrations ([Lactim] / [Lactam]).[1]

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing cluster_anal Analysis prep Sample Preparation (Dissolve in Deuterated Solvent) acq Acquire ¹H NMR Spectrum (Ensure sufficient D1 delay) prep->acq proc Fourier Transform, Phase & Baseline Correction acq->proc ident Identify Unique Signals for Each Tautomer proc->ident integ Integrate Signal Areas ident->integ calc Calculate Molar Ratio and K_T integ->calc

Caption: Experimental workflow for NMR-based determination of tautomer ratios.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is effective if the individual tautomers possess distinct absorption spectra.[1] The analysis relies on the Beer-Lambert law.

Detailed Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the 4(3H)-quinazolinone derivative in the chosen solvent (e.g., ethanol, acetonitrile, buffered water).[1]

    • For pH-dependent studies, prepare a series of solutions in buffers of varying pH.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.[1]

    • Use a matched pair of quartz cuvettes (typically 1 cm path length).

  • Data Acquisition and Analysis:

    • Record a baseline spectrum using a cuvette filled with the pure solvent or buffer.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-450 nm).[1]

    • Identify the absorption maxima (λmax) for the different tautomeric forms.[1]

    • Data analysis can be complex if the spectra of the pure tautomers are unknown and overlap significantly.[1] If the spectra are distinct, the absorbance at a wavelength where one tautomer absorbs predominantly can be used to determine its concentration and, by extension, the concentration of the other tautomer.[1]

Implications in Drug Development

The tautomeric state of a 4(3H)-quinazolinone derivative can profoundly affect its biological activity. Different tautomers are distinct chemical entities with different shapes and hydrogen bonding patterns, leading to different interactions with a biological target.[2]

  • Receptor Binding: A change from a lactam to a lactim tautomer swaps a hydrogen bond acceptor (C=O) for a hydrogen bond donor (O-H) and a hydrogen bond donor (N-H) for a hydrogen bond acceptor (ring N). This can dramatically alter the binding affinity and selectivity of a drug candidate.

  • Physicochemical Properties: Tautomerism affects properties like pKa, lipophilicity (logP), and solubility, which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Prodrug Design: The reactivity differences between tautomers can be exploited. For example, the lactim form may be more susceptible to certain metabolic reactions, a factor that can be considered in prodrug design.

G cluster_mol Drug Molecule (Quinazolinone) cluster_rec Receptor Binding Site cluster_out Biological Outcome T1 Tautomer 1 (Lactam) - H-Bond Donor (N-H) - H-Bond Acceptor (C=O) R Receptor T1->R Matches Binding Site (e.g., acceptor pocket) T2 Tautomer 2 (Lactim) - H-Bond Donor (O-H) - H-Bond Acceptor (N) T2->R Mismatches Binding Site (e.g., donor clashes) A1 High Affinity Binding (Therapeutic Effect) R->A1 A2 Low/No Affinity Binding (Inactive) R->A2

Caption: Impact of tautomerism on drug-receptor binding interactions.

Conclusion

Tautomerism is a fundamental and critical aspect of the chemistry of 4(3H)-quinazolinones. The predominance of the lactam form has been established through extensive computational and experimental work, yet the dynamic equilibrium with the lactim and other potential tautomers holds significant implications for the molecule's behavior. For professionals in drug discovery and development, a thorough understanding of the factors governing these equilibria and the analytical methods used to study them is not merely academic but essential for the successful design and optimization of novel therapeutics based on this privileged scaffold.

References

An In-depth Technical Guide to the Investigation of Naturally Occurring Quinazolinone Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of naturally occurring quinazolinone alkaloids, a significant class of heterocyclic compounds renowned for their diverse and potent biological activities. This document details their structural variety, mechanisms of action, and outlines key experimental protocols for their isolation, characterization, and evaluation.

Introduction to Quinazolinone Alkaloids

Quinazolinone alkaloids are a class of nitrogen-containing heterocyclic compounds featuring a fused benzene and pyrimidine ring system with a ketone group.[1] These natural products are biosynthesized by a wide range of organisms, including plants, fungi, and bacteria.[2] The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] To date, over 200 quinazolinone alkaloids have been isolated from natural sources.[3] Their therapeutic potential has driven significant research into their synthesis and biological evaluation.[4]

Structural Diversity

Naturally occurring quinazolinone alkaloids can be broadly classified based on the substitution patterns on the quinazolinone core. The fundamental structures are 4(3H)-quinazolinone and 2(1H)-quinazolinone. Further diversity arises from substitutions at various positions, primarily at N-1, C-2, and N-3, as well as on the benzene ring. This structural variety contributes to their wide range of biological activities.

Common Structural Classes:

  • Simple 2-substituted-4(3H)-quinazolinones: Characterized by a substituent at the C-2 position.

  • 3-substituted-4(3H)-quinazolinones: Featuring a substituent at the N-3 position.

  • 2,3-disubstituted-4(3H)-quinazolinones: With substituents at both the C-2 and N-3 positions.

  • Pyrroloquinazolines: Containing a fused pyrrolidine ring, such as vasicine.

  • Indoloquinazolines: Characterized by an indole moiety, often fused to the quinazolinone core, like tryptanthrin.

  • Pyrazinoquinazolines: Possessing a fused piperazine ring system, exemplified by fiscalin B and fumiquinazoline G.[5][6]

Biological Activities and Therapeutic Potential

Quinazolinone alkaloids exhibit a remarkable array of biological activities, making them promising candidates for drug discovery and development. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways implicated in various diseases.

Anticancer Activity

A significant number of quinazolinone alkaloids have demonstrated potent anticancer properties. Their primary mechanism of action often involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth, proliferation, and angiogenesis.[7][8]

Table 1: Anticancer Activity of Selected Naturally Occurring Quinazolinone Alkaloids

AlkaloidNatural SourceCancer Cell LineIC50 ValueReference
(-)-Chaetominine Chaetomium sp.K562 (Leukemia)21 µM[9]
SW1116 (Colon)28 µM[9]
Auranomide A Penicillium aurantiogriseumVarious human tumor cellsModerately cytotoxic[9]
Auranomide B Penicillium aurantiogriseumVarious human tumor cellsModerately cytotoxic[9]
Fiscalin B Marine-derived fungusTwo tumor cell linesGI50: 31-52 µM[6]
Fumiquinazoline G Marine-derived fungusVarious cancer cell linesPotent, GI50 < 20 µM
Antimicrobial and Antifungal Activity

Several quinazolinone alkaloids have shown significant activity against a range of pathogenic bacteria and fungi. This makes them interesting leads for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

Table 2: Antimicrobial and Antifungal Activity of Selected Quinazolinone Alkaloids

AlkaloidActivityOrganismMIC/IC50 ValueReference
Neofiscalin A AntibacterialGram-negative bacteriaPotent activity[6]
Fiscalin C Synergistic Antibacterial (with oxacillin)MRSA-[6]
Cottoquinazoline D AntifungalCandida albicansMIC: 22.6 µM[3]
Anti-inflammatory and Other Activities

Beyond their anticancer and antimicrobial effects, quinazolinone alkaloids have been reported to possess anti-inflammatory, antiviral, and neuroprotective properties, among others.

Table 3: Other Biological Activities of Selected Quinazolinone Alkaloids

AlkaloidActivityTarget/AssayIC50/EC50 ValueReference
(-)-Circumdatin I UV-A Protecting-ED50: 98 µM[9]
(-)-2-Hydroxycircumdatin C DPPH radical-scavenging-IC50: 9.9 µM[9]
Aniquinazoline D Lethality against brine shrimp-LD50: 3.42 µM[9]

Experimental Protocols

The investigation of naturally occurring quinazolinone alkaloids involves a multi-step process, from isolation from their natural source to complete structural elucidation and biological evaluation.

General Protocol for Isolation and Purification

The following protocol outlines a typical procedure for the extraction and isolation of quinazolinone alkaloids from plant material.

  • Preparation of Plant Material: The plant material (e.g., leaves, roots, bark) is dried and ground into a fine powder to increase the surface area for extraction.

  • Defatting: The powdered material is first extracted with a non-polar solvent like petroleum ether or hexane to remove fats, waxes, and other lipophilic compounds. This step is crucial for cleaner subsequent extractions.

  • Alkaloid Extraction:

    • Method A: Acid-Base Extraction. The defatted plant material is moistened and made alkaline with a base such as sodium carbonate or ammonia. This converts the alkaloid salts present in the plant into their free base form. The free alkaloids are then extracted with an organic solvent like chloroform or dichloromethane.

    • Method B: Acidified Solvent Extraction. Alternatively, the plant material can be extracted with an acidified polar solvent (e.g., methanol or ethanol with a small amount of acetic or hydrochloric acid). This protonates the alkaloids, making them more soluble in the polar solvent.

  • Purification:

    • The crude extract is concentrated under reduced pressure.

    • For extracts from Method A, the organic solvent is then extracted with a dilute aqueous acid. The alkaloids move into the aqueous layer as their salts, leaving non-basic impurities in the organic layer.

    • The acidic aqueous layer is then made alkaline to precipitate the free alkaloids, which are subsequently re-extracted with an organic solvent.

    • For extracts from Method B, the solvent is evaporated, and the residue is subjected to an acid-base workup as described above.

  • Chromatographic Separation: The purified crude alkaloid mixture is then subjected to chromatographic techniques such as column chromatography (using silica gel or alumina) or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual alkaloids.

Protocol for Structure Elucidation

Once a pure alkaloid is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as carbonyls (C=O), amines (N-H), and aromatic rings (C=C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation. A series of 1D and 2D NMR experiments are performed:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

  • Data Integration and Structure Proposal: The data from all spectroscopic techniques are combined to propose a chemical structure for the isolated alkaloid.

Visualizations

Biosynthetic Pathway of the Quinazolinone Core

The biosynthesis of the quinazolinone ring system generally proceeds from anthranilic acid, an intermediate in the tryptophan biosynthesis pathway.[3]

Biosynthesis Anthranilic_Acid Anthranilic Acid Intermediate_A Intermediate A Anthranilic_Acid->Intermediate_A Condensation Amino_Acid Amino Acid (e.g., from Glutamine) Amino_Acid->Intermediate_A Intermediate_B Intermediate B Intermediate_A->Intermediate_B Cyclization Quinazolinone_Core Quinazolinone Core Intermediate_B->Quinazolinone_Core Oxidation/Further Modification

General biosynthetic pathway of the quinazolinone core.
Experimental Workflow for Investigation

The following diagram illustrates a typical workflow for the investigation of naturally occurring quinazolinone alkaloids.

Workflow Start Natural Source (Plant/Fungus) Extraction Extraction & Partitioning Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (CC, HPLC) Crude_Extract->Chromatography Pure_Compound Pure Quinazolinone Alkaloid Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation Biological_Assay Biological Activity Screening Pure_Compound->Biological_Assay Spectroscopy MS, IR, NMR (1D & 2D) Structure_Elucidation->Spectroscopy Structure_Determination Structure Determination Spectroscopy->Structure_Determination Activity_Results IC50/MIC Values Biological_Assay->Activity_Results

Experimental workflow for quinazolinone alkaloid investigation.
EGFR Signaling Pathway Inhibition

Many quinazolinone alkaloids exert their anticancer effects by inhibiting the EGFR signaling pathway, which is crucial for cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinazolinone Quinazolinone Alkaloid Quinazolinone->EGFR Inhibits

Inhibition of the EGFR signaling pathway by quinazolinone alkaloids.

Conclusion

Naturally occurring quinazolinone alkaloids represent a vast and promising source of lead compounds for drug discovery. Their structural diversity and broad range of potent biological activities, particularly in the areas of oncology and infectious diseases, continue to attract significant scientific interest. The experimental protocols and methodologies outlined in this guide provide a framework for the systematic investigation of these valuable natural products, from their initial isolation to the elucidation of their mechanisms of action. Further research into this fascinating class of compounds is warranted to unlock their full therapeutic potential.

References

Preliminary Screening of 4(1H)-Quinazolinone Derivatives for Cytotoxic Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4(1H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including promising anticancer properties.[1][2] This technical guide provides a comprehensive overview of the preliminary screening of novel this compound derivatives for cytotoxic activity. It details the experimental protocols for common cytotoxicity assays, summarizes quantitative data from various studies, and illustrates key signaling pathways targeted by these compounds.

Mechanisms of Cytotoxic Action

This compound derivatives exert their cytotoxic effects through various mechanisms, primarily by targeting key molecules involved in cell proliferation and survival.[1][3] Two of the most extensively studied mechanisms are the inhibition of tubulin polymerization and the modulation of epidermal growth factor receptor (EGFR) signaling pathways.

Inhibition of Tubulin Polymerization

Tubulin, a crucial protein in the formation of microtubules, plays a central role in mitosis.[4][5] Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6] These compounds often bind to the colchicine binding site on tubulin, disrupting microtubule dynamics.[4][5][7]

EGFR Signaling Pathway Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that, upon activation, triggers downstream signaling pathways crucial for cell growth and proliferation.[8][9] Abnormal EGFR expression is a hallmark of many human tumors.[8][9] Quinazoline-based derivatives are a significant class of EGFR inhibitors, with several approved drugs like gefitinib and erlotinib featuring this scaffold.[8][9][10] These inhibitors typically compete with ATP for binding to the intracellular tyrosine kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent signal transduction.[8][9]

Quantitative Data on Cytotoxic Activity

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The activity is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxic Activity of 2,3-Dihydroquinazolin-4(1H)-one and Quinazolin-4(3H)-one Derivatives [4][5]

CompoundCancer Cell LineIC50 (µM)
39 (2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one)HT29 (Colon)<0.05
U87 (Glioblastoma)<0.05
A2780 (Ovarian)<0.05
H460 (Lung)<0.05
BE2-C (Neuroblastoma)<0.05
51 (2-styrylquinazolin-4(3H)-one)Multiple Cell LinesSub-µM
63 (2-(4-hydroxystyryl)quinazolin-4(3H)-one)Multiple Cell LinesSub-µM
64 (2-(2-methoxystyryl)quinazolin-4(3H)-one)Multiple Cell LinesSub-µM
65 (2-(3-methoxystyryl)quinazolin-4(3H)-one)Multiple Cell LinesSub-µM

Table 2: Cytotoxic Activity of Quinazolinone-Thiazole Hybrids [11]

CompoundPC-3 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)HT-29 (Colon) IC50 (µM)
A1 High Activity--
A2 High ActivityHigh Activity-
A3 101012
A5 -High ActivityHigh Activity
A6 --High Activity
B4 High Activity--
Doxorubicin 3.77.25.6

Table 3: Cytotoxic Activity of Quinazolin-4-one Derivatives Bearing 1,2,3-Triazole and Glycoside Moieties [12]

CompoundMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)BJ-1 (Normal Fibroblast) IC50 (µM)
1-4 12.60–17.3013.50–18.6022.90–73.90
6-9 12.60–17.302.90–6.4022.90–73.90
10-13 5.70–8.102.90–6.4022.90–73.90
Doxorubicin 5.66.5032.10
Erlotinib 4.37.358.3

Experimental Protocols

A crucial aspect of preliminary screening is the use of robust and reproducible experimental protocols. The following sections detail the methodologies for common cytotoxicity assays.

Cell Culture

Human cancer cell lines are cultured in appropriate media, such as Roswell Park Memorial Institute (RPMI) 1640, supplemented with 10% fetal bovine serum (FBS) and 100 units/mL penicillin and 100 µg/mL streptomycin.[13] The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[13]

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13]

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, and 100 µM) for a specified period (e.g., 48 or 72 hours).[13][14]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay.[2]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.[2]

  • Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader, and IC50 values are determined.[2]

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of the compounds on the cell cycle.

  • Cell Treatment: Cells are treated with the compound of interest for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of tubulin polymerization inhibition.[4][5]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key signaling pathways involved in the cytotoxic activity of 4(1H)-quinazolinones.

G cluster_0 cluster_1 Cytotoxicity Assay start Start: Synthesized this compound Derivatives cell_culture Cell Culture (e.g., MCF-7, HCT-116) start->cell_culture 1. Preparation seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment 2. Treatment incubation Incubation (48-72 hours) treatment->incubation mtt MTT/SRB Addition incubation->mtt 3. Assay end Data Analysis (Calculate IC50) solubilization Solubilization mtt->solubilization readout Absorbance Reading solubilization->readout readout->end 4. Analysis

Caption: Experimental workflow for preliminary cytotoxicity screening.

G cluster_inhibition quinazolinone This compound Derivative tubulin α/β-Tubulin Dimers quinazolinone->tubulin Binds to Colchicine Site polymerization Microtubule Polymerization quinazolinone->polymerization Inhibits tubulin->polymerization microtubules Dynamic Microtubules polymerization->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Inhibition of tubulin polymerization by 4(1H)-quinazolinones.

G egf EGF Ligand egfr EGFR egf->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization pi3k_akt PI3K/Akt Pathway dimerization->pi3k_akt ras_raf_mek Ras/Raf/MEK/ERK Pathway dimerization->ras_raf_mek apoptosis Apoptosis dimerization->apoptosis survival Cell Survival, Proliferation, Angiogenesis pi3k_akt->survival ras_raf_mek->survival quinazolinone This compound Derivative (EGFR Inhibitor) quinazolinone->dimerization Inhibits

Caption: EGFR signaling pathway and its inhibition.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel anticancer agents. Preliminary screening for cytotoxic activity is the first crucial step in identifying promising lead compounds. This guide has provided a framework for conducting such screenings, from understanding the underlying mechanisms of action to implementing standard experimental protocols and interpreting the resulting data. The diverse mechanisms of action, including tubulin polymerization and EGFR inhibition, highlight the versatility of this chemical class and underscore its potential for the development of next-generation cancer therapeutics. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, is warranted to optimize the efficacy and safety of these promising compounds.

References

Methodological & Application

One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a class of heterocyclic compounds with significant pharmacological interest. The presented methodologies focus on the three-component reaction of an aniline source (isatoic anhydride or 2-aminobenzamide), an aldehyde, and an amine. This application note outlines various catalytic systems and reaction conditions, offering researchers the flexibility to choose a method that best suits their laboratory capabilities and environmental considerations. Quantitative data from several reported protocols are summarized for easy comparison, and a generalized experimental workflow is provided.

Introduction

2,3-dihydroquinazolin-4(1H)-ones are a pivotal scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anticancer, anticonvulsant, antibacterial, and anti-inflammatory properties.[1][2] Traditional multi-step syntheses of these compounds are often plagued by low yields, harsh reaction conditions, and tedious purification procedures. To overcome these limitations, one-pot, multi-component reactions have emerged as a powerful and atom-economical strategy for the construction of these valuable heterocyclic frameworks.[3][4] This approach allows for the synthesis of diverse libraries of 2,3-dihydroquinazolin-4(1H)-one derivatives in a single step, starting from readily available precursors. This document details versatile and efficient one-pot protocols for their synthesis.

Data Summary

The following table summarizes the reaction conditions and yields for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones using various catalytic systems. This allows for a direct comparison of the efficiency of different methods.

CatalystStarting MaterialsSolventTemperature (°C)Time (min)Yield (%)Reference
Fe3O4 Nanoparticles Isatoic anhydride, Amine, AldehydeWater9030-6085-95[3][4]
Al(H2PO4)3 Isatoic anhydride, Amine, AldehydeSolvent-free10015-4588-96[5][6]
L-proline nitrate Isatoic anhydride, Amine, AldehydeEthanolReflux120-18080-92[7]
Tartaric acid-SDS Isatoic anhydride, Amine, AldehydeWaterRoom Temp120-24085-95[7]
None (Catalyst-free) 2-aminobenzamide, AldehydeWater90Not Specified67-92[1]
None (Catalyst-free) Anthranilamide, AldehydeSolvent-free12010>90[8]
FeCl3/neutral Al2O3 Isatoic anhydride, Aldehyde, Ammonium acetatetert-butanolRefluxNot SpecifiedModerate to good[9][10]
Cerium (IV) sulfate Isatoic anhydride, Aldehyde, Nitrogen sourceSolvent-freeNot SpecifiedNot SpecifiedHigh[2]

Experimental Protocols

This section provides a detailed, generalized protocol for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Two common variations are presented, one starting from isatoic anhydride and another from 2-aminobenzamide.

Protocol 1: Synthesis from Isatoic Anhydride

This protocol is based on a three-component reaction using isatoic anhydride, a primary amine, and an aldehyde.

Materials:

  • Isatoic anhydride

  • Substituted primary amine

  • Substituted aldehyde

  • Catalyst (e.g., Fe3O4 nanoparticles, Al(H2PO4)3)

  • Solvent (e.g., water, ethanol, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser (if refluxing)

  • Filtration apparatus

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add isatoic anhydride (1.0 mmol), the primary amine (1.1 mmol), the aldehyde (1.0 mmol), and the catalyst (e.g., 10-15 mol%).

  • Add the chosen solvent (e.g., 5-10 mL of water or ethanol). For solvent-free conditions, proceed to the next step after mixing the reactants.

  • Stir the reaction mixture at the specified temperature (refer to the table above) for the appropriate amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. If a solvent was used, the product may precipitate upon cooling or after the addition of cold water.

  • Wash the crude product with cold water or a cold ethanol-water mixture.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to afford the pure 2,3-dihydroquinazolin-4(1H)-one.

Protocol 2: Synthesis from 2-Aminobenzamide (Catalyst-Free)

This protocol describes a greener, catalyst-free approach starting from 2-aminobenzamide and an aldehyde.[1][8]

Materials:

  • 2-aminobenzamide

  • Substituted aldehyde

  • Solvent (e.g., water or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, mix 2-aminobenzamide (1.0 mmol) and the aldehyde (1.0-1.5 mmol).[1]

  • For an aqueous reaction, add water (10 mL) and stir the mixture vigorously at 90 °C.[1] For a solvent-free reaction, heat the mixture directly to 120 °C.[8]

  • Continue heating for the specified time or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature. The product will typically precipitate.

  • Collect the solid product by filtration and wash it with cold 50% ethanol.[1]

  • Recrystallize the crude product from ethanol to obtain the pure 2,3-dihydroquinazolin-4(1H)-one.

Visualizations

The following diagrams illustrate the experimental workflow and the general reaction scheme for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product Isatoic_Anhydride Isatoic Anhydride / 2-Aminobenzamide Reaction_Vessel Reaction Vessel (with Solvent & Catalyst) Isatoic_Anhydride->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Cooling Cooling Reaction_Vessel->Cooling Heating & Stirring Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure 2,3-Dihydroquinazolin-4(1H)-one Recrystallization->Final_Product

Caption: Experimental workflow for the one-pot synthesis.

reaction_scheme cluster_reactants cluster_product r1 Isatoic Anhydride p1 2,3-Dihydroquinazolin-4(1H)-one r1->p1 + r2 Amine (R¹-NH₂) r2->p1 + r3 Aldehyde (R²-CHO) r3->p1 Catalyst Solvent, Heat

Caption: General reaction scheme.

References

Application Notes and Protocols: 4(1H)-Quinazolinone as a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4(1H)-quinazolinone core is a heterocyclic aromatic structure composed of a fused benzene and pyrimidine ring.[1] In medicinal chemistry, it is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity.[2][3][4] This versatility has made the quinazolinone nucleus a focal point of extensive research, leading to the development of derivatives with a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral properties.[3][5] The chemical tractability of the scaffold allows for substitutions at various positions (notably 2 and 3), enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy and target selectivity.[1]

Applications in Drug Design & Key Signaling Pathways

The structural features of this compound have been successfully exploited to design inhibitors for various key biological targets.

Anticancer Activity

Quinazolinone derivatives are prominent in oncology research, with several compounds demonstrating potent activity against a range of cancer cell lines.[1][6] The primary mechanisms include the inhibition of crucial enzymes involved in cell signaling and proliferation, such as receptor tyrosine kinases and polymerases.

Mechanism of Action: EGFR Inhibition A major strategy in cancer therapy involves targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose overexpression or mutation can lead to uncontrolled cell growth.[7][8] Many this compound derivatives function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, which in turn blocks downstream pro-survival signaling pathways like PI3K/Akt and Ras/MAPK.[1][9] More recently, allosteric inhibitors based on this scaffold have been developed to overcome resistance mutations like C797S.[10][11]

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Other Anticancer Mechanisms:

  • Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics, which is essential for mitosis, leading to cell cycle arrest and apoptosis.[6][12]

  • PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is critical for DNA repair. Quinazolinone-based inhibitors can trap PARP-1 on DNA, leading to cell death, particularly in cancers with existing DNA repair deficiencies.[13][14]

  • PI3K/HDAC Dual Inhibition: Novel compounds have been designed to simultaneously inhibit phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), two key targets in cancer signaling and epigenetics.[15]

  • Aurora Kinase Inhibition: These kinases are essential for cell division, and their inhibition by quinazolinone derivatives can halt proliferation in cancer cells, including those resistant to other treatments.[16]

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound Target/Cell Line Activity Type Value Reference
Compound 8b EGFR-TK IC₅₀ 1.37 nM [7]
Compound 6d EGFR IC₅₀ 0.069 µM [9]
Compound 6d NCI-H460 (Lung Cancer) GI₅₀ 0.789 µM [9]
Compound 39 A2780 (Ovarian Cancer) GI₅₀ <50 nM [6]
Compound 4 Caco-2 (Colon Cancer) IC₅₀ 23.31 µM [17]
Compound 12c PARP-1 IC₅₀ 30.38 nM [13]
Compound 48c PI3Kδ / HDAC6 IC₅₀ < 10 nM [15]

| Compound 2i | CDK2 | IC₅₀ | 0.173 µM |[18] |

Anticonvulsant Activity

The discovery of methaqualone, a sedative-hypnotic with a 2,3-disubstituted quinazolinone core, spurred significant interest in this scaffold for developing central nervous system (CNS) agents.[19] Subsequent research has focused on creating analogues with potent anticonvulsant properties and reduced side effects.[20][21][22]

Mechanism of Action: GABA-A Receptor Modulation Structure-activity relationship (SAR) studies suggest that many anticonvulsant quinazolinones act by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[21] These compounds are thought to bind to an allosteric site on the receptor, enhancing the effect of GABA, which leads to an influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.[21]

Caption: Allosteric modulation of the GABA-A receptor by anticonvulsant quinazolinones.

Table 2: Anticonvulsant Activity of Representative this compound Derivatives

Compound Animal Model Activity Type Value Reference
Compound 5f Mouse (MES Test) ED₅₀ 28.90 mg/kg [20]
Compound 5b Mouse (MES Test) ED₅₀ 47.38 mg/kg [20]
Compound 5c Mouse (MES Test) ED₅₀ 56.40 mg/kg [20]
Compound 5d Mouse (scPTZ Test) ED₅₀ 140 mg/kg [23]
Compound 8 Mouse (scPTZ Test) Protection 100% at 100mg/kg [22]

| Compound 13 | Mouse (scPTZ Test) | Protection | 100% at 100mg/kg |[22] |

Anti-inflammatory Activity

The this compound scaffold has been utilized to develop non-steroidal anti-inflammatory drugs (NSAIDs).[24] These compounds work primarily by inhibiting enzymes involved in the inflammatory cascade.

Mechanism of Action: COX Inhibition A key mechanism for the anti-inflammatory effects of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[24] Quinazolinone derivatives have been designed to act as potent inhibitors of these enzymes.[25] More recent work has also identified derivatives that inhibit Toll-like receptor 4 (TLR4) signaling, another important pathway in inflammation.[26]

Table 3: Anti-inflammatory Activity of Representative this compound Derivatives

Compound Animal Model % Inhibition (Dose) Reference
Compound 50 Carrageenan Paw Edema Potent Activity [27]
Compound 8d LPS-induced NO production IC₅₀ = 0.85 µM [26]
Compound 8g LPS-induced NO production IC₅₀ = 0.96 µM [26]
Compound 21 Carrageenan Paw Edema 32.5% (50 mg/kg) [25]

| Phenylbutazone (Ref.) | Carrageenan Paw Edema | 38.8% (50 mg/kg) |[25] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel drug candidates. Below are representative protocols for the synthesis and biological testing of this compound derivatives.

Protocol 1: General Synthesis of 2,3-Disubstituted 4(1H)-Quinazolinones

This protocol follows a common multi-step synthesis route starting from anthranilic acid.[24][28]

Caption: General workflow for the synthesis of 2,3-disubstituted 4(1H)-quinazolinones.

Step 1: Synthesis of 2-Substituted-3,1-benzoxazin-4-one

  • Reactants: Place anthranilic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add an excess of the appropriate acid anhydride (e.g., acetic anhydride for a 2-methyl substituent) or acid chloride (2-3 equivalents).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess anhydride/acid chloride under reduced pressure.

  • Purification: The resulting solid residue (the benzoxazinone intermediate) is often used in the next step without further purification. If needed, it can be recrystallized from a suitable solvent like ethanol.[24][28]

Step 2: Synthesis of 2,3-Disubstituted this compound

  • Reactants: Dissolve the 2-substituted-3,1-benzoxazin-4-one (1 equivalent) from Step 1 in a suitable solvent such as glacial acetic acid, ethanol, or pyridine.

  • Reagent Addition: Add the desired primary amine (e.g., aniline, benzylamine) (1-1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture. Pour it into a beaker of ice-cold water. A solid precipitate of the desired quinazolinone will form.

  • Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol, methanol, or DMF/water mixture) to obtain the pure 2,3-disubstituted this compound.[29]

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[19]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[17]

  • Cell Culture: Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized quinazolinone derivatives in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include wells with medium only (blank), cells with vehicle (DMSO control), and cells with a standard anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Protocol 3: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a standard model for identifying compounds effective against generalized tonic-clonic seizures.[20][22]

  • Animals: Use adult male albino mice (e.g., Swiss strain, 20-25 g). Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Dissolve or suspend the test quinazolinone derivatives in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose or a solution with Tween 80). Administer the compounds intraperitoneally (i.p.) at various doses (e.g., 50, 100, 150 mg/kg). A control group receives only the vehicle. A positive control group receives a standard anticonvulsant drug like Phenytoin or Diazepam.

  • Testing Time: Conduct the seizure induction at the time of peak effect of the drug, typically 30-60 minutes after i.p. administration.

  • Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is defined as protection.

  • Data Analysis: Calculate the percentage of mice protected at each dose level. Determine the median effective dose (ED₅₀), the dose required to protect 50% of the animals from the seizure, using probit analysis.

  • Neurotoxicity Assessment (Optional): Evaluate motor impairment using the rotarod test. Mice that are unable to remain on a rotating rod for a specified time (e.g., 1 minute) are considered neurotoxic. This helps in determining the therapeutic index (TD₅₀/ED₅₀).

References

Application of 4(1H)-Quinazolinone Derivatives as Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives, particularly the 4(1H)-quinazolinone scaffold, represent a versatile and highly privileged structure in medicinal chemistry. This class of compounds has garnered significant attention for its broad spectrum of pharmacological activities, most notably its potent anticancer properties.[1][2][3] Several quinazolinone-based drugs, such as Gefitinib, Erlotinib, and Lapatinib, have already been approved for clinical use, primarily as tyrosine kinase inhibitors.[4][5] The core structure of this compound allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[1] This document provides detailed application notes on the anticancer properties of this compound derivatives, protocols for their evaluation, and a summary of their activity.

Mechanism of Action

The anticancer effects of this compound derivatives are diverse and target key pathways involved in cancer cell proliferation, survival, and metastasis. The primary mechanisms include:

  • Inhibition of Tyrosine Kinases: Many derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways crucial for cancer cell growth and angiogenesis.[6]

  • PI3K/Akt/mTOR Pathway Inhibition: This is a critical signaling pathway that is often dysregulated in cancer, promoting cell survival and proliferation. Certain quinazolinone derivatives have been developed as inhibitors of key components of this pathway, such as PI3K.[7][8]

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Some this compound derivatives interfere with tubulin dynamics, either by inhibiting its polymerization or by promoting it, leading to mitotic arrest and apoptosis.[9][10]

  • Induction of Apoptosis: By modulating various signaling pathways, these derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often characterized by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: Many quinazolinone compounds can halt the cell cycle at different phases (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[11]

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against a range of human cancer cell lines.

Table 1: 2-Substituted this compound Derivatives

Compound IDSubstitution at R2Cancer Cell LineIC50 (µM)Reference
Compound 6 VariesJurkat (T-cell leukemia)1.9[12]
Compound 17 VariesJurkat (T-cell leukemia)< 5[12]
Compound 17 VariesNB4 (promyelocytic leukemia)< 5[12]

Table 2: 3-Substituted this compound Derivatives

Compound IDSubstitution at R3Cancer Cell LineIC50 (µM)Reference
Compound A3 2-(2-phenylthiazol-4-yl)ethylPC3 (Prostate)10[2]
Compound A3 2-(2-phenylthiazol-4-yl)ethylMCF-7 (Breast)10[2]
Compound A3 2-(2-phenylthiazol-4-yl)ethylHT-29 (Colon)12[2]
(S)-C5 VariesHCT116 (Colon), MCF-7 (Breast)Potent PI3K inhibitor[8]
(S)-C8 VariesHCT116 (Colon), MCF-7 (Breast)Potent PI3K inhibitor[8]

Table 3: 2,3-Disubstituted this compound Derivatives

Compound IDSubstitution at R2 and R3Cancer Cell LineIC50 (µM)Reference
Compound 3j VariesMCF-7 (Breast)0.20[13]
Compound 3g VariesA2780 (Ovarian)0.14[13]
Compound 6b ortho-chloro-benzylideneaminoSNB-19 (CNS)0.67[7]
Compound 5d VariesHCT116, HepG2, HeLa, MCF-76.09, 2.39, 8.94, 4.81[14]
Compound 5h VariesHCT116, HepG25.89, 6.74[14]
Compound 5p VariesHCT116, HepG2, MCF-78.32, 9.72, 7.99[14]

Table 4: Quinazolinone-Chalcone Hybrids

Compound IDChalcone MoietyCancer Cell LineIC50 (µM)Reference
Compound 11g VariesHT-29 (Colon), MCF-7 (Breast), A549 (Lung)0.13, 0.17, 0.10[4]
Compound 11i VariesA549 (Lung), MCF-7 (Breast), A375 (Melanoma)0.10, 0.14, 0.19[4]
Compound 13h VariesVarious (NCI-60 panel)0.23 - 1.78[15]
Compound 8c VariesSKLu-1 (Lung)8.04 µg/mL[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives as anticancer agents.

General Experimental Workflow

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of This compound derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mtt Cytotoxicity Screening (MTT Assay) characterization->mtt mechanism Mechanism of Action Studies mtt->mechanism cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis western_blot Western Blot mechanism->western_blot enzyme_assay Enzyme Inhibition Assays (e.g., Kinase, Tubulin) mechanism->enzyme_assay xenograft Xenograft Models mechanism->xenograft pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd

Caption: General workflow for the evaluation of this compound derivatives as anticancer agents.

MTT Assay for Cytotoxicity Screening

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that intercalates into the DNA of permeabilized cells. The fluorescence intensity is proportional to the DNA content.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and RNase Treatment: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.

Apoptosis Assay using Annexin V/PI Staining

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is used as a counterstain to identify cells with compromised plasma membranes (late apoptotic and necrotic cells).

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Harvesting and Washing: Harvest approximately 1-5 x 10^5 cells and wash them once with ice-cold PBS.[1]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[1]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The results will show four populations:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases, Bcl-2 family proteins (Bax, Bcl-2), and PARP.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Bradford or BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: Lyse the cells in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Visualizations

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Quinazolinone This compound Derivative Quinazolinone->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

PI3K/Akt Signaling Pathway and Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinazolinone This compound Derivative Quinazolinone->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Conclusion

This compound derivatives continue to be a rich source of novel anticancer agents with diverse mechanisms of action. The protocols and data presented in this document provide a framework for researchers to effectively synthesize, evaluate, and characterize new derivatives in this promising class of compounds. Further exploration of structure-activity relationships and the development of derivatives with improved potency and selectivity will undoubtedly lead to the discovery of next-generation cancer therapeutics.

References

Application Notes and Protocols: Unraveling the Mechanism of Quinazolinone-Based Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, playing a pivotal role in essential cellular functions such as cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their critical involvement in mitosis makes them a well-established and highly attractive target for the development of anticancer therapeutics.[2][3] Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis and inhibiting tumor growth.[1][4]

Quinazolinone-based compounds have emerged as a promising class of tubulin polymerization inhibitors.[5][6][7] These small molecules typically exert their effects by binding to the colchicine-binding site on β-tubulin, thereby preventing the assembly of tubulin dimers into microtubules.[4][7][8][9] This disruption of microtubule formation leads to the disorganization of the mitotic spindle, mitotic arrest, and subsequent apoptotic cell death, highlighting their potential as potent anticancer agents.[3][10]

These application notes provide a comprehensive overview of the mechanism of action of quinazolinone-based tubulin polymerization inhibitors. Detailed protocols for key experiments are provided to enable researchers to characterize and evaluate the efficacy of these compounds.

Mechanism of Action: A Signaling Pathway Overview

Quinazolinone-based tubulin inhibitors interfere with the normal dynamics of microtubule assembly, leading to a cascade of events that culminate in apoptosis. The binding of these inhibitors to the colchicine site on β-tubulin is the initiating event.[7][8] This interaction prevents the conformational changes required for tubulin polymerization, thus shifting the equilibrium towards depolymerization.[9] The net result is a decrease in the cellular pool of polymerized microtubules.

The disruption of the microtubule network has profound consequences for dividing cells. The formation of a functional mitotic spindle is compromised, leading to an arrest of the cell cycle at the G2/M transition.[1][4] Prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

cluster_0 Cellular Environment cluster_1 Cellular Consequences Quinazolinone Inhibitor Quinazolinone Inhibitor Tubulin Dimers Tubulin Dimers Quinazolinone Inhibitor->Tubulin Dimers Binds to Colchicine Site Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Inhibition of Polymerization Inhibition of Polymerization Microtubules->Tubulin Dimers Depolymerization Microtubule Destabilization Microtubule Destabilization Inhibition of Polymerization->Microtubule Destabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Destabilization->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis cluster_workflow In Vitro Tubulin Polymerization Assay Workflow Prepare Reagents Prepare Reagents Add Compounds to Plate Add Compounds to Plate Prepare Reagents->Add Compounds to Plate Initiate Polymerization Initiate Polymerization Add Compounds to Plate->Initiate Polymerization Incubate and Read Fluorescence Incubate and Read Fluorescence Initiate Polymerization->Incubate and Read Fluorescence Data Analysis Data Analysis Incubate and Read Fluorescence->Data Analysis cluster_workflow Cell Cycle Analysis Workflow Cell Treatment Cell Treatment Harvesting and Fixation Harvesting and Fixation Cell Treatment->Harvesting and Fixation PI Staining PI Staining Harvesting and Fixation->PI Staining Flow Cytometry Analysis Flow Cytometry Analysis PI Staining->Flow Cytometry Analysis

References

Application Notes and Protocols for Developing 4(1H)-Quinazolinone Derivatives as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the development of 4(1H)-quinazolinone derivatives as a promising class of novel antimicrobial agents. The increasing threat of antimicrobial resistance necessitates the exploration of new chemical scaffolds, and quinazolinones have demonstrated a broad spectrum of activity against various pathogens.[1][2][3] This document outlines the synthesis, antimicrobial evaluation, and potential mechanisms of action of these compounds.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC) in µg/mL, of selected this compound derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Lower MIC values indicate greater antimicrobial potency.

Table 1: Antibacterial Activity of Selected this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeS. aureusB. subtilisE. coliP. aeruginosaReference
4a Hydrazone derivative884-[4]
4c Hydrazone derivative8-8-[4]
5a Formyl-pyrazole derivative21416[4][5]
5c Formyl-pyrazole derivative428-[4]
5d Formyl-pyrazole derivative428-[4]
3a 3-benzyl-2-(4-chlorophenyl)25.6 ± 0.524.3 ± 0.425.1 ± 0.530.1 ± 0.6[6]
16 Pyrrolidine derivative0.5---[7]
20 Pyrrolidine derivative-0.5--[7]
29 Morpholine analogue-0.5--[7]
4e Schiff base derivative32-12832[8]
4m Schiff base derivative--128-[8]
Amoxicillin Standard Antibiotic888-[4]
Ciprofloxacin Standard Antibiotic----[9]

Table 2: Antifungal Activity of Selected this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeC. albicansA. nigerM. phaseolinaReference
4a Hydrazone derivative2168[4]
5a Formyl-pyrazole derivative242[4]
3a 3-benzyl-2-(4-chlorophenyl)26.1 ± 0.518.3 ± 0.6-[6]
Clotrimazole Standard Antifungal8816[4]
Ketoconazole Standard Antifungal---[10]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a common method for synthesizing the this compound core structure, which can then be modified to create various derivatives. A widely used approach involves the acylation of anthranilic acid followed by cyclization.[10]

Materials:

  • Anthranilic acid

  • Appropriate acyl chloride (e.g., chloroacetyl chloride)

  • Acetic anhydride

  • Hydrazine hydrate or other amines

  • Ethanol

  • Solvents for purification (e.g., chloroform, methanol)

  • Standard laboratory glassware and heating apparatus (reflux condenser)

Procedure:

  • Acylation of Anthranilic Acid: Dissolve anthranilic acid in a suitable solvent. Add the selected acyl chloride dropwise with stirring. The reaction may be heated to facilitate completion.

  • Formation of Benzoxazinone Intermediate: The acylated product is then heated with acetic anhydride with vigorous stirring. This step leads to the formation of a 1,3-benzoxazin-4-one intermediate.[10]

  • Ring Conversion to Quinazolinone: The benzoxazinone intermediate is dissolved in a solvent such as ethanol. An excess of an amine, like hydrazine hydrate, is added, and the mixture is refluxed for several hours.[10]

  • Purification: After cooling, the product can be purified. This may involve pouring the reaction mixture into water to precipitate the product, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[10]

  • Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry.[4][11]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized quinazolinone derivatives using the broth microdilution method.[8]

Materials:

  • Synthesized quinazolinone derivatives

  • Standard antibiotics (e.g., Amoxicillin, Ciprofloxacin) and antifungals (e.g., Clotrimazole, Ketoconazole)

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI 1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions in the appropriate growth medium to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds. Include positive controls (medium with inoculum, no compound) and negative controls (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25°C for 48 hours for fungi).[10]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.

  • Determination of MBC/MFC (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth in the MIC test is subcultured onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC or MFC.[10]

Visualizations

Mechanism of Action and Developmental Workflow

The antimicrobial activity of some this compound derivatives has been attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[4][12] The following diagrams illustrate a proposed mechanism of action and the general workflow for developing these compounds.

G cluster_0 Proposed Mechanism of Action: DNA Gyrase Inhibition Quinazolinone This compound Derivative Binding Binding to Active Site Quinazolinone->Binding DNAGyrase Bacterial DNA Gyrase (Enzyme) DNAGyrase->Binding Inhibition Inhibition of DNA Supercoiling Binding->Inhibition ReplicationBlock Blockage of DNA Replication Inhibition->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath

Caption: Proposed mechanism of action for antimicrobial this compound derivatives.

G cluster_1 Developmental Workflow Design In Silico Design & Molecular Docking Synthesis Chemical Synthesis of Derivatives Design->Synthesis Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Screening Antimicrobial Screening (MIC/MBC/MFC) Characterization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Process Advanced Advanced In Vitro & In Vivo Studies Optimization->Advanced

Caption: General workflow for the development of this compound antimicrobial agents.

References

Application Notes and Protocols for the Synthesis and Evaluation of Quinazolinone-Based Dual PI3K/HDAC Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and biological evaluation of quinazolinone-based dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylases (HDACs). The simultaneous inhibition of these two key pathways has shown synergistic anti-cancer effects, making this class of compounds a promising area of cancer drug discovery.

Introduction

The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, and metabolism.[1] Histone deacetylases (HDACs) are epigenetic regulators that are also often overexpressed in cancer, leading to aberrant gene expression and tumor progression.[2] The rationale for developing dual PI3K/HDAC inhibitors is based on the potential for synergistic therapeutic effects and the ability to overcome resistance mechanisms associated with single-agent therapies.[3] Quinazolinone-based scaffolds have proven to be effective pharmacophores for targeting both PI3K and HDAC enzymes.[2][4] This document outlines the synthetic strategies and biological assays pertinent to this promising class of anti-cancer agents.

Signaling Pathway Overview

Dual inhibition of PI3K and HDACs targets two critical oncogenic pathways. PI3K activation leads to the phosphorylation of downstream effectors like AKT, promoting cell survival and proliferation. HDACs remove acetyl groups from histones and other proteins, altering gene expression and contributing to a cellular state permissive for cancer growth. By inhibiting both, these dual inhibitors can induce cell cycle arrest, apoptosis, and suppress tumor growth more effectively than single-target agents.

PI3K_HDAC_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation HDAC HDAC Histones_Ac Acetylated Histones (Open Chromatin) HDAC->Histones_Ac Deacetylation Histones_Deac Deacetylated Histones (Condensed Chromatin) Histones_Ac->Histones_Deac HATs Gene_Expression Tumor Suppressor Gene Expression Histones_Ac->Gene_Expression Histones_Deac->Histones_Ac HDACs Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibitor Quinazolinone-based Dual PI3K/HDAC Inhibitor Inhibitor->PI3K Inhibitor->HDAC

Figure 1: Simplified PI3K and HDAC signaling pathways and the action of dual inhibitors.

Data Presentation: In Vitro Activity of Representative Compounds

The following tables summarize the quantitative data for a series of representative quinazolinone-based dual PI3K/HDAC inhibitors, with structures based on the work of Thakur et al., 2020.[2]

Table 1: In Vitro Enzymatic Inhibitory Activity (IC50, nM)

CompoundPI3KδPI3KγHDAC1HDAC2HDAC3HDAC6HDAC10
48c 4.99.05011005110012148
48n 3.67.2>10000>10000>1000028>10000
48o 2.910>10000>10000>1000016>10000
Idelalisib 2.58.6>10000>10000>10000>10000>10000
SAHA >10000>1000027311963114
CUDC-907 19501.75.02.91.84.3

Data extracted from Thakur et al., J. Med. Chem. 2020, 63, 8, 4256–4292.[2]

Table 2: In Vitro Anti-proliferative Activity (IC50, µM)

CompoundMV411 (AML)MOLM14 (AML)T47D (Breast)A549 (Lung)
48c 0.090.080.25>10
48n 0.450.382.5>10
48o 0.230.191.8>10
Idelalisib 1.52.3>10>10
SAHA 0.20.151.23.5
CUDC-907 0.0030.0020.020.05

Data extracted from Thakur et al., J. Med. Chem. 2020, 63, 8, 4256–4292.[2]

Experimental Protocols

A. Chemical Synthesis

The synthesis of quinazolinone-based dual PI3K/HDAC inhibitors generally involves a multi-step process. The following is a representative protocol adapted from the literature for the synthesis of a key intermediate and its conversion to the final hydroxamic acid.[2]

G A 5-Bromo-quinazolinone C Pd/XantPhos-catalyzed Amination A->C B Amine Linker B->C D Amino-substituted Quinazolinone C->D F Nucleophilic Substitution D->F E Purine Moiety E->F G Ester-containing Dual Inhibitor Precursor F->G I Conversion to Hydroxamic Acid G->I H Hydroxylamine H->I J Final Dual PI3K/HDAC Inhibitor I->J

Figure 2: General synthetic workflow for quinazolinone-based dual PI3K/HDAC inhibitors.

Protocol 1: Pd/XantPhos-Catalyzed Amination of 5-Bromo-quinazolinone

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-quinazolinone (1.0 eq), the desired amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous dioxane via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired amino-substituted quinazolinone.

Protocol 2: Conversion of Methyl Ester to Hydroxamic Acid

  • Hydroxylamine Solution Preparation: In a separate flask, dissolve hydroxylamine hydrochloride (10 eq) in methanol. Add a solution of sodium hydroxide (10 eq) in methanol at 0 °C and stir for 30 minutes. Filter the precipitated sodium chloride.

  • Reaction Setup: Dissolve the ester-containing precursor (1.0 eq) in a mixture of dichloromethane and methanol.

  • Reaction Conditions: Add the freshly prepared hydroxylamine solution to the ester solution at room temperature. Stir the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC or flash column chromatography to afford the final hydroxamic acid derivative.

B. Biological Evaluation

Protocol 3: In Vitro PI3K and HDAC Enzyme Inhibition Assays

These assays are typically performed by specialized companies like Reaction Biology Corporation. The general principles are as follows:

  • PI3K Assay: Kinase activity is measured using a radiometric assay (e.g., ADP-Glo™ Kinase Assay) which quantifies the amount of ADP produced from ATP during the phosphorylation of a lipid substrate like PIP2.[5]

  • HDAC Assay: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme. Deacetylation allows a developing enzyme (e.g., trypsin) to cleave the substrate, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin), which is then quantified.[6]

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction: In a multi-well plate, incubate the respective enzyme (PI3K or HDAC isoform) with the test compound at various concentrations.

  • Substrate Addition: Initiate the enzymatic reaction by adding the appropriate substrate and cofactors (e.g., ATP for PI3K).

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 37 °C).

  • Detection: Stop the reaction and measure the signal (luminescence for PI3K, fluorescence for HDAC) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability (MTS) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37 °C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTS_Workflow A Seed cells in 96-well plate B Treat with compound dilutions A->B C Incubate for 72h B->C D Add MTS reagent C->D E Incubate for 1-4h D->E F Measure absorbance at 490 nm E->F G Calculate IC50 F->G

Figure 3: Workflow for the MTS cell viability assay.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm target engagement in intact cells.[2]

  • Cell Treatment: Treat intact cells with the test compound or vehicle control and incubate to allow for compound binding.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (PI3K or HDAC) by Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Protocol 6: Western Blotting for PI3K Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., phospho-AKT, total AKT, and a loading control like β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the target proteins.

Conclusion

The protocols and data presented provide a framework for the synthesis and evaluation of quinazolinone-based dual PI3K/HDAC inhibitors. These compounds represent a promising strategy in the development of novel cancer therapeutics. The detailed methodologies should enable researchers to synthesize these inhibitors and assess their biological activity in a reproducible manner. Further optimization of these compounds could lead to the development of clinically effective anti-cancer agents.

References

application of quinazolinones as EGFR kinase inhibitors in targeted therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), colorectal, and breast cancer.[1][3][4] This makes EGFR an important and well-validated target for targeted cancer therapy.[5]

The quinazoline core has emerged as a highly effective scaffold for the design of potent EGFR kinase inhibitors, largely due to its high affinity for the ATP-binding site within the EGFR kinase domain.[6][7] This has led to the development and approval of several generations of quinazoline-based drugs. First-generation inhibitors like gefitinib and erlotinib are effective against common activating mutations (L858R, del19) but are rendered ineffective by the emergence of acquired resistance, most commonly the T790M "gatekeeper" mutation.[6][8] This challenge spurred the development of second-generation (e.g., afatinib) and third-generation (e.g., osimertinib) inhibitors designed to overcome this resistance.[8] Current research focuses on fourth-generation and allosteric inhibitors to target subsequent resistance mutations like C797S.[8]

These notes provide an overview of the EGFR signaling pathway, quantitative data on the efficacy of various quinazolinone derivatives, and detailed protocols for their synthesis and evaluation.

EGFR Signaling Pathway and Point of Inhibition

Activation of EGFR by ligands such as Epidermal Growth Factor (EGF) induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[2][9] This triggers the recruitment of adaptor proteins and activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and metastasis.[3][10] Quinazolinone-based Tyrosine Kinase Inhibitors (TKIs) function by competitively binding to the ATP pocket in the EGFR kinase domain, thereby blocking autophosphorylation and halting these downstream signals.[9][10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus start_point end_point EGFR EGFR EGFR_dimer EGFR Dimer (Autophosphorylation) EGFR->EGFR_dimer Dimerization Ligand Ligand (EGF) Ligand->EGFR PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGFR_dimer->PI3K EGFR_dimer->RAS Inhibitor Quinazolinone TKI Inhibitor->EGFR_dimer Inhibition

Caption: EGFR signaling cascade and TKI inhibition point.

Data Presentation: Inhibitory Activities

The efficacy of quinazolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays or half-maximal growth inhibitory concentration (GI50) in cell-based assays.

Table 1: Biochemical Activity of Quinazolinone Derivatives against EGFR Kinase
Compound IDTarget EGFR MutantIC50 (nM)Reference
Gefitinib Wild-Type3.22[7]
Erlotinib Wild-Type~2-5[4]
Lapatinib Wild-Type27.06[7]
Compound 23 L858R/T790M0.2[8]
Compound 45a EGFR Kinase130[6]
Compound 6 Wild-Type10[7]
Compound 15 Wild-Type5.9[7]
Compound 13 Wild-Type5.06[7]
Compound 8 Wild-Type0.8[11]
Compound 8 L858R/T790M2.7[11]
Compound 8b EGFR-TK1.37[4][12]
Compound 6d EGFR Kinase69[13]
Compound 5k Wild-Type10[14]
H-22 Wild-Type64.8[15][16]
H-22 L858R/T790M305.4[15][16]
Table 2: Anti-proliferative Activity of Quinazolinone Derivatives in Cancer Cell Lines
Compound IDCell LineRelevant EGFR MutationGI50 / EC50 (µM)Reference
Compound 23 Ba/F3L858R/T790M0.72[8]
Compound 23 Ba/F3L858R/T790M/C797S0.05[8]
Compound 24 A549Wild-Type6.54[7]
Compound 24 A431Wild-Type (Overexpressed)4.04[7]
Compound 6d NCI-H460KRAS Mutant0.789[13]
H-22 H1975L858R/T790M2.27[16]
H-22 A549Wild-Type3.35[16]

Experimental Protocols

A systematic workflow is essential for the discovery and validation of novel quinazolinone-based EGFR inhibitors.

Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_preclinical Preclinical Development A 1. Chemical Synthesis of Quinazolinone Library B 2. Biochemical Kinase Assay (Determine IC50) A->B C 3. Cell Proliferation Assay (Determine GI50) B->C D 4. Western Blot Analysis (Target Engagement) C->D E 5. Xenograft Animal Models (Efficacy & Toxicity) D->E F 6. ADME/Tox Studies E->F

Caption: Drug discovery workflow for EGFR inhibitors.

Protocol 1: General Synthesis of a Quinazolinone Core

This protocol outlines a common multi-step synthesis for producing a 2,3-disubstituted quinazolin-4(3H)-one core, which can be further modified.[13][14]

Objective: To synthesize a versatile quinazolinone scaffold for further derivatization.

Materials:

  • Isatoic anhydride

  • Appropriate primary amine (e.g., methylamine)

  • 2-Chloroacetyl chloride

  • Sodium carbonate (Na2CO3)

  • Glacial acetic acid

  • Ethanol, Isopropyl alcohol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of N-substituted-2-aminobenzamide (Intermediate 1):

    • Dissolve isatoic anhydride (1 equivalent) in a suitable solvent like ethanol.

    • Add the primary amine (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Remove the solvent under reduced pressure. The resulting solid can often be used without further purification.

  • Synthesis of 2-(chloromethyl)-3-substituted-quinazolin-4(3H)-one (Intermediate 2):

    • Add Intermediate 1 (1 equivalent) and 2-chloroacetyl chloride (2-3 equivalents) to glacial acetic acid.[14]

    • Heat the mixture to reflux for 8-12 hours.[14]

    • Cool the reaction and concentrate it under vacuum.

    • Neutralize the residue carefully with a saturated aqueous Na2CO3 solution.

    • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent like isopropyl alcohol to yield the chloromethyl quinazolinone intermediate.[14]

  • Final Derivatization (Example):

    • The chloromethyl group at the 2-position is a versatile handle for nucleophilic substitution, allowing for the introduction of various side chains (e.g., ethers, amines) to build a library of target compounds.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[2]

Objective: To determine the IC50 value of a test compound against purified EGFR kinase.

Materials:

  • Purified recombinant EGFR enzyme (wild-type or mutant)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP solution

  • Test quinazolinone compounds, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Luminometer plate reader

Procedure:

  • Kinase Reaction Setup:

    • Add 5 µL of diluted test compound or vehicle (DMSO control) to the wells of the plate.[2]

    • Add 10 µL of a solution containing the EGFR enzyme and peptide substrate prepared in Kinase Buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (concentration near the Km for EGFR).[2]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[2]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[2]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin substrate to produce a luminescent signal.[2]

    • Incubate for another 30 minutes at room temperature.[2]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: Cell-Based Anti-Proliferation Assay (MTS Assay)

This colorimetric assay assesses the effect of an EGFR inhibitor on the proliferation and viability of cancer cells that depend on EGFR signaling.[2]

Objective: To determine the in vitro GI50 (or IC50) of a test compound on an EGFR-dependent cancer cell line (e.g., A549, PC-9, H1975).

Materials:

  • EGFR-dependent cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test quinazolinone compounds, serially diluted

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Clear, flat-bottomed 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight (37°C, 5% CO2) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle (DMSO, typically <0.5%).[2]

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.[2]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[2]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 value.

References

Application Notes and Protocols: Design and Synthesis of 4(1H)-Quinazolinone Analogs for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of 4(1H)-quinazolinone analogs as potential anti-inflammatory agents. This document includes detailed experimental protocols for synthesis and biological screening, a summary of quantitative structure-activity relationship (SAR) data, and visualizations of key signaling pathways and experimental workflows.

Introduction to 4(1H)-Quinazolinones as Anti-Inflammatory Agents

Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2][3][4] The this compound scaffold, in particular, has been identified as a privileged structure for the development of novel anti-inflammatory drugs. These compounds have been shown to exert their effects through various mechanisms, most notably by inhibiting key inflammatory mediators and signaling pathways such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway.[5][6][7]

Design and Rationale

The design of novel this compound analogs often focuses on substitutions at the 2 and 3 positions of the quinazolinone ring to modulate their anti-inflammatory potency and selectivity.[1][2] Structure-activity relationship (SAR) studies have indicated that the nature of the substituent at these positions significantly influences the biological activity. For instance, the introduction of various aromatic or heterocyclic moieties can enhance the interaction with the target enzymes or receptors involved in the inflammatory cascade.[1][5]

Synthesis of this compound Analogs

A common and effective method for the synthesis of 2,3-disubstituted-4(1H)-quinazolinones involves a multi-step reaction sequence starting from anthranilic acid.

General Synthetic Protocol
  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one: Anthranilic acid is reacted with an appropriate acid anhydride (e.g., acetic anhydride for a 2-methyl substituent) under reflux to yield the corresponding 2-substituted-4H-3,1-benzoxazin-4-one.[1][8]

  • Synthesis of 3-substituted-4(1H)-quinazolinone: The benzoxazin-4-one intermediate is then reacted with a primary amine (e.g., an aniline derivative) in a suitable solvent like glacial acetic acid or pyridine with heating to afford the 2,3-disubstituted-4(1H)-quinazolinone.[1][8]

This versatile synthesis allows for the introduction of a wide variety of substituents at both the 2- and 3-positions, facilitating the generation of a library of analogs for biological screening.

Experimental Protocols for Anti-Inflammatory Activity Evaluation

The anti-inflammatory potential of synthesized this compound analogs can be assessed using a combination of in vivo and in vitro assays.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used and well-established model is employed to evaluate the acute anti-inflammatory activity of novel compounds.[9][10][11][12][13]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[10][13]

Protocol:

  • Animals: Wistar albino rats of either sex (150-200g) are used. The animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.[12]

  • Grouping: The animals are divided into several groups (n=6):

    • Control group (vehicle only)

    • Standard drug group (e.g., Indomethacin or Phenylbutazone, 5-10 mg/kg, p.o.)[1][13]

    • Test compound groups (various doses of the synthesized analogs, p.o.)

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds, standard drug, or vehicle are administered orally (p.o.).

    • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[10][11][13]

    • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[13]

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] x 100

    Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Scavenging Assay (Griess Assay)

This assay is used to determine the in vitro anti-inflammatory activity by measuring the inhibition of nitric oxide production.

Principle: The Griess reaction is a colorimetric assay that detects the presence of nitrite (NO₂⁻), a stable and quantifiable breakdown product of nitric oxide (NO).[14][15][16][17][18] The inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common method to screen for anti-inflammatory compounds.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

    • Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.

    • After incubation, the cell culture supernatant is collected.

  • Griess Reaction:

    • 50 µL of the supernatant is mixed with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • After a 5-10 minute incubation at room temperature, 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.[18]

    • The mixture is incubated for another 5-10 minutes, and the absorbance is measured at 540 nm using a microplate reader.[16][18]

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control group.

Data Presentation: Anti-Inflammatory Activity of this compound Analogs

The following tables summarize the quantitative data for the anti-inflammatory activity of representative this compound analogs from published studies.

CompoundDose (mg/kg, p.o.)% Inhibition of Edema (Carrageenan-induced)Reference
Phenylbutazone 5038.8[1]
Compound 9 5020.4[1]
Compound 15 5027.3[1]
Compound 21 5032.5[1]
QA-2 -82.75 (after 4 hours)[9]
QA-6 -81.03 (after 4 hours)[9]

Table 1: In Vivo Anti-inflammatory Activity of Selected this compound Analogs.

CompoundIC50 (µM) for COX-1 InhibitionIC50 (µM) for COX-2 InhibitionReference
Celecoxib >1000.04[7]
Compound 32 >1000.03[7]

Table 2: In Vitro COX Inhibition Activity of a Selected this compound Analog.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Experimental Workflow start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Screening (e.g., Griess Assay, COX Assay) purification->in_vitro in_vivo In Vivo Screening (e.g., Carrageenan Paw Edema) in_vitro->in_vivo Active Compounds sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start

A generalized workflow for the design and screening of novel anti-inflammatory agents.

NFkB_Pathway LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Transcription Quinazolinone This compound Analogs Quinazolinone->IKK Inhibition Quinazolinone->NFkB_active Inhibition of Translocation

The NF-κB signaling pathway and potential points of inhibition by this compound analogs.

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Release COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Conversion Inflammation Inflammation Pain, Fever, Swelling PGs->Inflammation Quinazolinone This compound Analogs Quinazolinone->COX Inhibition

The Cyclooxygenase (COX) pathway, a key target for anti-inflammatory drugs.

Conclusion

The this compound scaffold represents a promising framework for the development of novel anti-inflammatory agents. The synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of their pharmacological properties. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of new anti-inflammatory therapies based on this versatile heterocyclic system. Further investigations into their precise mechanisms of action and optimization of their safety and efficacy profiles are warranted.

References

Application Notes and Protocols for Utilizing Quinazolinone Derivatives in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of quinazolinone derivatives in the development of novel antiviral drugs. The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antiviral effects against a range of human and plant viruses.[1][2] These compounds have been shown to inhibit viral replication by targeting key viral enzymes and interfering with various stages of the viral life cycle.[3][4][5]

I. Antiviral Activity of Quinazolinone Derivatives

Quinazolinone derivatives have demonstrated efficacy against a diverse array of DNA and RNA viruses. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that enhance their antiviral potency and selectivity.[6][7]

Data Presentation: In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected quinazolinone derivatives against various viruses. This data highlights the potential of this chemical class as a source for broad-spectrum antiviral agents.

Compound ID/SeriesTarget VirusCell LineEC50 (µM)IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound 11a Hepatitis C Virus (HCV) GT1b-0.984->158160.71[3]
Compound 11b Hepatitis C Virus (HCV) GT1b-1.38->9971.75[3]
Compound 22 Zika Virus (ZIKV-FLR)Vero0.9->25>27.8[7][8]
Compound 27 Zika Virus (ZIKV-FLR)Vero0.18->25>138.9[7][8]
Compound 47 Zika Virus (ZIKV-FLR)Vero0.21->25>119.0[7][8]
Compound 27 Zika Virus (ZIKV-FLR)U870.1---[8]
Compound 8d SARS-CoV-2--0.948 (µg/mL)>37.69 (µg/mL)>39.75[9]
Compound 8c Adenovirus--19.58 (µg/mL)>376.9 (µg/mL)>19.24[9]
Compound 8d HSV-1--15.96 (µg/mL)>37.69 (µg/mL)>2.36[9]
Compound 8c Coxsackievirus--16.71 (µg/mL)>376.9 (µg/mL)>22.55[9]
Compound L18 Tobacco Mosaic Virus (TMV)-16.9 (µg/mL)---
Compound 19 SARS-CoV-2 Mpro--1.372--[4]
Compound G1 SARS-CoV-2 Mpro--22.47--[10][11]
Compound G4 SARS-CoV-2 Mpro--24.04--[10][11]

II. Experimental Protocols

Detailed methodologies for the synthesis of quinazolinone derivatives and their evaluation for antiviral activity are provided below.

Protocol 1: General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol describes a common method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, which have shown significant antiviral activity.[6][12]

Materials:

  • Anthranilic acid

  • Appropriate acyl chloride (e.g., benzoyl chloride)

  • Acetic anhydride

  • Primary amine (e.g., aniline or benzylamine)

  • Pyridine

  • Ethanol

  • Glacial acetic acid

  • Sodium acetate

Procedure:

  • N-Acylation of Anthranilic Acid: Dissolve anthranilic acid in pyridine. Add the desired acyl chloride dropwise with stirring at room temperature. Continue stirring for 30 minutes. Filter the precipitate, wash with distilled water and petroleum ether to remove pyridine, and dry the resulting N-acyl anthranilic acid.

  • Synthesis of 2-Substituted-1,3-benzoxazin-4-one: Reflux the N-acyl anthranilic acid with an excess of acetic anhydride for 2-4 hours. After cooling, the benzoxazinone derivative will crystallize. Filter the product, wash with cold petroleum ether, and dry.

  • Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one: A mixture of the 2-substituted-1,3-benzoxazin-4-one, a primary amine, and anhydrous sodium acetate is refluxed in glacial acetic acid for 6-8 hours. After cooling, the reaction mixture is poured onto crushed ice. The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the final 2,3-disubstituted quinazolin-4(3H)-one.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of the synthesized quinazolinone derivatives on host cells.[8]

Materials:

  • Host cell line (e.g., Vero, HeLa, MDCK)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Quinazolinone derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone compounds in cell culture medium. Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Protocol 3: Antiviral Activity Assay (Quantitative RT-PCR)

This assay determines the concentration of the compound that inhibits viral replication by 50% (EC50) by quantifying viral RNA.[8]

Materials:

  • Host cell line

  • Virus stock

  • Quinazolinone derivatives

  • 96-well plates

  • RNA extraction kit

  • Reverse transcriptase

  • Primers specific for a viral gene and a host housekeeping gene

  • Real-time PCR instrument and reagents

Procedure:

  • Infection and Treatment: Infect host cells with the virus in the presence of various concentrations of the quinazolinone compounds. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates for a suitable period to allow for viral replication (e.g., 24-48 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Real-time qPCR: Perform real-time qPCR using primers for the target viral gene and the host housekeeping gene for normalization.

  • Data Analysis: Use the quantification cycle (Cq) values to determine the relative expression of the viral gene, normalized to the housekeeping gene. Calculate the percentage of viral inhibition for each compound concentration compared to the virus-only control. The EC50 value is the concentration of the compound that inhibits viral replication by 50%.

III. Visualizations: Workflows and Mechanisms

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and mechanisms in the study of antiviral quinazolinone derivatives.

Antiviral_Screening_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization Synthesis Synthesis of Quinazolinone Derivatives Purification Purification & Characterization Synthesis->Purification Library Compound Library Purification->Library Cytotoxicity Cytotoxicity Assay (CC50) Library->Cytotoxicity Antiviral Primary Antiviral Screen Library->Antiviral DoseResponse Dose-Response Assay (EC50) Antiviral->DoseResponse TargetID Target Identification (e.g., Enzyme Assays) DoseResponse->TargetID SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR Pathway Signaling Pathway Analysis TargetID->Pathway LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for Antiviral Drug Screening of Quinazolinone Derivatives.

Mechanism_of_Action ViralPolyprotein Viral Polyprotein Mpro SARS-CoV-2 Main Protease (Mpro) ViralPolyprotein->Mpro Cleavage Site FunctionalProteins Functional Viral Proteins Mpro->FunctionalProteins Processes Inhibition Inhibition Quinazolinone Quinazolinone Derivative Quinazolinone->Mpro Replication Viral Replication FunctionalProteins->Replication

Caption: Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease (Mpro).

SAR_Logic cluster_r2 Position 2 Substituent cluster_r3 Position 3 Substituent cluster_activity Antiviral Activity Core Quinazolinone Core R2_Aryl Aryl Group Core->R2_Aryl R2_Alkyl Alkyl Group Core->R2_Alkyl R3_Aryl Aryl Group Core->R3_Aryl R3_Alkyl Alkyl Group Core->R3_Alkyl HighActivity High Potency R2_Aryl->HighActivity LowActivity Low Potency R2_Alkyl->LowActivity R3_Aryl->HighActivity R3_Alkyl->LowActivity

Caption: Logical Relationship in a Structure-Activity Relationship (SAR) Study.

References

Troubleshooting & Optimization

improving reaction yield in 4(1H)-quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4(1H)-quinazolinone derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Low or no product yield is a common issue in this compound synthesis. A systematic evaluation of each aspect of your experimental setup is crucial for identifying the root cause.[1] This guide addresses the most frequent challenges.

Problem Potential Cause Recommended Solution
Low or No Product Yield Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role.[1] Classical methods may require high temperatures (above 120°C), while modern catalytic methods operate under milder conditions.[1]Optimize Conditions: Screen different temperatures to find the optimum for your specific protocol. Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[1] Commonly used solvents include ethanol, toluene, and DMF; consider solvent choice as a variable to optimize.[1]
Poor Quality of Reagents: Impurities in starting materials (e.g., phosphonate reagent, base, aldehyde/ketone) can interfere with the reaction.[2] Bases like sodium hydride can become passivated by atmospheric moisture.[2]Verify Reagent Purity: Ensure all reagents are pure and dry. Use fresh, properly stored bases. Verify the purity of carbonyl compounds.[2]
Incomplete Reaction: The reaction may not have reached completion due to insufficient time, suboptimal temperature, or degradation of reagents.[2]Monitor and Adjust: Use TLC or LC-MS to track the consumption of starting materials. If the reaction stalls, consider increasing the temperature or reaction time.
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[2] Self-condensation of starting materials or incomplete cyclization can be issues in one-pot reactions.[2]Control Reaction Conditions: Carefully control temperature and the rate of reagent addition. In one-pot syntheses, ensure conditions are optimized for each step to minimize side reactions.[2]
Product Degradation: The target this compound may be unstable under the reaction or workup conditions.[2] High temperatures in methods like the Niementowski synthesis can lead to degradation.[1]Use Milder Conditions: Consider microwave-assisted synthesis, which often allows for shorter reaction times and milder conditions, potentially reducing product degradation.[1]
Complex Product Mixture Multiple Reactive Sites: Starting materials with multiple reactive functional groups may undergo undesired transformations.[2]Use Protecting Groups: If necessary, protect other reactive functional groups on your starting materials to prevent side reactions.
Difficulty in Purification Inappropriate Method: The chosen purification technique may not be suitable for the specific compound and impurities.Select Appropriate Technique: Column chromatography on silica gel is a common and effective method.[2] The choice of eluent (e.g., hexane/ethyl acetate) is critical and should be optimized based on the polarity of the product.[2] Recrystallization can also be an effective purification method.[2][3] For high purity, preparative HPLC may be necessary.[3]

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield in my Niementowski reaction. What can I do to improve it?

A1: The Niementowski reaction, which synthesizes 4-oxo-3,4-dihydroquinazolines from anthranilic acids and amides, often requires high temperatures, which can lead to low yields and product degradation.[1][4][5] To improve the yield, consider the following:

  • Microwave Irradiation: This has been shown to be an effective alternative to conventional heating, often resulting in shorter reaction times and higher yields under milder conditions.[1][4] Solvent-free microwave conditions can be particularly effective.[4][6]

  • Use of Supported Reagents: Combining microwave irradiation with solid supports like acidic alumina, silica gel, or montmorillonite K-10 under solvent-free conditions can significantly improve yields.[4]

  • Reaction Time and Temperature: While the classical reaction requires high temperatures (120-130°C), carefully optimizing the temperature and monitoring the reaction can prevent degradation.[7]

Q2: My Bischler cyclization is failing or giving a low yield. What are the common reasons?

A2: The Bischler-Napieralski reaction, used for synthesizing 3,4-dihydroisoquinolines which can be precursors to quinazolinones, is sensitive to the electronic nature of the aromatic ring.[8][9][10]

  • Deactivated Aromatic Ring: Electron-withdrawing groups on the aromatic ring will significantly hinder the electrophilic aromatic substitution, leading to poor or no product formation. The reaction is most effective with electron-donating groups.[8]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough. A mixture of P₂O₅ and POCl₃ can be more effective.[8][9]

  • Side Reactions: A major competing pathway is the retro-Ritter reaction, which forms a styrene derivative.[8][9] This can be minimized by using milder conditions or a modern protocol with Tf₂O and 2-chloropyridine at lower temperatures.[8]

Q3: How can microwave-assisted synthesis improve my this compound yield?

A3: Microwave irradiation offers several advantages over conventional heating methods for the synthesis of 4(1H)-quinazolinones:

  • Increased Yields and Reduced Reaction Times: Microwave heating can drastically reduce reaction times (from hours to minutes) and increase product yields.[4][11][12] For example, in the synthesis of certain 4-phenylquinazolin-2(1H)-one derivatives, microwave methodology increased the yield of a nitro-substituted compound from 16% (traditional) to 31% (microwave).[11] Other derivatives were obtained in good yields (63-92%) in under an hour.[11]

  • Milder Reaction Conditions: Microwave synthesis can often be performed under milder conditions, which helps to minimize the degradation of starting materials and products.[1][12]

  • Solvent-Free Conditions: Many microwave-assisted syntheses can be carried out under solvent-free conditions, which is more environmentally friendly.[4][6][12]

Q4: What are the best practices for purifying this compound derivatives?

A4: The purification of 4(1H)-quinazolinones is most commonly achieved by column chromatography on silica gel or recrystallization.[2][3]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. The choice of eluent system, typically a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), is critical and should be optimized by TLC.[2][3]

  • Recrystallization: This method is effective for purifying solid compounds. The key is to select a suitable solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.[2][3]

  • Work-up Procedure: A typical work-up involves cooling the reaction mixture, diluting with water, and extracting the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated before purification.[2]

Quantitative Data Summary

Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives
CompoundSubstituentConventional Yield (%)Microwave Yield (%)Microwave Reaction Time (min)
2aH659220
2b4'-NO₂163160
2c4'-Cl608530
2d4'-F638830
2e4'-CH₃709020
2f4'-OCH₃729120
Data sourced from a study on microwave-assisted synthesis.[11]
Optimization of Catalyst for Quinazolin-4(1H)-one Synthesis
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneToluene12024<10
2SBA-15Toluene1202465
3SBA-15@ELA (0.005 g)EtOHReflux2.585
4SBA-15@ELA (0.01 g)EtOHReflux2.596
5SBA-15@ELA (0.02 g)EtOHReflux2.595
6SBA-15@ELA (0.01 g)Solvent-freeRT2.581
Data from a study using a novel nanocatalyst (SBA-15@ELA).[13]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 2-Methylquinazolin-4(3H)-one

This two-step protocol involves the formation of a benzoxazinone intermediate followed by reaction with ammonia.[14]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Mix anthranilic acid (5 mmol) and acetic anhydride (2 equivalents) in a microwave-safe vessel.

  • Irradiate the neat mixture in a microwave reactor for 8-10 minutes.

  • After heating, concentrate the reaction mixture under high vacuum.

  • The resulting 2-methyl-4H-3,1-benzoxazin-4-one is used immediately in the next step.

Step 2: Synthesis of 2-Methylquinazolin-4(3H)-one

  • Thoroughly mix 2-methyl-4H-3,1-benzoxazin-4-one (2.5 mmol), a solid support (e.g., Al₂O₃*NaOH, 0.5 weight equivalents), and 25% aqueous ammonia (50 mmol).

  • Irradiate the mixture in a microwave reactor for the optimized time (determined by screening).

  • Remove the solvent in vacuo.

  • Extract the residue with methanol.

  • Purify the product by column chromatography or recrystallization.

General Protocol for Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions.

  • Collect Fractions: Collect the eluting solvent in fractions.

  • Monitor Fractions: Monitor the fractions by TLC to identify those containing the desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Materials (e.g., Anthranilic Acid, Amide) reaction Reaction (Conventional or Microwave) start->reaction Mix & Heat cool Cool Reaction Mixture reaction->cool extract Dilute & Extract (e.g., Ethyl Acetate) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify analyze Purity Analysis (TLC, HPLC, NMR) purify->analyze product Pure this compound analyze->product >95% Purity

Caption: Generalized workflow for this compound synthesis and purification.

troubleshooting_yield start Low Product Yield? check_reagents Check Reagent Purity (Dry, Fresh) start->check_reagents Yes check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_conditions->monitor_reaction optimize Optimize Conditions (Screen Temp/Solvent) check_conditions->optimize consider_method Consider Synthesis Method monitor_reaction->consider_method microwave Switch to Microwave Synthesis consider_method->microwave catalyst Investigate Catalysts consider_method->catalyst success Improved Yield optimize->success microwave->success catalyst->success

References

Technical Support Center: Optimization of Quinazolin-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of quinazolin-4(3H)-ones.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My quinazolin-4(3H)-one synthesis is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in quinazolin-4(3H)-one synthesis and can arise from several factors. A systematic evaluation of your experimental setup is key to pinpointing the root cause.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the starting material is being consumed and to establish the optimal reaction time. Consider extending the reaction time or moderately increasing the temperature to improve the reaction rate.[1][2]

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.

    • Temperature: Certain classical methods may necessitate high temperatures (e.g., above 120°C), while modern catalytic approaches often proceed under milder conditions.[1] Ensure your reaction temperature is optimized for your specific protocol. A temperature screening experiment can help identify the ideal condition.

    • Solvent: The solvent can significantly affect the yield. Commonly used solvents include ethanol, toluene, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1][2][3] A solvent screen may be necessary to find the best medium for your particular substrates.[2]

  • Purity of Starting Materials: The purity of reagents like 2-aminobenzamide or anthranilic acid is crucial.

    • Solution: Ensure your starting materials are pure and dry. If necessary, recrystallize them before use.[2]

  • Catalyst Issues: If your synthesis employs a catalyst, its activity is paramount.

    • Solution: For heterogeneous catalysts, ensure they are not deactivated or "poisoned." Regeneration or using a fresh batch may be necessary. For reactions catalyzed by iodine, proper heating (e.g., 100-120 °C) under an oxygen atmosphere is important.[2]

Issue 2: Multiple Spots on TLC Plate (Impurity Formation)

Question: I am observing multiple spots on my TLC plate after the reaction. How can I identify and minimize these impurities?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Identifying these impurities is the first step toward optimizing your reaction to minimize them.

Common Impurities & Identification:

  • Unreacted Starting Materials: One or more spots may correspond to your initial reactants.

    • Identification: Run your starting materials as standards on the same TLC plate alongside your reaction mixture.

    • Solution: If starting materials are present, this points to an incomplete reaction. Refer to the troubleshooting guide for low yield to optimize reaction conditions.

  • Intermediate Formation (e.g., Benzoxazinone): In syntheses starting from anthranilic acid and acetic anhydride, the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is a key step.[2] Incomplete conversion of this intermediate to the final quinazolinone will result in it being a major impurity.

    • Identification: The intermediate may be isolated and characterized or identified using techniques like LC-MS.

    • Solution: Ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is used and that the reaction conditions favor the subsequent ring-opening and cyclization to the quinazolinone.[2]

General Strategies to Minimize Impurities:

  • Adjust Reaction Conditions: Modifying the reaction temperature and the stoichiometry of the reactants can help reduce the formation of side products.[2]

  • Purification: If side product formation cannot be completely avoided, purification of the crude product is necessary. Common methods include:

    • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures.[4] Small-scale solubility tests with solvents like ethanol, methanol, or ethyl acetate can help identify the optimal one.[4]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A common eluent system for quinazolinones is a mixture of hexane and ethyl acetate.[5]

Frequently Asked Questions (FAQs)

Q1: What are some common starting materials for synthesizing quinazolin-4(3H)-ones?

A1: Common starting materials include 2-aminobenzamide, anthranilic acid, and isatoic anhydride.[6][7] The choice of starting material often dictates the synthetic route and the required reagents and conditions.

Q2: How can I improve the solubility of my quinazolin-4(3H)-one product for purification or biological assays?

A2: Many quinazolin-4(3H)-one derivatives exhibit poor aqueous solubility due to their rigid, aromatic structure.[8] To address this, you can prepare a concentrated stock solution in a water-miscible organic solvent like DMSO.[8] For biological assays, if the compound precipitates upon dilution into an aqueous buffer, you can try reducing the final concentration, introducing a co-solvent (e.g., 1-5% v/v of ethanol or PEG), or using surfactants.[8]

Q3: Are there any "green" or more environmentally friendly methods for quinazolin-4(3H)-one synthesis?

A3: Yes, research is ongoing to develop more sustainable synthetic protocols. Some approaches include using microwave irradiation to reduce reaction times and energy consumption, employing deep eutectic solvents (DES) as both a solvent and catalyst, and developing metal-free reaction conditions.[5][9] For instance, a one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones can be achieved through the reaction of anthranilic acid, amines, and an orthoester in a microwave reactor.[9]

Data Presentation

Table 1: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction to Synthesize a Phenolic Quinazolin-4(3H)-one.

EntryCatalystBaseSolventTemperature (°C)Yield (%)
1CuIK₂CO₃CH₃CNRoom Temp56
2CuICs₂CO₃CH₃CNRoom Temp65
3Cu(OAc)₂K₂CO₃CH₃CNRoom Temp45
4CuSO₄·5H₂OK₂CO₃CH₃CNRoom Temp52

Data compiled from a representative example to demonstrate how different parameters affect the yield.[2]

Table 2: Model Reaction for Synthesis of Quinazolin-4(3H)-one from o-Aminobenzamide and Styrene.

EntryOxidantSolventAdditiveTemperature (°C)Time (h)Yield (%)
1TBHPNeatNone1202056
2TBHPH₂ONone1202045
3TBHPDMSONone1202034
4DTBPDMSONone1202035
5DTBPDMSOp-TsOH1202081
6DTBPDMSOp-TsOH1002065
7DTBPDMSOp-TsOH1201272

This table summarizes the screening of various reaction parameters to optimize the yield.[5]

Experimental Protocols

Protocol 1: One-Step Synthesis from 2-Aminobenzamide and an Aldehyde

This protocol describes a general method for the condensation of 2-aminobenzamide with an aldehyde using dimethyl sulfoxide (DMSO) as the solvent.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzamide and the desired aldehyde in DMSO.

  • Reaction Conditions: Heat the reaction mixture at an appropriate temperature (e.g., 120 °C) for a specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by vacuum filtration, wash it with water, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate

This protocol is based on a microwave-assisted synthesis starting from anthranilic acid.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.

  • Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.

  • Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane. The benzoxazinone is sensitive to water and should be used immediately in the next step.

Step 2: Synthesis of 2-Methylquinazolin-4(3H)-one

  • Reaction Setup: Mix the crude 2-methyl-4H-3,1-benzoxazin-4-one with aqueous ammonia in a microwave-safe vessel. A solid support can be used to improve the reaction.

  • Reaction Conditions: Irradiate the mixture with microwaves for a selected period.

  • Work-up and Purification: After the reaction, remove the solvent under vacuum. The residue can be extracted with methanol and purified by HPLC or recrystallization to obtain the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: Reaction cluster_step2 Step 2: Monitoring & Work-up cluster_step3 Step 3: Purification & Analysis start Starting Materials (e.g., 2-Aminobenzamide + Aldehyde) reaction Reaction under Optimized Conditions (Solvent, Temp, Time) start->reaction Mix monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up (e.g., Quenching, Precipitation) monitoring->workup Reaction Complete purification Purification (Recrystallization/ Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Pure Quinazolin-4(3H)-one analysis->product

Caption: General experimental workflow for the synthesis of quinazolin-4(3H)-one.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Sub-optimal Conditions? start->cause2 cause3 Impure Reagents? start->cause3 solution1 Extend Reaction Time Increase Temperature Monitor by TLC/LC-MS cause1->solution1 solution2 Screen Solvents Optimize Temperature cause2->solution2 solution3 Purify/Dry Starting Materials cause3->solution3 end Successful Synthesis solution1->end Improved Yield solution2->end Improved Yield solution3->end Improved Yield

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

overcoming challenges in the purification of 4(1H)-quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of 4(1H)-quinazolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable purification method for my this compound derivative?

A1: The optimal purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

  • Recrystallization: This is an excellent initial purification technique for solid compounds to remove baseline impurities, especially for large-scale syntheses, due to its cost-effectiveness and simplicity.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities and is effective for purifying crude reaction mixtures.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the method of choice for achieving high purity (>99%) or for separating closely related analogs and isomers.[1]

Q2: What are the common impurities I should expect in my crude this compound sample?

A2: Common impurities often originate from unreacted starting materials, such as anthranilic acid derivatives, or by-products from the cyclization reaction.[1] Techniques like Thin Layer Chromatography (TLC), HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are crucial for identifying these impurities.

Q3: How can I improve the solubility of my this compound derivative for purification or biological assays?

A3: Many this compound derivatives exhibit poor aqueous solubility due to their rigid heterocyclic structure.[1] To enhance solubility, consider the following approaches:

  • Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[2] For aqueous buffers, adding a small percentage of a co-solvent such as ethanol or polyethylene glycol (PEG) can improve solubility.

  • pH Adjustment: The basic nitrogen atoms in the quinazolinone ring mean that solubility is often pH-dependent. For many derivatives, solubility increases in acidic conditions where the molecule becomes protonated.[1]

  • Formulation Strategies: For in vivo applications, techniques like creating solid dispersions or lipid-based formulations can significantly improve dissolution and bioavailability.[1]

Troubleshooting Guides

Recrystallization

Issue: Low or No Crystal Formation

Possible Cause Troubleshooting Steps
Solvent is too good Select a solvent in which the compound is highly soluble when hot but poorly soluble when cold.
Too much solvent used Concentrate the solution by evaporating some of the solvent and allow it to cool again.
Solution cooled too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Issue: Oiling Out (Product separates as a liquid)

Possible Cause Troubleshooting Steps
Melting point of the solid is below the boiling point of the solvent Use a lower-boiling solvent or a solvent pair.
Insoluble impurities present Perform a hot filtration to remove insoluble materials before cooling.
High concentration of impurities Purify the crude material by column chromatography first to remove the bulk of impurities.
Column Chromatography

Issue: Poor Separation (Overlapping Bands)

Possible Cause Troubleshooting Steps
Inappropriate solvent system Optimize the eluent using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.[1] If the Rf is too high, decrease the eluent polarity; if too low, increase the polarity.
Column overloading Reduce the amount of sample loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.[1]
Improperly packed column Ensure the silica gel is packed uniformly without cracks or air bubbles. Repack the column if necessary.[1]
Co-elution of closely related impurities Use a shallower solvent gradient or switch to an isocratic elution with a less polar solvent system.[3]

Issue: Streaking on TLC Plate

Possible Cause Troubleshooting Steps
Compound is too polar for the eluent Increase the polarity of the eluent system.
Sample is too concentrated Dilute the sample before spotting it on the TLC plate.[3]
Compound is acidic or basic Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to improve the spot shape.[1]
Preparative HPLC

Issue: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Steps
Secondary interactions with stationary phase For basic quinazolinones, add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the analyte and minimize interactions with residual silanols on the column.
Column overload Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase pH Adjust the pH of the mobile phase. For basic compounds, a lower pH (e.g., 2.5-3.5) often improves peak shape.

Issue: High Backpressure

Possible Cause Troubleshooting Steps
Blockage in the system Filter the sample and mobile phases. Check for blockages in the lines or column frit.
High mobile phase viscosity Use a less viscous mobile phase or increase the column temperature.
High flow rate Reduce the flow rate.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol [4]
pKa The pKa values of quinazolinone derivatives can vary, but for the parent 4-aminoquinazoline, values are in the range of 5.78-7.62.[5]

Table 2: Solubility of this compound

SolventSolubilityNotes
Water 1.2 mg/mL (requires sonication)[2]Solubility is pH-dependent and generally low in neutral aqueous solutions.
DMSO ≥ 100 mg/mL[2]A common solvent for creating stock solutions.
DMF Generally good solubility.Often used as a reaction solvent and for compounds with poor solubility in other organic solvents.
Methanol/Ethanol Moderately soluble.Can be used for recrystallization, often in combination with other solvents.
Ethyl Acetate/Dichloromethane Sparingly to moderately soluble.Common components of eluent systems for column chromatography.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (high solubility when hot, low solubility when cold).

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an appropriate eluent system that gives the target compound an Rf value of approximately 0.2-0.4.[1] A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Dry-pack the column with silica gel (230-400 mesh).

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Pre-elute the column with the chosen solvent system.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., from a compressed air line) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired compound and remove the solvent under reduced pressure.

Protocol 3: Preparative HPLC
  • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase and gradient conditions for separating the target compound from impurities. A C18 reversed-phase column is commonly used with a mobile phase of water and acetonitrile or methanol, often containing 0.1% formic acid or TFA.[1]

  • Sample Preparation: Dissolve the crude or partially purified compound in the mobile phase or a compatible solvent. Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

  • Scale-Up: Scale up the analytical method to the preparative column by adjusting the flow rate and injection volume based on the column dimensions.

  • Purification: Inject the prepared sample onto the preparative HPLC system.

  • Fraction Collection: Collect the eluting fractions containing the peak of interest, guided by the detector signal.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the purified this compound derivative.

Visualizations

experimental_workflow_purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Derivative Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Purification Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC High Purity Needed Column_Chromatography->Purity_Check Prep_HPLC->Purity_Check Pure_Product Pure this compound Derivative Purity_Check->Pure_Product >95% Pure

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_column_chromatography Start Poor Separation in Column Chromatography Check_TLC Review TLC Analysis Start->Check_TLC Rf_High Rf > 0.4 Check_TLC->Rf_High Rf_Low Rf < 0.2 Check_TLC->Rf_Low Rf_Good 0.2 < Rf < 0.4 Check_TLC->Rf_Good Decrease_Polarity Decrease Eluent Polarity Rf_High->Decrease_Polarity Yes Increase_Polarity Increase Eluent Polarity Rf_Low->Increase_Polarity Yes Check_Loading Check Sample Loading Rf_Good->Check_Loading Yes Decrease_Polarity->Start Increase_Polarity->Start Overloaded Column Overloaded? Check_Loading->Overloaded Reduce_Load Reduce Sample Amount Overloaded->Reduce_Load Yes Check_Packing Check Column Packing Overloaded->Check_Packing No Reduce_Load->Start Channeling Cracks or Bubbles? Check_Packing->Channeling Repack Repack Column Channeling->Repack Yes Success Improved Separation Channeling->Success No Repack->Start

Caption: Troubleshooting guide for poor separation in column chromatography.

signaling_pathway_quinazolinone cluster_cancer_pathways Cancer-Related Signaling Pathways Quinazolinone This compound Derivatives NFkB NF-κB Pathway Quinazolinone->NFkB Inhibition AP1 AP-1 Pathway Quinazolinone->AP1 Inhibition eIF4E eIF-4E Pathway Quinazolinone->eIF4E Inhibition HIF1a HIF-1α Pathway Quinazolinone->HIF1a Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) NFkB->Gene_Transcription AP1->Gene_Transcription Protein_Translation Protein Translation (Cell Growth) eIF4E->Protein_Translation Hypoxia_Response Hypoxia Response (Angiogenesis) HIF1a->Hypoxia_Response Cancer_Progression Cancer Progression Gene_Transcription->Cancer_Progression Protein_Translation->Cancer_Progression Hypoxia_Response->Cancer_Progression

Caption: Signaling pathways modulated by certain this compound derivatives.

References

Technical Support Center: Microwave-Assisted Solid-Phase Synthesis of Quinazolin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the microwave-assisted solid-phase synthesis (MASPS) of quinazolin-4-ones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis process in a question-and-answer format.

1. Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired quinazolin-4-one product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield is a frequent challenge in MASPS of quinazolin-4-ones. A systematic evaluation of your experimental parameters is key to identifying the issue.

    • Sub-optimal Reaction Conditions: Temperature, reaction time, and microwave power are critical.

      • Temperature: Ensure the reaction temperature is optimized for your specific solid support and reagents. Some protocols may require temperatures upwards of 150°C to drive the reaction to completion.[1][2] Consider performing a temperature gradient to identify the optimal condition.

      • Reaction Time: Reaction times for MASPS are typically short, often ranging from 4 to 40 minutes.[1][2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and ensure the consumption of starting materials.

      • Microwave Power: The applied microwave power can significantly influence the reaction rate and yield. It is crucial to use a microwave reactor that allows for precise power and temperature control. High power may lead to decomposition, while low power might result in an incomplete reaction.

    • Inefficient Reagent Activation: Ensure that the carboxylic acid group of the anthranilic acid derivative is properly activated for amide bond formation on the solid support.

    • Poor Choice of Solid Support: The type of solid support can dramatically impact the reaction outcome. Different supports like alumina, silica gel, and montmorillonite K-10 have been used, with montmorillonite K-10 showing excellent results in some cases.[1][2] The choice of support can affect reagent diffusion and interaction.

    • Moisture Contamination: The presence of water can be detrimental, especially in the formation of the intermediate benzoxazinone, which is susceptible to decomposition in the presence of water.[3] Ensure all reagents and solvents are anhydrous.

2. Formation of Side Products

  • Question: I am observing significant side product formation in my reaction mixture. What are the likely side products and how can I minimize them?

  • Answer: Side product formation can complicate purification and reduce the yield of the desired quinazolin-4-one.

    • Unreacted Intermediates: Incomplete cyclization can leave unreacted amide intermediates on the solid support. Increasing the reaction temperature or time might be necessary to facilitate complete ring closure.

    • Decomposition of Starting Materials or Product: Excessive microwave power or prolonged reaction times can lead to the degradation of starting materials or the final product. Optimization of these parameters is crucial.

    • Side Reactions from Reagents: The choice of reagents can influence the formation of side products. For instance, using formamide as an ammonia source can be effective, but its decomposition needs to be well-controlled.[4]

3. Difficulty with Product Cleavage from Solid Support

  • Question: I am having trouble cleaving the final quinazolin-4-one product from the solid support. What could be the issue?

  • Answer: Inefficient cleavage can lead to a significant loss of product.

    • Inappropriate Cleavage Cocktail: The cleavage conditions must be compatible with the linker used to attach the molecule to the solid support. Ensure you are using the correct cleavage reagent (e.g., trifluoroacetic acid - TFA) and appropriate scavengers.

    • Incomplete Reaction: If the synthesis is not complete, the desired product is not fully formed, leading to difficulties in cleavage and isolation.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the MASPS of quinazolin-4-ones, providing a comparative overview of different reaction parameters.

Table 1: Comparison of Solid Supports and Reaction Conditions

Solid SupportReagentsMicrowave PowerTemperature (°C)Time (min)Yield (%)Reference
Acidic AluminaAnthranilic acids, Formamide--4Good[1]
Silica GelAnthranilic acids, Formamide--4Moderate[1]
Montmorillonite K-10Anthranilic acids, Formamide--4Excellent[1][2]
Graphite4-(Thiomethyl)quinazolines, Anthranilic acids60 W15030Good[2]
Basic Aluminao-Fluorobenzonitriles, S-Alkyl isothiouronium salts---Good

Table 2: Influence of Microwave vs. Conventional Heating

ProductMethodTemperature (°C)TimeYield (%)Reference
Quinazolin-4(3H)-one derivativeConventional8430 h55
Quinazolin-4(3H)-one derivativeMicrowave701.5 h78
2,4-Disubstituted quinazolineMicrowave1504-20 minGood[1][2]
3H-Quinazolin-4-oneMicrowave (60 W)150-Very Good[2]

Experimental Protocols

General Protocol for Microwave-Assisted Solid-Phase Synthesis of 2-Methylquinazolin-4(3H)-one [3]

This protocol is a two-step synthesis.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Combine anthranilic acid (5 mmol) and acetic anhydride (2 equivalents) in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor for a predetermined time (optimization may be required, typically 8-10 minutes).

  • After completion, concentrate the reaction mixture under high vacuum.

  • The crude product is susceptible to decomposition in the presence of water and should be used immediately in the next step.

Step 2: Synthesis of 2-Methylquinazolin-4(3H)-one on Solid Support

  • Thoroughly mix the crude 2-methyl-4H-3,1-benzoxazin-4-one (2.5 mmol) with the selected solid support (e.g., Alumina, Silica, or Montmorillonite K-10) in a weight equivalent of 0.5, 1, or 1.5.

  • Add a 25% aqueous solution of ammonia (50 mmol).

  • Irradiate the mixture in a microwave reactor for the optimized time and at the optimized temperature.

  • After the reaction, remove the solvent under vacuum.

  • Extract the product from the solid support using a suitable solvent like methanol.

  • Analyze the product for purity and yield using HPLC.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolin-4-one Synthesis start Anthranilic Acid + Acetic Anhydride mw1 Microwave Irradiation (Optimized Time) start->mw1 intermediate Crude 2-Methyl-4H-3,1-benzoxazin-4-one mw1->intermediate mix Mix with Solid Support and Ammonia Solution intermediate->mix mw2 Microwave Irradiation (Optimized Time & Temp) mix->mw2 workup Solvent Removal & Extraction mw2->workup product 2-Methylquinazolin-4(3H)-one workup->product

Caption: General workflow for the two-step microwave-assisted solid-phase synthesis of quinazolin-4-ones.

Troubleshooting Decision Tree

troubleshooting_tree cluster_conditions Condition Optimization cluster_side_products Side Product Minimization cluster_reagents Reagent & Setup Check start Low or No Product Yield? q1 Check Reaction Conditions start->q1 q2 Side Products Observed? start->q2 q3 Reagent Integrity? start->q3 temp Optimize Temperature (Increase/Screen) q1->temp Temp Sub-optimal? time Optimize Reaction Time (Increase/Monitor) q1->time Time Too Short? power Optimize Microwave Power q1->power Power Inadequate? support Evaluate Solid Support q1->support Support Inefficient? reduce_power Reduce Microwave Power/ Time q2->reduce_power Decomposition? check_reagents Verify Reagent Purity q2->check_reagents Impure Reagents? anhydrous Ensure Anhydrous Conditions q3->anhydrous Moisture Present? activation Verify Activation Step q3->activation Activation Incomplete? solution Improved Yield temp->solution time->solution power->solution support->solution reduce_power->solution check_reagents->solution anhydrous->solution activation->solution

Caption: Decision tree for troubleshooting low yield in MASPS of quinazolin-4-ones.

References

preventing decomposition of benzoxazinone intermediate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the decomposition of benzoxazinone intermediates during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of benzoxazinone intermediate decomposition during synthesis?

A1: The primary cause of decomposition is the susceptibility of the benzoxazinone ring to nucleophilic attack, leading to ring-opening.[1][2] This is particularly problematic in the presence of water (hydrolysis), alcohols, or excess amines.[3][4][5] The stability of the intermediate is also significantly influenced by factors such as pH, temperature, solvent choice, and the nature of the substituent at the 2-position of the heterocyclic ring.[6][7][8][9]

Q2: What are the common signs of decomposition in my reaction mixture?

A2: Signs of decomposition include lower-than-expected yields of the desired benzoxazinone, the formation of N-acylanthranilic acid as a ring-opened byproduct, or the appearance of more stable rearranged products like benzoxazolinones.[4][10][11] These can often be detected by thin-layer chromatography (TLC) or analytical techniques like LC-MS and NMR spectroscopy of the crude reaction mixture.

Q3: How does the substituent at the 2-position affect the stability of the benzoxazinone ring?

A3: The substituent at the 2-position has a significant impact on the electrophilicity of the adjacent carbonyl carbon and thus the stability of the ring. When this position is occupied by a hydrogen atom or a small alkyl group, the ring is more susceptible to nucleophilic attack and subsequent opening.[1][2] Larger, more sterically hindering, or electron-withdrawing groups can enhance stability.[7]

Q4: Can the purification method lead to the decomposition of my product?

A4: Yes, purification can be a critical step where decomposition occurs. Specifically, hydrolytic decomposition of benzoxazinone products has been observed during silica gel column chromatography.[8] The slightly acidic nature of standard silica gel can catalyze hydrolysis if trace amounts of water are present in the eluent.

Q5: Are there alternative reaction media that can enhance the stability of the benzoxazinone intermediate?

A5: Yes, the choice of solvent is crucial. Deep Eutectic Solvents (DES), such as a mixture of choline chloride and urea, have been shown to stabilize the benzoxazinone intermediate. This stabilization is hypothesized to occur through the formation of hydrogen bonds between the solvent and the reaction intermediates, preventing unwanted side reactions.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of benzoxazinone intermediates.

Problem Potential Cause Recommended Solution
Low or No Yield of Benzoxazinone Product Presence of moisture leading to hydrolysis of the starting materials, reagents, or the benzoxazinone product.[4]Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Inefficient cyclization of the N-acylanthranilic acid intermediate.Use a more effective cyclodehydration agent. For example, cyanuric chloride in the presence of triethylamine has been successfully used as a cyclization agent.[1][2] Acetic anhydride is commonly used but requires strictly anhydrous conditions.[4][7]
Formation of N-Acylanthranilic Acid Byproduct Nucleophilic attack by water or other nucleophiles present in the reaction mixture has opened the benzoxazinone ring.[2][12]Minimize the concentration of nucleophiles. If an amine is used as a nucleophile for a subsequent step, add it slowly and at a controlled temperature. Ensure the reaction environment is anhydrous.
Reaction temperature is too high, promoting decomposition.Optimize the reaction temperature. Studies have shown that decomposition rates are temperature-dependent.[6][9] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Product Decomposes During Silica Gel Chromatography The acidic nature of silica gel is catalyzing the hydrolysis of the benzoxazinone ring.[8]Neutralize the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent). Alternatively, use a different stationary phase like neutral alumina or consider purification by recrystallization if possible.
Reaction is pH Sensitive The decomposition of some benzoxazinone derivatives is highly dependent on pH.[6][9]If synthesizing or handling in aqueous media, use buffered solutions to maintain an optimal pH for stability. The ideal pH will depend on the specific structure of the benzoxazinone.

Data Presentation: Decomposition Kinetics

The stability of benzoxazinone intermediates is often pH and temperature-dependent. The following tables summarize kinetic data for the decomposition of specific benzoxazinone derivatives.

Table 1: First-Order Rate Constants (k) for the Decomposition of 2,4-Dihydroxy-1,4-benzoxazin-3-one in Buffer Solutions. [6]

Temperature (°C)pHk (min⁻¹)
406.000.0016
606.000.013
806.000.080
605.000.0031
607.000.039
608.000.092

Table 2: Stability of 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA). [9]

ParameterValueConditions
Half-life5.3 hours28 °C, pH 6.75
Activation Energy24 to 28 kcal/molpH range of 5 to 7.5
Conversion to MBOA*40 to 75%Varies with temperature, pH, and medium

*MBOA (6-methoxy-2-benzoxazolinone) is a common decomposition product.

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one using Acetic Anhydride

This protocol is based on the common method of cyclizing an N-acylanthranilic acid intermediate, where preventing hydrolysis is critical.

  • Preparation of N-Acylanthranilic Acid:

    • Dissolve anthranilic acid in a suitable anhydrous solvent (e.g., dry pyridine or chloroform) in an oven-dried flask under an inert atmosphere.[1][7]

    • Cool the solution in an ice bath.

    • Slowly add the corresponding acyl chloride (1 equivalent) to the solution.

    • Allow the reaction to stir at room temperature until completion (monitor by TLC).

    • Isolate the N-acylanthranilic acid intermediate through standard workup procedures, ensuring to use anhydrous solvents.

  • Cyclization to Benzoxazinone:

    • Reflux the isolated N-acylanthranilic acid in an excess of acetic anhydride.[5][7] Crucially, the acetic anhydride must be dry to avoid ring-opening of the product. [4]

    • The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.

    • Upon completion, remove the excess acetic anhydride under reduced pressure.

    • Triturate the residue with a non-polar solvent (e.g., hexane) or recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure benzoxazinone product.

Protocol 2: Synthesis using Cyanuric Chloride as a Cyclization Agent [1]

This method provides an alternative to acetic anhydride for the critical cyclization step.

  • Prepare the N-Acylanthranilic Acid Intermediate: Follow Step 1 from the protocol above.

  • Cyclization:

    • In an oven-dried flask, dissolve the N-acylanthranilic acid intermediate (1 g) and triethylamine (1 equivalent) in an anhydrous solvent like toluene (50 mL).

    • While stirring, add cyanuric chloride (1 equivalent) portion-wise over ten minutes.

    • Reflux the solution until the reaction is complete (this may take a significant amount of time, monitor by TLC).

    • Cool the solution to room temperature and wash it sequentially with a saturated sodium bicarbonate solution and distilled water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or careful column chromatography.

Visualizations

The following diagrams illustrate key pathways and workflows related to benzoxazinone synthesis and decomposition.

DecompositionPathway Benzoxazinone Benzoxazinone Intermediate TransitionState Tetrahedral Intermediate Benzoxazinone->TransitionState Nucleophilic Attack Nucleophile Nucleophile (e.g., H₂O) Nucleophile->TransitionState RingOpened N-Acylanthranilic Acid (Decomposition) TransitionState->RingOpened Ring Opening

Caption: Nucleophilic attack leading to ring-opening decomposition.

TroubleshootingWorkflow start Low Yield or Byproducts Observed? check_water Are all reagents and solvents anhydrous? start->check_water Yes check_reagent Is the cyclization agent efficient? check_water->check_reagent Yes sol_dry Use oven-dried glassware. Use anhydrous solvents. Run under inert gas. check_water->sol_dry No check_purification Decomposition during purification? check_reagent->check_purification Yes sol_reagent Consider alternative cyclizing agent (e.g., cyanuric chloride). Optimize reaction time/temp. check_reagent->sol_reagent No sol_purification Neutralize silica gel. Use neutral alumina. Attempt recrystallization. check_purification->sol_purification Yes success Problem Resolved check_purification->success No sol_dry->success sol_reagent->success sol_purification->success

Caption: Troubleshooting decision tree for benzoxazinone synthesis.

SynthesisWorkflow cluster_prep Step 1: Intermediate Formation cluster_cyclize Step 2: Cyclization (Critical Step) cluster_purify Step 3: Isolation & Purification start Anthranilic Acid + Acyl Chloride reaction1 Reaction in Anhydrous Solvent start->reaction1 intermediate Isolate N-Acylanthranilic Acid Intermediate reaction1->intermediate reaction2 Reflux with Cyclizing Agent (e.g., Acetic Anhydride) intermediate->reaction2 note <CRITICAL: Strictly Anhydrous Conditions Required> reaction2->note workup Workup & Crude Isolation reaction2->workup purify Purification (Recrystallization or Careful Chromatography) workup->purify product Pure Benzoxazinone Product purify->product

Caption: General experimental workflow for benzoxazinone synthesis.

References

catalyst selection and optimization for efficient quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selection and optimization of catalysts in quinazolinone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of quinazolinones, offering systematic approaches to identify and resolve them.

Issue 1: Low or No Product Yield

Question: My quinazolinone synthesis is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in quinazolinone synthesis and can be attributed to several factors. A systematic evaluation of your experimental setup is key to pinpointing the root cause.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly impact the reaction outcome.[1]

    • Temperature: Certain classical methods may necessitate high temperatures (e.g., above 120°C), while modern catalytic approaches often proceed under milder conditions.[1] It's crucial to ensure the reaction temperature is optimized for your specific protocol. A temperature screening experiment can help identify the optimal condition.

    • Reaction Time: The duration of the reaction can vary from a few hours to over 24 hours.[1] Monitoring the reaction progress using methods like Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the ideal reaction time and confirm the consumption of starting materials.[1][2]

    • Solvent: The solvent can greatly influence the success of the synthesis. Polar aprotic solvents such as DMSO and DMF are often effective.[2] However, in some cases, greener solvents like water or ethanol have been shown to provide excellent yields.[3][4] A solvent screening may be necessary to find the best medium for your specific substrates.[2]

  • Catalyst Issues: The activity and selection of the catalyst are paramount for a successful reaction.

    • Catalyst Deactivation: In metal-catalyzed reactions, particularly with palladium or copper catalysts, deactivation can occur due to impurities in starting materials or byproducts.[5] Ensuring glassware is meticulously clean and considering an increase in catalyst loading may mitigate this issue.[5]

    • Inappropriate Catalyst Choice: The choice of catalyst is highly dependent on the synthetic route. A wide range of catalysts, including Lewis acids (e.g., BF3-Et2O), transition metals (e.g., CuI, Ru3(CO)12), and organocatalysts (e.g., p-TSA), have been successfully employed.[2][3][6][7] If one catalyst is not yielding the desired product, screening different types of catalysts is advisable.

    • Catalyst Loading: The amount of catalyst used can significantly affect the reaction rate and yield. Optimizing the catalyst loading is a critical step.[8] For instance, in one study, increasing the catalyst concentration from 0.5 mol% to 2.5 mol% led to a notable increase in yield from 64% to 95% and a decrease in reaction time from 8 hours to 30 minutes.[8]

  • Purity of Starting Materials: Impurities in the starting materials, such as 2-aminobenzamide or anthranilic acid, can interfere with the reaction. It is recommended to use pure and dry reactants; recrystallization may be necessary.[2]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield check_purity Verify Purity of Starting Materials start->check_purity recrystallize Recrystallize or Purify Starting Materials check_purity->recrystallize Impure check_conditions Review Reaction Conditions (T, t, Solvent) check_purity->check_conditions Pure recrystallize->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal optimize_time Optimize Reaction Time (Monitor by TLC/LC-MS) check_conditions->optimize_time Suboptimal screen_solvent Screen Solvents check_conditions->screen_solvent Suboptimal check_catalyst Evaluate Catalyst Performance check_conditions->check_catalyst Optimal optimize_temp->check_catalyst optimize_time->check_catalyst screen_solvent->check_catalyst optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading Ineffective screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts Ineffective success Improved Yield check_catalyst->success Effective optimize_loading->success screen_catalysts->success

Caption: A decision tree for troubleshooting low product yield in quinazolinone synthesis.

Issue 2: Formation of Side Products and Purification Challenges

Question: My reaction is generating significant side products, complicating the purification of the target quinazolinone. What are these common side products, and how can I minimize their formation?

Answer: The formation of byproducts is a common hurdle in quinazolinone synthesis. The nature of these impurities is highly dependent on the chosen synthetic route and reaction conditions.[5]

Common Side Products:

  • Unreacted Starting Materials: This indicates an incomplete reaction.[5]

  • Acyclic Intermediates: Incomplete cyclization can lead to the presence of intermediates like N-acylanthranilamide.[5]

  • Over-alkylation or Over-arylation Products: Harsh reaction conditions can cause multiple substitutions on the quinazolinone ring.[5]

  • Products from Self-condensation: Starting materials might react with themselves under certain conditions.[5]

  • Quinazolinone Byproducts: In some reactions, the formation of 4-oxo-3,4-dihydroquinazoline byproducts can occur.[9]

Strategies for Minimizing Side Products:

  • Optimize Reaction Conditions: Fine-tuning the temperature and reaction time can enhance selectivity towards the desired product.[5]

  • Control Stoichiometry: Adjusting the ratio of reactants can help minimize side reactions.[2]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.[5]

  • Catalyst Selection: Screening for a more selective catalyst can significantly reduce byproduct formation.[9]

Frequently Asked Questions (FAQs)

Q1: How do I select the right catalyst for my quinazolinone synthesis?

A1: The ideal catalyst depends on your specific starting materials and desired reaction pathway. Here's a general guide:

  • For condensations of 2-aminobenzamides with aldehydes: Organocatalysts like p-toluenesulfonic acid (p-TSA) or Lewis acids can be effective.[3]

  • For multi-component reactions: Copper and iron-based catalysts have shown high efficacy.[10] For instance, a CuI catalyst with DBU as a base in DMSO has been found to be optimal for certain transformations.[2]

  • For dehydrogenative coupling reactions: Ruthenium and manganese-based catalysts are often employed.[7][10]

  • For green synthesis approaches: Nanocatalysts, such as nano-SiO2-SO3H, and biocompatible catalysts in aqueous media are gaining prominence.[11][12][13]

Catalyst Selection Workflow

CatalystSelection start Define Synthetic Route reaction_type Identify Reaction Type start->reaction_type condensation Condensation reaction_type->condensation e.g., Aldehyde + 2-Aminobenzamide multicomponent Multi-component reaction_type->multicomponent One-pot, multiple reactants dehydrogenative Dehydrogenative Coupling reaction_type->dehydrogenative e.g., Alcohol + Amine green_chem Green Chemistry Approach reaction_type->green_chem Aqueous media, reusable catalyst catalyst_suggestion1 Consider: - Organocatalysts (p-TSA) - Lewis Acids (BF3-Et2O) condensation->catalyst_suggestion1 catalyst_suggestion2 Consider: - Copper (CuI) - Iron (FeCl3) multicomponent->catalyst_suggestion2 catalyst_suggestion3 Consider: - Ruthenium (Ru3(CO)12) - Manganese (MnO2) dehydrogenative->catalyst_suggestion3 catalyst_suggestion4 Consider: - Nanocatalysts - Biocompatible Catalysts green_chem->catalyst_suggestion4 optimization Proceed to Optimization catalyst_suggestion1->optimization catalyst_suggestion2->optimization catalyst_suggestion3->optimization catalyst_suggestion4->optimization

Caption: A workflow for selecting a suitable catalyst for quinazolinone synthesis.

Q2: How does solvent choice impact the synthesis of quinazolinones?

A2: The solvent plays a crucial role by influencing reactant solubility, reaction rate, and in some cases, the reaction pathway.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are commonly used and often give good to excellent yields.[2][4]

  • Protic Solvents (e.g., Ethanol, Water): These are considered "green" solvent options. In some syntheses, water has been shown to provide excellent yields, comparable to or even higher than organic solvents.[3][4]

  • Non-polar Solvents (e.g., Toluene, THF): These are generally less effective for many quinazolinone syntheses.[4]

  • Solvent-free Conditions: In some cases, reactions can be run neat or under ball-milling conditions, which is an environmentally friendly approach.[11][12]

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot has disappeared.[2] For more quantitative analysis, LC-MS can be used.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of various catalysts under optimized conditions for the synthesis of quinazolinone derivatives.

Table 1: Comparison of Catalysts for the Synthesis of 2-Substituted Quinazolin-4(3H)-ones

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CuIDBUDMSORoom Temp1292[2]
BF3-Et2O-Formamide150686[6]
p-TSA-Solvent-free-0.05-0.2585-95[3]
Iodine-DMSO100-120--[2]
nano-SiO2-SO3H-Solvent-free1200.08-0.3385-98[12]
SBA-15@ELA-EthanolReflux2.596[11]

Table 2: Influence of Solvent on Quinazoline-2,4(1H,3H)-dione Synthesis

SolventTemperature (°C)Time (h)Yield (%)Reference
Toluene10024<5[4]
THF10024<5[4]
Ethanol1002425[4]
DMF1002485[4]
Water1002491[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes

This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).[2]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.

  • Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.[2]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate

This protocol is based on the microwave-assisted synthesis from anthranilic acid.[14]

  • Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

    • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[14]

    • Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.[14]

    • Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.[14]

  • Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

    • Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one is reacted with an ammonia source on a solid support.

    • Reaction Conditions: The mixture is subjected to microwave irradiation. The reaction time, amount of support, and temperature should be optimized.[14]

    • Work-up and Purification: The solvent is removed in a vacuum, and the residue is extracted with methanol. The product can be further purified by HPLC analysis.[14]

References

strategies to overcome low yields in multi-step quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for multi-step quinazolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during quinazolinone synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction is resulting in a low yield or no desired quinazolinone product. What are the common causes and how can I troubleshoot this?

A1: Low yields in quinazolinone synthesis are a frequent challenge and can stem from several factors. A systematic evaluation of your experimental setup is crucial for identifying the root cause.[1]

Possible Causes & Solutions:

  • Poor Quality of Starting Materials: Impurities in reactants such as anthranilic acid, isatoic anhydride, or the corresponding amine and aldehyde can lead to side reactions and significantly reduce the yield of the desired product.[2]

    • Troubleshooting: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point. If necessary, purify the starting materials by recrystallization or distillation before use.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role in the success of the synthesis.[1][3]

    • Temperature: Many traditional methods, such as the Niementowski reaction, require high temperatures (typically 130–160°C) to proceed efficiently.[4] Conversely, excessively high temperatures can lead to the degradation of starting materials or the final product.[5] It is crucial to find the optimal temperature for your specific reaction.

    • Reaction Time: Reaction times can vary from a few minutes under microwave irradiation to several hours with conventional heating.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.

    • Solvent: The choice of solvent is critical as it affects the solubility of reactants and the stability of intermediates.[2] Polar aprotic solvents like DMF and DMSO are commonly used.[3] In some cases, polar protic solvents like water and ethanol have been shown to give excellent yields.[2] Solvent-free conditions have also been reported to improve yields and reaction times.[6]

  • Inefficient Catalyst Activity: For catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are paramount.[2]

    • Troubleshooting: Ensure you are using a fresh, active catalyst. If applicable, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen or moisture.[3]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete reactions and the formation of side products.

    • Troubleshooting: Carefully check the molar ratios of your starting materials. For instance, in the Niementowski reaction, an excess of formamide is often used to drive the reaction to completion.[4]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_purity Verify Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_time Optimize Reaction Time start->optimize_time screen_solvents Screen Different Solvents start->screen_solvents check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry purify_sm Purify Starting Materials check_purity->purify_sm temp_screen Perform Temperature Screening optimize_temp->temp_screen time_course Monitor by TLC/LC-MS optimize_time->time_course solvent_screen Run Small-Scale Solvent Screen screen_solvents->solvent_screen catalyst_screen Test Fresh Catalyst/ Optimize Loading check_catalyst->catalyst_screen recalculate Recalculate Molar Ratios check_stoichiometry->recalculate success Improved Yield purify_sm->success temp_screen->success time_course->success solvent_screen->success catalyst_screen->success recalculate->success

Caption: A logical workflow for troubleshooting low yields in quinazolinone synthesis.

Issue 2: Formation of Side Products and Purification Difficulties

Q2: My reaction is producing significant amounts of side products, making the purification of my target quinazolinone difficult. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a common hurdle in quinazolinone synthesis. Understanding the potential side reactions for your chosen synthetic route is key to minimizing them.

Common Side Reactions and Mitigation Strategies:

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, failing to form the final quinazolinone ring.

    • Mitigation: Increase the reaction time or temperature, or consider a more effective cyclizing agent or catalyst.[1]

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of starting materials, intermediates, or the final product.

    • Mitigation: Use dry solvents and reagents, and perform the reaction under an inert atmosphere to exclude moisture.[3]

  • Dimerization or Polymerization: Starting materials can sometimes react with themselves, especially at high temperatures.

    • Mitigation: Lowering the reaction temperature or using a more dilute solution can often suppress these side reactions.[1]

  • Formation of Isomeric Impurities: Depending on the reactants and conditions, structurally related isomers may form alongside the desired product.

    • Mitigation: Careful optimization of reaction conditions (temperature, catalyst, solvent) can enhance the selectivity for the target isomer.[5]

Q3: I am struggling to purify my crude quinazolinone product. What are the recommended purification techniques?

A3: Effective purification is crucial for obtaining a high-purity final product. A multi-step approach is often necessary.[3]

Recommended Purification Techniques:

  • Recrystallization: This is an excellent technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature.[2][7]

  • Column Chromatography: This is one of the most common and effective methods for separating the desired product from impurities with different polarities.[3][7] The choice of stationary phase (e.g., silica gel or alumina) and the eluent system is critical.[2][7]

  • Washing: Before more rigorous purification, washing the crude product with an appropriate solvent can remove certain impurities. For example, a wash with a non-polar solvent like hexane can remove non-polar byproducts, while a water wash can eliminate water-soluble impurities.[3]

  • Acid-Base Extraction: If your quinazolinone derivative and the impurities have different acid-base properties, this can be a powerful purification tool.[3]

Data Presentation: Comparative Analysis of Synthetic Methods

The choice of synthetic methodology can have a profound impact on the yield and efficiency of quinazolinone synthesis. The following tables provide a quantitative comparison of different reaction conditions.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) often provides significant advantages over traditional heating methods, including shorter reaction times and improved yields.[3]

ParameterConventional Synthesis (Reflux)Microwave-Assisted Synthesis
Product 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
Reaction Time 10 hours5 minutes
Yield (%) 79%87%
Microwave Power N/A800 Watts
Source: Adapted from E-Journal UIN Malang[3]

Table 2: Effect of Different Catalysts on Quinazolinone Synthesis

The choice of catalyst can dramatically influence the yield of the desired quinazolinone.

CatalystReaction Time (h)Yield (%)
[Ru(p-cymene)Cl2]2 / 1,2-Benzenediol 2092
CuI / L-proline 1691
FeCl3 385
Note: Yields are for representative examples and may vary based on specific substrates and reaction conditions.

Table 3: Influence of Solvent on Quinazolinone Yield

The solvent can significantly impact the outcome of the reaction by affecting solubility, reaction rates, and intermediate stability.[2]

SolventReaction Time (h)Yield (%)
DMF 2491
Water 2485
Ethanol 24<5
Toluene 24<5
THF 24<5
Data for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2.[2]

Experimental Protocols

This section provides detailed methodologies for key quinazolinone synthesis reactions.

Protocol 1: Classical Niementowski Synthesis of Quinazolin-4(3H)-one

This protocol describes the traditional thermal condensation of anthranilic acid with formamide.[4]

  • Materials:

    • Anthranilic acid

    • Formamide

  • Procedure:

    • In a round-bottom flask, combine anthranilic acid (1 equivalent) and an excess of formamide (e.g., 5 equivalents).

    • Heat the mixture with stirring in an oil bath at 130-150°C.

    • Monitor the reaction progress by TLC. The reaction is typically complete within several hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol outlines a rapid and efficient microwave-assisted, one-pot, three-component synthesis.[3]

  • Materials:

    • Anthranilic acid

    • Trimethyl orthoformate

    • Appropriate amine

    • Ethanol (EtOH)

    • Crushed ice

  • Procedure:

    • In a microwave-safe reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 120°C for 30 minutes.

    • After the reaction is complete, cool the vessel and pour the mixture over crushed ice.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry to obtain the product.

Protocol 3: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Isatoic Anhydride

This is a versatile one-pot, three-component reaction for synthesizing 2,3-disubstituted quinazolinones.

  • Materials:

    • Isatoic anhydride

    • Primary amine or ammonium acetate

    • Aldehyde

    • Iodine

    • Acetic acid (AcOH)

    • Acetonitrile (CH3CN) and Water

  • Procedure:

    • In a round-bottom flask, mix isatoic anhydride (1 mmol), the primary amine (1.2 mmol) or ammonium acetate (1.2 mmol), and the aldehyde (1 mmol) in a 1:1 mixture of acetonitrile and water (5 mL).

    • Add iodine (1 mmol) and a catalytic amount of acetic acid (10 mol%).

    • Stir the mixture under reflux and monitor the reaction by TLC.

    • Upon completion, evaporate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Niementowski Reaction Mechanism

niementowski_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Anthranilic Acid Anthranilic Acid N-Acylanthranilic Acid N-Acylanthranilic Acid Anthranilic Acid->N-Acylanthranilic Acid + Amide - H2O Amide Amide Cyclized Intermediate Cyclized Intermediate N-Acylanthranilic Acid->Cyclized Intermediate Intramolecular Cyclization Quinazolinone Quinazolinone Cyclized Intermediate->Quinazolinone - H2O

Caption: The reaction mechanism of the Niementowski quinazolinone synthesis.

Comparative Synthesis Workflow

synthesis_workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted start Starting Materials (e.g., Anthranilic Acid, Amine) conv_heat Reflux (hours) start->conv_heat mw_irrad Microwave Irradiation (minutes) start->mw_irrad conv_workup Work-up & Purification conv_heat->conv_workup conv_product Quinazolinone (Lower Yield) conv_workup->conv_product mw_workup Work-up & Purification mw_irrad->mw_workup mw_product Quinazolinone (Higher Yield) mw_workup->mw_product

Caption: A comparison of conventional and microwave-assisted synthesis workflows.

References

Technical Support Center: Managing Difficult Purification Protocols for Novel Quinazolinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of novel quinazolinone analogs. Below, you will find troubleshooting guides and frequently asked questions (FAQs) for the most common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to purify my novel quinazolinone analog?

A1: The optimal purification method depends on the purity requirements, scale of your synthesis, and the nature of the impurities.[1]

  • Recrystallization: This is often a good first choice for initial purification to remove major impurities, especially for solid compounds. It is a cost-effective and straightforward technique.[1]

  • Flash Column Chromatography: This is a versatile method for separating compounds with different polarities and is effective for purifying a wide range of quinazolinone analogs.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or separating closely related analogs and isomers, preparative HPLC is the preferred method.[1]

Q2: How can I identify the common impurities in my quinazolinone sample?

A2: Common impurities often originate from unreacted starting materials (e.g., anthranilic acid derivatives) or by-products from the cyclization reaction.[1] Key analytical techniques for impurity identification include:

  • Thin Layer Chromatography (TLC)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

Q3: My compound appears pure by TLC, but NMR shows impurities. Why is that?

A3: TLC provides a preliminary assessment of purity based on polarity. Some impurities may have similar Rf values to your product, making them appear as a single spot. Additionally, some impurities may not be UV-active and therefore not visible on a TLC plate. NMR spectroscopy is a more powerful technique that can reveal the presence of impurities that are structurally similar to your desired compound.

Q4: My quinazolinone analog has poor solubility in common organic solvents. How can I purify it?

A4: Poor solubility is a common challenge with quinazolinone derivatives due to their often rigid and planar structures.[2] Here are some strategies:

  • Solvent Screening: Systematically test a wide range of solvents with varying polarities.

  • Heated Dissolution: Gently warming the solvent can significantly increase the solubility of your compound.[2]

  • Co-solvent Systems: Using a mixture of solvents can enhance solubility. For reverse-phase chromatography, a common mobile phase is a mixture of water and acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.[1]

  • Advanced Formulation: For compounds intended for biological assays, consider creating a stock solution in a strong organic solvent like DMSO and then diluting it into your aqueous buffer.[2]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent that dissolves the crude product sparingly at room temperature but readily at its boiling point. Common solvents to test include ethanol, methanol, ethyl acetate, and acetone.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[1]

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point.Use a lower-boiling solvent or a solvent mixture.
The solution is supersaturated.Add a small amount of hot solvent to redissolve the oil, then cool slowly.
No Crystal Formation Too much solvent was used.Boil off some of the solvent to concentrate the solution.
The solution is cooling too quickly.Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
The chosen solvent is not suitable.Re-evaluate solvent choice through small-scale solubility tests.
Low Recovery The compound is too soluble in the cold solvent.Use a less polar solvent or a solvent mixture. Ensure the minimum amount of hot solvent was used for dissolution.
Premature crystallization during hot filtration.Pre-warm the filtration apparatus. Add a small excess of hot solvent before filtering.
Flash Column Chromatography

Flash column chromatography is a widely used purification technique that separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) is the most common stationary phase.

  • Solvent System (Eluent): Determine an appropriate solvent system using TLC. A good starting point for many quinazolinone derivatives is a mixture of hexane and ethyl acetate.[1] Aim for an Rf value of 0.2-0.4 for your desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow it to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the column.

  • Elution: Start with a less polar eluent and gradually increase the polarity (gradient elution) or use a constant solvent composition (isocratic elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Common Column Chromatography Issues

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation Inappropriate solvent system.Optimize the eluent system using TLC. If Rf values are too high, decrease eluent polarity; if too low, increase polarity.[1]
Column overloading.Reduce the amount of crude material loaded onto the column.
Improperly packed column (channeling).Repack the column carefully to ensure it is uniform and free of air bubbles.
Cracked Column Bed Running the column dry.Always keep the silica gel covered with the eluent.
Compound Stuck on Column Compound is too polar for the chosen eluent system.Increase the polarity of the eluent significantly (e.g., add methanol to a hexane/ethyl acetate mixture).
Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique used for obtaining highly pure compounds.

Experimental Protocol: Reverse-Phase Preparative HPLC

  • Column: A C18 reverse-phase preparative column is commonly used for quinazolinone derivatives.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[1]

  • Method Development: First, develop a suitable gradient elution method on an analytical scale. A typical gradient might run from 10% B to 90% B over 20-30 minutes.[1]

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, and filter it through a 0.45 µm filter.

  • Purification: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired compound.

  • Solvent Removal: Remove the organic solvent from the collected fractions using a rotary evaporator, and then lyophilize to obtain the pure compound.

Troubleshooting Common Preparative HPLC Issues

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution Inappropriate mobile phase composition.Adjust the gradient slope or the isocratic composition.[1]
Unsuitable column.Try a different stationary phase (e.g., C8) or a column with a different particle size.[1]
Broad or Tailing Peaks Column overloading.Reduce the sample concentration or injection volume.[3]
Secondary interactions with the stationary phase.Adjust the mobile phase pH. For basic quinazolinones, a lower pH (2.5-3.5) can improve peak shape.[3]
Column degradation.Flush the column with a strong solvent or replace it if necessary.[1]
High Backpressure Blockage in the system (e.g., frit, column).Filter the sample and mobile phase. Reverse flush the column if recommended by the manufacturer.[1]
High mobile phase viscosity.Use a less viscous mobile phase or operate at a higher temperature.[1]

Visualizations

PurificationWorkflow Crude Crude Quinazolinone Analog Recrystallization Recrystallization Crude->Recrystallization TLC_Analysis1 TLC/NMR Analysis Recrystallization->TLC_Analysis1 ColumnChrom Column Chromatography TLC_Analysis1->ColumnChrom Impure Final_Analysis Final Purity Analysis (LC-MS, NMR) TLC_Analysis1->Final_Analysis Pure TLC_Analysis2 TLC/NMR Analysis ColumnChrom->TLC_Analysis2 Prep_HPLC Preparative HPLC TLC_Analysis2->Prep_HPLC Impure TLC_Analysis2->Final_Analysis Pure Prep_HPLC->Final_Analysis Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product

Caption: A general workflow for the purification of novel quinazolinone analogs.

Troubleshooting_ColumnChromatography Start Poor Separation in Column Chromatography Check_TLC Re-evaluate TLC Conditions? Start->Check_TLC Optimize_Eluent Optimize Eluent System (Change Polarity) Check_TLC->Optimize_Eluent Yes Check_Loading Column Overloaded? Check_TLC->Check_Loading No Success Successful Separation Optimize_Eluent->Success Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Packing Improper Column Packing? Check_Loading->Check_Packing No Reduce_Load->Success Repack_Column Repack Column Check_Packing->Repack_Column Yes Check_Packing->Success No Repack_Column->Success

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Refining and Scaling-Up Laboratory Synthesis of 4(1H)-Quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the refining and scaling-up of 4(1H)-quinazolinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to purify this compound derivatives?

A1: The optimal purification method depends on the scale of your synthesis and the nature of impurities.[1] For initial purification, recrystallization is often a good choice due to its simplicity and cost-effectiveness.[1] Column chromatography is highly effective for separating compounds with different polarities.[1] For achieving very high purity (>99%) or separating closely related analogs, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]

Q2: How can I identify common impurities in my this compound sample?

A2: Common impurities often originate from unreacted starting materials (e.g., anthranilic acid derivatives) or by-products from the cyclization reaction.[1] Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying these impurities.[1]

Q3: My reaction yield dropped significantly when scaling up from lab-scale (mg) to pilot-scale (g/kg). What are the common causes?

A3: A drop in yield during scale-up is a common issue and can be attributed to several factors that are less pronounced on a smaller scale. These include mass and heat transfer limitations, changes in reaction kinetics, and the rate of reagent addition.[2][3] In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[2] The surface-area-to-volume ratio also decreases on a larger scale, making heat dissipation more challenging.[2][3]

Q4: What are some common side reactions to be aware of during this compound synthesis?

A4: Common side reactions include oxidative degradation, hydrolysis, and the formation of diamides.[2][4] Oxidative degradation can occur with poor temperature control or extended reaction times.[2] Intermediates or the final product may be susceptible to hydrolysis, especially during aqueous work-up.[2] The formation of an acyclic diamide can be a major byproduct if the benzoxazinone intermediate undergoes nucleophilic attack and ring-opening.[4]

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product yield Incomplete reaction, side reactions, product degradation.[5]- Check Reagent Quality: Ensure starting materials and catalysts are pure and dry.[5] - Optimize Reaction Conditions: Re-optimize temperature, reaction time, and catalyst loading for the larger scale.[2] - Improve Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture.[2][3] - Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected.[6]
Significant decrease in yield upon scale-up Mass and heat transfer limitations, inefficient mixing.[2][3]- Monitor Internal Temperature: Use a calibrated probe to closely monitor the internal reaction temperature.[3] - Controlled Reagent Addition: For exothermic reactions, add one of the reactants portion-wise to control heat generation.[3] - Reactor Design: Use a jacketed reactor with a temperature control unit and an appropriate stirrer for the vessel geometry.[3]
Impurity Formation
Symptom Possible Cause(s) Suggested Solution(s)
Presence of unreacted starting materials Incomplete reaction.- Increase Reaction Time/Temperature: Incrementally increase the reaction time or temperature to drive the reaction to completion, while monitoring for degradation.[2] - Adjust Stoichiometry: A slight excess of one reactant may be necessary on a larger scale.
Formation of diamide side product Hydrolysis of the benzoxazinone intermediate.[4]- Anhydrous Conditions: Use dry solvents and reagents to minimize moisture.[4] - Control Temperature: High temperatures can promote this side reaction.[4]
Multiple spots on TLC, difficult to separate Formation of regioisomers or other closely related byproducts.[4]- Optimize Chromatography: Screen different solvent systems and consider alternative stationary phases like alumina or reverse-phase silica.[4] - Alternative Synthetic Route: Consider a more regioselective synthetic strategy if isomer formation is a persistent issue.[4]
Purification Challenges
Symptom Possible Cause(s) Suggested Solution(s)
Product does not crystallize upon cooling during recrystallization Too much solvent was used; unsuitable solvent.[1]- Concentrate the Solution: Carefully evaporate some of the solvent. - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. - Solvent Screening: Perform small-scale solubility tests to find a more suitable solvent.[1]
"Oiling out" during crystallization The solution is too concentrated or the cooling rate is too fast.[3]- Dilute the Solution: Add a small amount of hot solvent to redissolve the oil and allow it to cool slowly. - Use an Anti-Solvent: Slowly add an anti-solvent to induce gradual precipitation.[3]
Poor separation in column chromatography Inappropriate solvent system; column overloading; improper packing.[1]- Optimize Eluent: Use TLC to determine the optimal solvent system. A shallower gradient may improve separation.[1] - Reduce Load: Decrease the amount of crude product loaded onto the column. - Repack Column: Ensure the column is packed uniformly without air bubbles.[1]

Quantitative Data Summary

Comparison of Synthesis Conditions for 4-Methylquinazoline
ParameterCondition 1Condition 2 (Optimal)
Starting Materials 2-aminoacetophenone, formamide2-aminoacetophenone, formamide
Catalyst -BF3-Et2O
Molar Ratio (2-aminoacetophenone:Catalyst) -1:0.5
Weight Ratio (2-aminoacetophenone:formamide) -1:52
Temperature -150°C
Time -6 h
Yield Lower86%
Data adapted from a study on the optimization of 4-methylquinazoline synthesis.[7]
Scale-Up of Electrosynthesis of 1H-1-hydroxy-2-methyl-quinazolin-4-one
Scale (mmol)Cell Volume (mL)ElectrodeYield
0.155BDD85%
0.7525BDD86%
3.00100BDD85%
15.00250BDD82%
0.155GC92%
0.7525GC91%
3.00100GC90%
Data demonstrates the scalability of an electrochemical synthesis method.[8]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines
  • Reaction Setup: In a microwave-safe vessel, combine the 2-aminobenzamide (1 equivalent), aldehyde (1.2 equivalents), and catalyst (e.g., I₂/NH₄OAc) in a suitable solvent (e.g., ethanol) or neat.[9]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-160°C) for a designated time (e.g., 10-30 minutes).[10]

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[9]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

Protocol for Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which the product is soluble when hot and insoluble when cold.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the selected hot solvent until the compound fully dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Visualizations

experimental_workflow_synthesis start Reaction Setup (2-aminobenzamide, aldehyde, catalyst) mw Microwave Irradiation (e.g., 120-160°C, 10-30 min) start->mw 1 workup Aqueous Work-up & Extraction mw->workup 2 purification Column Chromatography workup->purification 3 product Pure this compound purification->product 4

Caption: A generalized workflow for the microwave-assisted synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Purity & Dryness start->check_reagents optimize_conditions Re-optimize Temperature & Time check_reagents->optimize_conditions improve_mixing Assess Stirring Efficiency optimize_conditions->improve_mixing scale_up_issues Mass/Heat Transfer Limitations? improve_mixing->scale_up_issues controlled_addition Implement Portion-wise Addition scale_up_issues->controlled_addition Yes yield_improved Yield Improved scale_up_issues->yield_improved No reactor_design Use Jacketed Reactor controlled_addition->reactor_design reactor_design->yield_improved

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

purification_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization purity_check Purity Analysis (TLC/HPLC) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check hplc Preparative HPLC pure_product High Purity Product (>99%) hplc->pure_product purity_check->hplc High Purity Needed purity_check->pure_product Purity >95% intermediate_purity Intermediate Purity Product purity_check->intermediate_purity Impurities Remain intermediate_purity->column_chromatography

Caption: A decision workflow for the purification of this compound derivatives.

References

Validation & Comparative

Comparative Anticancer Activity of 4(1H)-Quinazolinone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activity of various 4(1H)-quinazolinone analogs. It includes a summary of their cytotoxic effects on different cancer cell lines, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

The this compound scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] Numerous derivatives have been synthesized and evaluated, with some showing promising results as inhibitors of key targets in cancer progression such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and tubulin polymerization.[4][5] This guide aims to provide a consolidated resource for comparing the efficacy of different this compound analogs, thereby aiding in the identification of promising lead compounds for further development.

Data Presentation: Cytotoxicity of this compound Analogs

The following tables summarize the in vitro anticancer activity (IC50 values) of various this compound analogs against a panel of human cancer cell lines. The data is compiled from multiple studies to facilitate a comparative assessment of their potency.

Table 1: Anticancer Activity of 2,3-Disubstituted-4(1H)-quinazolinone Analogs

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
Compound 17 2-(aryl), 3-(aryl)MCF-7 (Breast)0.06[6]
A-549 (Lung)>10[6]
Compound 26 2-(heterocyclyl), 3-(aryl)HCT-116 (Colon)Not Specified[7]
MCF-7 (Breast)Not Specified[7]
Compound 11g 2-(alkyl), 3-(quinoxalinylphenoxy)MCF-7 (Breast)Not Specified[8]
HeLa (Cervical)Not Specified[8]

Table 2: Anticancer Activity of 2-Substituted Quinazolin-4(3H)-one Analogs

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
Compound 6 2-(aryl)Jurkat (T-cell ALL)< 5[9]
Compound 17 2-(aryl)Jurkat (T-cell ALL)< 5[9]
NB4 (APL)< 5[9]
Compound 5c 2-(aryl)MCF-7 (Breast)13.7[10]

Table 3: Anticancer Activity of Quinazolin-4(3H)-one Ester and Hydrazide Analogs

Compound SeriesGeneral StructureCancer Cell LineIC50 Range (µM)Reference
Esters (2a-j) 2-(substituted phenoxy)methyl-quinazolin-4(3H)-oneMCF-7 (Breast)0.73 - 15.72[11]
Hydrazides (3a-j) 2-(substituted phenoxy)methyl-quinazolin-4(3H)-one hydrazideMCF-7 (Breast)0.20 - 0.84[11]
A2780 (Ovarian)0.14 - 16.43[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these anticancer agents are provided below.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[10]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Collection: Induce apoptosis using the desired method. Collect 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 500 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC is typically detected in the FITC channel (Ex = 488 nm; Em = 530 nm), and PI is detected in the phycoerythrin channel.

Cell Cycle Analysis using Propidium Iodide

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have an intermediate fluorescence intensity.

Procedure:

  • Cell Harvesting: Harvest approximately 10^6 cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

  • Washing: Wash the cells twice with PBS.

  • RNase Treatment: To ensure that only DNA is stained, treat the cells with RNase A solution (e.g., 100 µg/mL in PBS).

  • PI Staining: Add PI solution (e.g., 50 µg/mL in PBS) to the cell pellet and mix well.

  • Incubation: Incubate at room temperature for 5 to 10 minutes.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events. The PI fluorescence should be measured on a linear scale.

Signaling Pathways and Experimental Workflow

EGFR-PI3K-Akt Signaling Pathway Inhibition

Many this compound analogs exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR), which upon activation, triggers downstream pathways like the PI3K/Akt/mTOR cascade.[6]

EGFR_PI3K_Akt_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinazolinone This compound Analog Quinazolinone->EGFR Inhibits

Caption: Inhibition of the EGFR-PI3K-Akt signaling pathway by this compound analogs.

General Experimental Workflow

The evaluation of the anticancer potential of novel this compound analogs typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Experimental_Workflow Synthesis Synthesis of This compound Analogs Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_Identification Hit Identification (Potent Analogs) Screening->Hit_Identification Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Hit_Identification->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) Hit_Identification->Cell_Cycle_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Apoptosis_Assay->Mechanism_Studies Cell_Cycle_Assay->Mechanism_Studies In_Vivo In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo

Caption: General workflow for evaluating the anticancer activity of this compound analogs.

References

4(1H)-Quinazolinone: A Validated Therapeutic Target Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The escalating threat of antibiotic resistance, particularly from methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration and validation of novel therapeutic targets. This guide provides a comprehensive comparison of 4(1H)-quinazolinone as a promising anti-MRSA agent, evaluating its performance against established alternatives and presenting supporting experimental data.

Mechanism of Action: Allosteric Inhibition of PBP2a

The primary mechanism by which this compound derivatives exert their anti-MRSA effect is through the allosteric inhibition of Penicillin-Binding Protein 2a (PBP2a).[1][2][3][4][5] PBP2a is a key enzyme responsible for the transpeptidase activity required for bacterial cell wall synthesis and is the primary determinant of β-lactam resistance in MRSA.[6] Unlike β-lactam antibiotics that target the active site of PBPs, 4(1H)-quinazolinones bind to a distinct allosteric site on PBP2a.[1][2][3][4][5] This binding event induces a conformational change in the protein, rendering the active site accessible and susceptible to inhibition by β-lactam antibiotics that would otherwise be ineffective.[2][3][4] This synergistic activity with existing β-lactams makes the this compound scaffold a particularly attractive candidate for combination therapies.[2][3][5]

PBP2a_Inhibition Mechanism of this compound Action cluster_0 Bacterial Cell Wall Synthesis cluster_1 Therapeutic Intervention PBP2a PBP2a (Inactive Conformation) Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall Integrity) PBP2a->Crosslinked_Peptidoglycan Transpeptidation Quinazolinone This compound Derivative PBP2a_Allosteric PBP2a (Allosterically Bound) Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP2a Substrate Quinazolinone->PBP2a_Allosteric Binds to Allosteric Site Beta_Lactam β-Lactam Antibiotic PBP2a_Inhibited PBP2a (Inhibited) Beta_Lactam->PBP2a_Inhibited Binds to Active Site PBP2a_Allosteric->PBP2a_Inhibited Conformational Change (Active Site Opens) Cell_Lysis Cell Lysis PBP2a_Inhibited->Cell_Lysis Inhibition of Cell Wall Synthesis Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in 96-well Plate with CAMHB Serial_Dilution->Inoculate_Plate Incubate Incubate Plate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

References

A Comparative Guide to the Structure-Activity Relationships of Quinazolinone Antibacterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, demanding the urgent development of novel antibacterial agents. Quinazolinone scaffolds have garnered significant attention as a promising class of antibacterials due to their potent and diverse biological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of quinazolinone derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms and discovery workflow.

Comparative Antibacterial Activity of Quinazolinone Derivatives

The antibacterial efficacy of quinazolinone derivatives is intricately linked to the nature and position of substituents on the core ring structure. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinazolinone derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Lower MIC values indicate greater antibacterial potency.

Compound IDR1 (Position 2)R2 (Position 3)R3 (Position 6, 8)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
Series 1
1a4-chlorophenylbenzylUnsubstituted25.6 ± 0.525.1 ± 0.5[1]
1b4-chlorophenyl3,4-dimethoxyphenethylUnsubstituted--[1]
Series 2
2a---13-[2]
2b-----[2]
2c---11-[2]
Series 3
3a4-nitrophenyl3-hydroxyphenylUnsubstituted2-[3]
3b4-cyanostyryl3-carboxyphenyl6-Fluoro0.25-
Series 4
4a---1.95 (vs. S. aureus)-[4]
4b---0.98 (vs. K. pneumoniae)-[4]
Series 5
5a---1-16-[5]
5b----3.19-4.17 (IC50 vs. E. coli DNA gyrase)[5]

Key Structure-Activity Relationship Insights

Targeting DNA Gyrase

The inhibition of bacterial DNA gyrase, a type II topoisomerase, is a key mechanism of action for many quinazolinone antibacterials.[6][7][8]

  • Substitutions at Position 2 and 3: The nature of the substituent at the 2- and 3-positions of the quinazolinone ring is critical for DNA gyrase inhibition. Aromatic and heteroaromatic substitutions are often favored.

  • C6-Fluorine: The presence of a fluorine atom at the C6 position generally enhances antibacterial activity.

  • C7-Substituent: The substituent at the C7 position also plays a significant role in the potency against DNA gyrase.

Targeting Penicillin-Binding Protein 2a (PBP2a)

In methicillin-resistant Staphylococcus aureus (MRSA), PBP2a is a crucial enzyme for cell wall synthesis and a prime target for novel antibacterials.[9][10] Quinazolinones can act as allosteric inhibitors of PBP2a.[9][10][11]

  • Allosteric Binding: These compounds bind to a site distinct from the active site of PBP2a, inducing a conformational change that renders the enzyme susceptible to inhibition.[10]

  • Synergistic Effects: Quinazolinone allosteric inhibitors can act synergistically with β-lactam antibiotics, restoring their efficacy against MRSA.[9][10]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard).

  • Test compounds (quinazolinone derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., ciprofloxacin).

  • Negative control (broth with solvent).

2. Procedure:

  • Serially dilute the test compounds in the microtiter plate wells using MHB to achieve a range of concentrations.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria and solvent only).

  • Incubate the plates at 37°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to screen for antibacterial activity.

1. Preparation of Materials:

  • Muller-Hinton Agar (MHA) plates.

  • Standardized bacterial inoculum.

  • Sterile cork borer or pipette tip to create wells in the agar.

  • Test compounds dissolved in a suitable solvent.

  • Positive and negative controls.

2. Procedure:

  • Evenly spread the standardized bacterial inoculum onto the surface of the MHA plates to create a bacterial lawn.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a specific volume of the test compound solution to each well.

  • Add positive and negative controls to separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

3. Interpretation of Results:

  • The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antibacterial activity.

Visualizing Mechanisms and Workflows

Antibacterial Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and development of new antibacterial agents like quinazolinones.[12][13][14][15][16]

G A Target Identification & Validation B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Generation C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F G Clinical Trials F->G H FDA Approval & Post-Market Surveillance G->H

Caption: A generalized workflow for antibacterial drug discovery.

Signaling Pathway: Inhibition of DNA Gyrase

This diagram illustrates the downstream effects of DNA gyrase inhibition by quinazolinone antibacterials.

G cluster_0 Bacterial Cell Quinazolinone Quinazolinone Derivative DNAGyrase DNA Gyrase Quinazolinone->DNAGyrase Inhibits Supercoiling DNA Supercoiling DNAGyrase->Supercoiling Prevents Replication DNA Replication Supercoiling->Replication Required for Transcription Transcription Supercoiling->Transcription Required for CellDivision Cell Division Replication->CellDivision Leads to Transcription->CellDivision Leads to CellDeath Bacterial Cell Death CellDivision->CellDeath Inhibition leads to

Caption: Mechanism of action via DNA gyrase inhibition.

Signaling Pathway: Allosteric Inhibition of PBP2a

This diagram depicts the allosteric inhibition of PBP2a in MRSA by certain quinazolinone derivatives.

G cluster_1 MRSA Cell Wall Synthesis Quinazolinone Quinazolinone (Allosteric Inhibitor) PBP2a_inactive PBP2a (Inactive Conformation) Quinazolinone->PBP2a_inactive Binds to allosteric site PBP2a_active PBP2a (Active Conformation) PBP2a_inactive->PBP2a_active Conformational change CellWall Cell Wall Synthesis PBP2a_active->CellWall Catalyzes BetaLactam β-Lactam Antibiotic BetaLactam->PBP2a_active Inhibits CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to

Caption: Allosteric inhibition of PBP2a in MRSA.

References

Unraveling the Cytotoxic Potential: A Comparative Analysis of Quinazolin-4(1H)-ones and 2,3-Dihydroquinazolin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, quinazoline and its derivatives have emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities. Among these, quinazolin-4(1H)-ones and their reduced counterparts, 2,3-dihydroquinazolin-4(1H)-ones, have garnered significant attention for their cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of these two classes of compounds, supported by experimental data and mechanistic insights.

The core difference between these two scaffolds lies in the saturation of the pyrimidine ring. Quinazolin-4(3H)-ones feature an unsaturated ring, while 2,3-dihydroquinazolin-4(1H)-ones possess a saturated bond between the N1 and C2 positions. This structural variance can significantly influence their biological activity.

Comparative Cytotoxicity Data

Recent studies have systematically evaluated and compared the cytotoxic activities of series of both quinazolin-4(1H)-ones and 2,3-dihydroquinazolin-4(1H)-ones. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds from these classes against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Compound ClassCompound IDR Group / SubstitutionCancer Cell LineIC50 (µM)Reference
2,3-Dihydroquinazolin-4(1H)-one 392-(naphthalen-1-yl)HT29 (Colon)<0.05[1]
U87 (Glioblastoma)<0.05[1]
A2780 (Ovarian)<0.05[1]
H460 (Lung)<0.05[1]
BE2-C (Neuroblastoma)<0.05[1]
10aR¹=benzyl, R²=2-Me-C₆H₄, R³=HHCT-116 (Colon)4.87 (72h)[2][3]
10fR¹=4-F-benzyl, R²=2-Me-C₆H₄, R³=4-FMCF-7 (Breast)10.08 (72h)[2][3]
Quinazolin-4(3H)-one 512-styrylU87 (Glioblastoma)0.11[1]
632-(4-hydroxystyryl)U87 (Glioblastoma)0.22[1]
642-(2-methoxystyryl)U87 (Glioblastoma)0.08[1]
652-(3-methoxystyryl)U87 (Glioblastoma)0.11[1]
5aR¹=Ph, R²=2-Me-C₆H₄HCT-116 (Colon)4.87 (72h)[2][3]

From the presented data, it is evident that both classes of compounds can exhibit potent sub-micromolar cytotoxicity. For instance, the 2,3-dihydroquinazolin-4(1H)-one derivative 39 , with a 1-naphthyl substituent, demonstrated exceptionally high potency with IC50 values below 50 nM across multiple cell lines[1]. Similarly, several 2-styrylquinazolin-4(3H)-one derivatives also displayed sub-micromolar activity[1]. A direct comparison within a synthesized library showed that both quinazolinone 5a and dihydroquinazolinone 10f can be highly potent, with their effectiveness being dependent on the specific substitutions and the cancer cell line tested[2][3].

Mechanism of Action: Tubulin Polymerization Inhibition

A significant mechanism contributing to the cytotoxicity of these compounds is the inhibition of tubulin polymerization.[1][4] Tubulin is a crucial protein for microtubule formation, which is essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle, leading to apoptosis.

Several active compounds from both series were found to interact with the colchicine binding pocket of tubulin[4]. For example, the highly potent 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one 39 was shown to completely inhibit tubulin polymerization and induce G2/M cell cycle arrest, an effect comparable to the known tubulin inhibitor nocodazole[4]. Similarly, the quinazolin-4(3H)-one derivative 64 also demonstrated tubulin polymerization inhibition and induced G2/M arrest[4].

G Mechanism of Action: Tubulin Inhibition Pathway cluster_drug Drug Intervention cluster_cell Cellular Processes Quinazolinones Quinazolinones Tubulin Tubulin Quinazolinones->Tubulin Inhibition Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle MitoticSpindle Microtubules->MitoticSpindle Formation CellCycle CellCycle MitoticSpindle->CellCycle G2/M Phase Progression Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Caption: Tubulin inhibition pathway by quinazolinone derivatives.

Experimental Protocols

The cytotoxic effects of these compounds are typically evaluated using in vitro cell viability assays. A commonly employed method is the MTT assay.

MTT Cytotoxicity Assay Protocol

This protocol is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., quinazolin-4(1H)-ones or 2,3-dihydroquinazolin-4(1H)-ones). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.[2][5]

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.[3]

  • MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. MTT Addition & Incubation (3-4h) C->D E 5. Formazan Solubilization (e.g., with DMSO) D->E F 6. Absorbance Measurement E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: General workflow of the MTT cytotoxicity assay.

Conclusion

Both quinazolin-4(1H)-ones and 2,3-dihydroquinazolin-4(1H)-ones are promising scaffolds for the development of novel cytotoxic agents. The cytotoxic potency within each class is highly dependent on the nature and position of substituents on the heterocyclic and appended aryl rings, highlighting a clear structure-activity relationship.[1][6] While both classes have demonstrated the ability to inhibit tubulin polymerization, the subtle structural difference of the C2-N3 bond saturation can influence the overall conformation and binding affinity of the molecules to their biological targets. Further comparative studies with matched molecular pairs are necessary to fully delineate the specific contributions of the quinazolinone core saturation to cytotoxic activity. The potent compounds identified in these studies serve as excellent starting points for further optimization and development of next-generation anticancer therapeutics.

References

A Researcher's Guide to the Comprehensive Spectral Analysis of Novel Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of newly synthesized compounds is paramount. This guide provides a comparative overview of the comprehensive spectral analysis of novel quinazolinone derivatives, utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental data and protocols are presented to facilitate the structural elucidation of these medicinally significant compounds.

Quinazolinone derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis of new derivatives with enhanced potency and novel mechanisms of action is a continuous endeavor in medicinal chemistry. The unambiguous confirmation of the chemical structure of these new molecular entities is a critical step, relying on a combination of modern spectroscopic techniques.

This guide will delve into the key spectral features of quinazolinone derivatives, presenting data in a clear, comparative format. It will also provide detailed experimental methodologies to ensure reproducibility and accuracy in your own research.

Comparative Spectral Data of Novel Quinazolinone Derivatives

The following tables summarize the characteristic spectral data for representative examples of recently synthesized quinazolinone derivatives. This allows for a direct comparison of how different substituents on the quinazolinone core influence the spectral properties.

Table 1: ¹H NMR Spectral Data (δ, ppm)

Compound/DerivativeH-2H-5H-6H-7H-8Other Protons of NoteReference
4(3H)-Quinazolinone~8.20 (s)~8.15 (d)~7.55 (t)~7.85 (t)~7.75 (d)~12.5 (br s, N-H)[4]
2-phenylquinazolin-4(3H)-one------[5]
2-(4-Chlorophenyl)-4-phenyl-quinazoline--7.50-7.60 (m)7.50-7.60 (m)8.08 (d, J=8.4 Hz)7.50-7.60 (m, 6H), 7.86-7.87 (m, 3H), 8.12 (d, J=8.4 Hz), 8.64 (d, J=8.8 Hz, 2H)
Quinazolinone–isoxazoline hybrid (4a)8.17 (s, =CH-N)----Signals for the isoxazoline ring[6]
1,2,3,4-tetrahydropyridazino [6,1b] quinazolin-10-one-7.68 (d, J=8 Hz)7.73 (t, J=8 Hz)7.47 (t, J=8 Hz)8.28 (d, J=8 Hz)5.8 (s, NH), 3.71 (t, J=8 Hz, 2H), 3.41 (t, J=8 Hz, 2H)[2]

Table 2: ¹³C NMR Spectral Data (δ, ppm)

Compound/DerivativeC=OC-2C-4C-4aC-5C-6C-7C-8C-8aReference
4(3H)-Quinazolinone~165.0~145.0-~121.0~127.0~126.0~134.0~127.5~148.0[4]
2-(4-Chlorophenyl)-4-phenyl-quinazoline-160.2167.1121.5128.6127.2129.3133.7152.0
Quinazolinone–isoxazoline hybrid (4a)161.48146.90 (N=CH-N)-------[6]

Table 3: Mass Spectrometry Data (m/z)

Compound/DerivativeMolecular Ion Peak (M+)Base PeakKey Fragmentation PeaksReference
4(3H)-Quinazolinone146.15 (M+)118 ([M-CO]+)91, 64[4]
S-Alkylation product 2340 (M+, 34.21%)77295, 267, 253, 221, 119, 90[1]
Compound 12 (C₂₁H₁₅BrN₄O₅S)516 (M+1)--[7]
1,2,3,4-tetrahydropyridazino [6,1b] quinazolin-10-one187 (M+, 100%)187160, 145[2]

Table 4: IR Spectroscopy Data (cm⁻¹)

Compound/DerivativeN-H StretchC=O StretchC=N StretchC=C Stretch (Aromatic)Other Key BandsReference
4(3H)-Quinazolinone3400-3300~1680~1615~1600, ~14753080-3010 (Ar C-H)[4]
Compound 123215169016201600, 14753033 (Ar-CH), 2888 (C-H), 1363 (NO₂), 1282, 1188 (-SO₂-)[7]
1,2,3,4-tetrahydropyridazino [6,1b] quinazolin-10-one32341650162616052997-2931 (C-H)[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectral data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2][6][8]

  • Sample Preparation: Approximately 5-10 mg of the synthesized quinazolinone derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.

  • ¹H NMR Acquisition:

    • A typical pulse angle of 30-45° is used.[4]

    • The spectral width is generally set from -2 to 14 ppm.[4]

    • A relaxation delay of 1-2 seconds is employed between scans.[4]

  • ¹³C NMR Acquisition:

    • Proton broadband decoupling is utilized to simplify the spectrum.

    • A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[4]

    • The spectral width is typically 0 to 200 ppm.[4]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased, and the chemical shifts are calibrated relative to the residual solvent peak or TMS.[4]

2. Mass Spectrometry (MS)

  • Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.[6]

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the range of µg/mL to ng/mL).

  • Data Acquisition: The sample solution is introduced into the ion source. The instrument is operated in either positive or negative ion mode, depending on the nature of the analyte, to generate the molecular ion and its fragments.

3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectra.[6]

  • Sample Preparation:

    • KBr Pellet Method: 1-2 mg of the solid sample is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.[4]

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum is recorded first. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹, to obtain the absorbance spectrum.[4]

Workflow for Spectral Analysis of New Quinazolinone Derivatives

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a newly synthesized quinazolinone derivative.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Comprehensive Spectral Analysis cluster_elucidation Structure Elucidation & Verification synthesis Synthesis of Novel Quinazolinone Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mass_spec Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->mass_spec ir_spec Infrared (IR) Spectroscopy Identify Functional Groups purification->ir_spec nmr_spec NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr_spec data_integration Integration of All Spectral Data mass_spec->data_integration ir_spec->data_integration nmr_spec->data_integration structure_proposal Propose Chemical Structure data_integration->structure_proposal final_structure Final Verified Structure structure_proposal->final_structure

Caption: Workflow for the synthesis, purification, and structural elucidation of new quinazolinone derivatives.

References

In Vitro Toxicity and Safety Assessment of 4(1H)-Quinazolinone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4(1H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including promising anticancer properties. However, a thorough understanding of the in vitro toxicity and safety profile of these compounds is paramount for their advancement as potential therapeutic agents. This guide provides a comparative overview of the in vitro toxicity of various this compound derivatives, supported by experimental data from peer-reviewed studies.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of this compound derivatives has been evaluated against a variety of human cell lines, including both cancerous and non-cancerous lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound. The following tables summarize the IC50 values for several this compound compounds from different studies, allowing for a comparative assessment of their potency and selectivity.

Compound ID/DescriptionNormal Cell LineIC50 (µM)Cancer Cell Line(s)IC50 (µM)Reference
Series 1: 2,3-Substituted Quinazolinones (Q1-Q8) Human Renal Epithelial (TH-1)Generally > 50 µM (non-cytotoxic at tested concentrations)Renal Carcinoma (Caki-1)Ranged from moderately to highly cytotoxic[1]
Series 2: 3-methylenamino-4(3H)-quinazolone derivatives (Compounds 5, 6, 7) Pig Kidney Epithelial (LLC-PK1)34.82 - 60.18Rhabdomyosarcoma (RD), Breast Cancer (MDA-MB-231)8.79 - 147.70[2]
Series 3: 2,3-disubstituted quinazolin-4(3H)-one derivatives (5a, 5b, 5c) Human Foreskin Fibroblasts (BJ)5a: > tested concentrations, 5b & 5c: moderately cytotoxicHepatocellular Carcinoma (HepG2)Varied, with 5b being the most potent[3],[4],[5]
Series 4: 2,3-Dihydroquinazolin-4(1H)-ones Normal Breast (MCF10A)Data available, used for crude toxicity approximationVarious cancer cell linesSub-µM to µM range[6]
Series 5: 4-Hydroxyquinazoline derivatives (B1) Normal Human Hepatocytes (LO2), Normal Colonic Epithelial (NCM460)No significant toxicityBreast Cancer (MDA-MB-231), Colon Cancer (HCT-15), etc.Potent inhibitory activity[7]
Series 6: Benzotriazole Substituted 2-Phenylquinazolines (ARV-2, ARV-3) Normal Kidney (HEK293)Non-toxicBreast (MCF-7), Cervical (HeLa), Colon (HT-29)3.16 - 10.6 (ARV-2)[8]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, compound purity, and assay duration.

Key Mechanisms of In Vitro Toxicity

The cytotoxic effects of this compound compounds are primarily attributed to two key mechanisms: the induction of apoptosis and the inhibition of tubulin polymerization, leading to cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. Quinazolinone derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria into the cytoplasm. Released cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process.

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase, which in turn activates the executioner caspases.

dot

Apoptosis_Pathway Quinazolinone This compound Compounds ROS ↑ Reactive Oxygen Species (ROS) Quinazolinone->ROS Mitochondria Mitochondria Quinazolinone->Mitochondria Bax ↑ Bax Quinazolinone->Bax Bcl2 ↓ Bcl-2 Quinazolinone->Bcl2 DeathReceptors Death Receptors (e.g., Fas, TNFR) Quinazolinone->DeathReceptors ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Bax->Mitochondria Bcl2->Mitochondria Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8 Caspase-8 Activation Caspase8->Caspase37 DeathReceptors->Caspase8 Apoptosis Apoptosis Caspase37->Apoptosis DNA_Damage->Apoptosis

Caption: Quinazolinone-induced apoptosis signaling pathways.

Inhibition of Tubulin Polymerization

Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization.[6][9][10][11][12] Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[10][12]

dot

Tubulin_Inhibition_Workflow Quinazolinone This compound Compound Binding Binds to Colchicine Binding Site Quinazolinone->Binding Tubulin Tubulin Dimers Tubulin->Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibition Inhibition of Polymerization Binding->Inhibition Microtubule Microtubule Dynamics Disruption Inhibition->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Comet_Assay_Workflow Start Cell Treatment with Quinazolinone Compound Harvest Harvest Cells Start->Harvest Embed Embed Cells in Agarose on Slide Harvest->Embed Lysis Cell Lysis (High Salt & Detergent) Embed->Lysis Unwinding Alkaline DNA Unwinding Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining Fluorescent Staining Electrophoresis->Staining Visualization Fluorescence Microscopy Staining->Visualization Analysis Image Analysis (Comet Scoring) Visualization->Analysis

References

comparative biological activity of quinazolinone versus quinoline scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Quinazolinone and Quinoline Scaffolds

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of numerous therapeutic agents. Among these, quinazolinone and quinoline scaffolds have garnered significant attention due to their broad and potent biological activities. Both are bicyclic aromatic structures containing nitrogen, but their distinct arrangements lead to different physicochemical properties and, consequently, diverse pharmacological profiles. This guide provides an objective comparison of the biological activities of quinazolinone and quinoline derivatives, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Comparative Biological Activities

Quinazolinone and quinoline derivatives have been extensively explored for a variety of therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1][2]

Antimicrobial Activity

Both quinazolinone and quinoline scaffolds are integral to the development of antimicrobial agents.[1][3]

Quinazolinone Derivatives: These compounds have demonstrated a wide spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4] The antimicrobial efficacy of quinazolinone derivatives is often attributed to their ability to inhibit bacterial DNA gyrase. Some derivatives, particularly those with substitutions at the 2 and 3 positions, exhibit significant antimicrobial potential.[5][6] For instance, certain 2,3-disubstituted quinazolin-4(3H)-ones have shown promising activity.[7] Novel quinazolinone derivatives incorporating glycosides have also been synthesized and found to have good antibacterial activities.[8]

Quinoline Derivatives: The quinoline core is famously present in several antimalarial drugs like chloroquine.[9] Beyond their antimalarial properties, quinoline derivatives are potent antibacterial agents, with some exhibiting excellent activity against multidrug-resistant strains.[10] Their mechanism often involves the inhibition of DNA gyrase and topoisomerase IV.[3] Some novel quinoline derivatives have shown excellent antibacterial activity with low minimum inhibitory concentration (MIC) values against various bacterial strains.[11][12]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound TypeDerivativeTarget OrganismMIC (µg/mL)Reference
Quinazolinone 2-Methyl-3-substituted-6,8-diiodoquinazolin-4(3H)-onesStaphylococcus aureus6.25 - 12.5[6]
Bacillus subtilis6.25 - 12.5[6]
Escherichia coli12.5 - 25[6]
Pseudomonas aeruginosa25 - 50[6]
Quinoline Novel quinoline derivativesStaphylococcus aureus6.25[3]
Escherichia coli100[3]
Bacillus cerus1.56[11]
Pseudomonas aeruginosa100[3]
Anticancer Activity

The fight against cancer has seen significant contributions from both quinazolinone and quinoline-based compounds.[13][14]

Quinazolinone Derivatives: These compounds exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, tubulin polymerization, and induction of apoptosis.[14][15] Several quinazolinone-based drugs, such as gefitinib and erlotinib, are approved for cancer therapy, primarily targeting the epidermal growth factor receptor (EGFR).[16] The substitution pattern on the quinazolinone ring system plays a crucial role in determining their pharmacological activity.[14] Some derivatives have shown potent cytotoxic activities against various cancer cell lines, including breast, lung, and colon cancer.[17]

Quinoline Derivatives: Quinoline derivatives also demonstrate significant anticancer potential by targeting various cellular processes like cell cycle arrest, apoptosis, and angiogenesis.[13][18] They are known to inhibit tyrosine kinases and topoisomerases.[13] The versatility of the quinoline scaffold allows for the synthesis of a wide array of derivatives with potent antiproliferative activity against numerous cancer cell lines.[19] For example, certain quinoline-chalcone hybrids have been identified as potent anticancer agents that can bind to the colchicine binding site of tubulin.[20] A novel quinoline derivative, 91b1, has demonstrated strong anticancer effects in both in vitro and in vivo models by downregulating Lumican expression.[21]

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

Compound TypeDerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinazolinone Quinazolinone-Schiff baseMCF-7 (Breast)Not specified, but active[17]
Imidazolone-fused quinazolinoneMCF-7 (Breast)More potent than cisplatin[17]
PVHD121A549 (Lung)In micromolar range[17]
Quinoline Quinoline-chalcone hybrid (39)A549 (Lung)1.91[20]
Quinoline-chalcone hybrid (40)K-562 (Leukemia)5.29[20]
N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine (60)HCT-116 (Colon)2.56[19]
EGFR inhibitor (37)Not specified3.46[20]
Antiviral Activity

Both scaffolds have been investigated for their potential to combat viral infections.[9][22]

Quinazolinone Derivatives: Quinazolinone derivatives have shown promising antiviral activity against a range of viruses, including Zika virus, Dengue virus, and various strains of herpes simplex virus (HSV).[7][23] Some 2,3,6-trisubstituted quinazolinone compounds have been identified as potent inhibitors of Zika virus replication.[23] Other derivatives have shown specific activity against vaccinia virus, parainfluenza-3 virus, and Coxsackie virus B4.[7] Recently, quinazolinone-based molecules have been designed as broad-spectrum antiviral agents targeting deubiquitinating enzymes like the papain-like protease (PLpro) of SARS-CoV-2.[24]

Quinoline Derivatives: The antiviral potential of quinolines is well-documented, with some derivatives showing activity against Dengue virus, respiratory syncytial virus (RSV), and influenza A virus (IAV).[22][25][26] Two novel quinoline derivatives demonstrated dose-dependent inhibition of dengue virus serotype 2.[22][25] The mechanism of action for some of these compounds appears to involve the early stages of viral infection.[22]

Table 3: Comparative Antiviral Activity (IC₅₀/EC₅₀ in µM)

Compound TypeDerivativeVirusIC₅₀/EC₅₀ (µM)Reference
Quinazolinone Compound 27Zika Virus (ZIKV-FLR)0.18[23]
Compound 47Zika Virus (ZIKV-FLR)0.21[23]
Compound 8dSARS-CoV-20.948 (µg/mL)[24]
Quinoline Compound 1aeInfluenza A Virus (IAV)1.87[26]
Compound 1gRespiratory Syncytial Virus (RSV)Not specified, but highly active[26]
MefloquineZika Virus (ZIKV)Potent inhibitor[9]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and both quinazolinone and quinoline derivatives have been explored as potential anti-inflammatory agents.[2][27]

Quinazolinone Derivatives: A number of quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some showing selective inhibition of cyclooxygenase-2 (COX-2) over COX-1.[27] The anti-inflammatory effect is often assessed using the carrageenan-induced paw edema model.[28] Some derivatives have shown anti-inflammatory activity comparable to standard drugs like ibuprofen and phenylbutazone.[6][29] The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone is a quinazolinone derivative.[29]

Quinoline Derivatives: Quinoline-based compounds have been developed as anti-inflammatory agents targeting various pharmacological targets, including phosphodiesterase 4 (PDE4), transient receptor potential vanilloid 1 (TRPV1), and cyclooxygenase (COX).[2][30] The nature and position of substituents on the quinoline ring are crucial for their activity and target specificity.[2] For instance, quinolines with a carboxylic acid moiety have shown COX-inhibition.[2] Certain quinoline derivatives have demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models.[31]

Table 4: Comparative Anti-inflammatory Activity

Compound TypeDerivativeAssayActivityReference
Quinazolinone Substituted quinazolinone (32)COX-2 InhibitionBetter than Celecoxib[27]
Thiazolidinone-substituted quinazolinone (21)Carrageenan-induced paw edema32.5% inhibition[28]
3-naphtalene-substituted quinazolinoneCarrageenan-induced paw edema19.69–59.61% inhibition[29]
Quinoline Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[31]
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[31]
Azetidinone-bearing quinoline (6b)Carrageenan-induced paw edemaSignificant activity[32]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key bioassays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

This colorimetric assay measures cell viability.[33][34][35][36]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[33]

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[33]

  • MTT Addition: After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 2-4 hours.[33]

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent like DMSO.[33]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.

In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).[37][38]

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.[37]

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.[37]

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[37]

  • Nitrite Measurement (Griess Assay): The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[37]

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways is crucial for rational drug design.

Anticancer Mechanisms

Both quinazolinone and quinoline derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The EGFR and PI3K/Akt/mTOR pathways are common targets.

EGFR_PI3K_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinazolinone Quinazolinone Derivatives Quinazolinone->EGFR Quinoline Quinoline Derivatives Quinoline->EGFR Quinoline->PI3K NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB IkB_NFkB->NFkB IκBα degradation, NF-κB release Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Quinazolinone Quinazolinone Derivatives Quinazolinone->IKK Quinoline Quinoline Derivatives Quinoline->NFkB Inhibits translocation DNA DNA NFkB_n->DNA DNA->Inflammatory_Genes Antimicrobial_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Wells with Microbes prep_inoculum->inoculate serial_dilute Serial Dilution of Compound in 96-well Plate serial_dilute->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visual Inspection) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (24h) seed_cells->adhere treat Treat with Compound adhere->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (add DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate Cell Viability and IC₅₀ read_absorbance->analyze end End analyze->end

References

Quinazolinone Derivatives as Specific Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of quinazolinone derivatives as specific inhibitors of key enzymatic targets implicated in various diseases, including cancer and neurological disorders. The performance of these derivatives is compared with established inhibitors, supported by quantitative experimental data.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1, are crucial for DNA repair. In cancer therapy, especially in tumors with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality. Quinazolinone-based PARP inhibitors have emerged as a promising class of anticancer agents.

Data Presentation: PARP Inhibitors
Compound ClassSpecific DerivativeTargetIC50 (nM)Reference InhibitorIC50 (nM)
Quinazolinone Compound 12cPARP-130.38Olaparib27.89[1]
Quinazolinone SVA-11PARP-1Docking Score: -10.421VeliparibDocking Score: Not specified[2][3]
Quinazolinone Compound 4PARP-1Docking Score: -10.343NiraparibDocking Score: -9.05[4]
PhthalazinoneOlaparib PARP-1 / PARP-25 / 1[5][6]--
PhthalazinoneTalazoparib PARP-10.57[7][8]--
Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a typical method for determining the in vitro enzymatic activity of PARP-1 and evaluating the inhibitory potential of quinazolinone derivatives.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • Biotinylated NAD+

  • Histone-coated 96-well plates

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test quinazolinone derivatives and reference inhibitors (e.g., Olaparib) dissolved in DMSO

  • Microplate reader capable of measuring chemiluminescence

Procedure:

  • Plate Preparation: Histone-coated 96-well plates are washed with wash buffer.

  • Compound Addition: Serial dilutions of the test quinazolinone derivatives and a reference inhibitor are prepared in assay buffer and added to the wells. A vehicle control (DMSO) is also included.

  • Reaction Initiation: A reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer is added to each well to start the reaction.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation reaction to occur.

  • Detection: The plate is washed to remove unreacted components. Streptavidin-HRP conjugate is added to each well and incubated to allow binding to the biotinylated histones.

  • Signal Generation: After another wash step, the chemiluminescent HRP substrate is added to each well.

  • Data Acquisition: The chemiluminescence is immediately measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the control wells. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization: PARP-1 Signaling Pathway in DNA Repair

PARP1_Signaling cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP-1 Activation & PARylation cluster_Repair_Recruitment DNA Repair Protein Recruitment cluster_Inhibition Inhibition by Quinazolinones DNA_Strand_Break Single-Strand Break PARP1 PARP-1 DNA_Strand_Break->PARP1 Recruitment & Binding PAR Poly(ADP-ribose) (PAR) PARP1->PAR Catalysis NAD NAD+ NAD->PARP1 Substrate XRCC1 XRCC1 PAR->XRCC1 Recruitment Ligase3 DNA Ligase III PAR->Ligase3 Recruitment PNKP PNKP PAR->PNKP Recruitment Quinazolinone Quinazolinone Inhibitor Quinazolinone->PARP1 Inhibition EGFR_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Signaling Cascades cluster_Nucleus Nucleus cluster_Inhibition Inhibition by Quinazolinones EGF EGF (Ligand) EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibition GABA_Signaling cluster_Presynaptic Presynaptic Terminal cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Terminal cluster_Modulation Modulation by Quinazolinones Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_Vesicle GABA in Vesicles GAD->GABA_Vesicle Synthesis GABA_Released GABA GABA_Vesicle->GABA_Released Release GABAA_R GABA-A Receptor (Cl- Channel) GABA_Released->GABAA_R Binding Cl_Influx Cl- Influx GABAA_R->Cl_Influx Opening Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Quinazolinone Quinazolinone Modulator Quinazolinone->GABAA_R Allosteric Modulation Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Quinazolinone Derivative and Controls into Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Enzyme Solution Dispense_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Initiate_Reaction Add Substrate to Initiate Reaction Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at Controlled Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (if applicable) Incubate_Reaction->Stop_Reaction Measure_Signal Measure Signal (Absorbance, Fluorescence, etc.) Stop_Reaction->Measure_Signal Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

References

Quinazolinone Derivatives in Drug Discovery: A Comparative Guide to Molecular Docking and Simulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of quinazolinone derivatives against various biological targets, supported by experimental and computational data. Quinazolinone, a fused heterocyclic system, is a prominent scaffold in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Molecular docking and simulation studies have become indispensable tools in elucidating the binding mechanisms of these derivatives and guiding the design of more potent and selective therapeutic agents.

I. Comparison of Binding Affinities and Biological Activities

The therapeutic potential of quinazolinone derivatives has been explored against a multitude of biological targets. The following tables summarize key quantitative data from various molecular docking and in vitro studies, offering a comparative overview of their efficacy.

A. Anticancer Targets

Quinazolinone derivatives have demonstrated significant promise as anticancer agents by targeting key proteins involved in cancer progression, such as receptor tyrosine kinases (EGFR, VEGFR), tubulin, and cell cycle-regulating kinases (CDKs).

Table 1: Docking Scores and Biological Activities of Quinazolinone Derivatives against Anticancer Targets

Quinazolinone DerivativeBiological TargetDocking Score (kcal/mol)IC50 / Ki (µM)Cancer Cell Line(s)Reference
Compound 9c (a quinazolinone hydrazide)EGFR-0.59 (IC50)MCF-7, HepG2, SGC
Compound 3EGFR-7.53--
Lapatinib (Reference)EGFR-10.69--[1]
Compound 4AKT1-10.223.31 (IC50)Caco-2[2]
Compound 9AKT1-9.8--[2]
Compound 39Tubulin-<0.05 (GI50)HT29, U87, A2780, H460, BE2-C[3]
Compound 64Tubulin---[3]
Compound EEGFR--MDA-MBA-231[4]
Compound ETubulin-6.24 (IC50)-[4]
Compound S2DHFR-5.73 (IC50)A549[5]
Compound S1DHFR-3.38 (IC50)MCF-7[5]

Note: Docking scores and biological activity values are extracted from different studies and may not be directly comparable due to variations in experimental and computational protocols.

B. Other Enzymatic Targets

Beyond cancer, quinazolinone derivatives have been investigated as inhibitors of various enzymes implicated in other diseases.

Table 2: Docking Scores and Inhibition Constants of Quinazolinone Derivatives against Other Enzymes

Quinazolinone DerivativeBiological TargetDocking Score (kcal/mol)Ki (nM)Reference
Novel Benzylidenaminoquinazolin-4(3H)-onehCA I-7.636244-988[6]
Novel Benzylidenaminoquinazolin-4(3H)-onehCA II-6.972194-900[6]
Novel Benzylidenaminoquinazolin-4(3H)-oneAChE-10.08030-156[6]
Novel Benzylidenaminoquinazolin-4(3H)-oneα-Glu-8.486215-625[6]
Compound 7a-nα-glycosidase-19.28–135.88[7]
Compound 7a-nAcetylcholinesterase-0.68–23.01[7]
Compound 7a-nButyrylcholinesterase-1.01–29.56[7]
Compound 7a-nhCA I-10.25–126.05[7]
Compound 7a-nhCA II-13.46–178.35[7]

II. Experimental and Computational Protocols

The methodologies employed in molecular docking and simulation studies are crucial for the reliability and reproducibility of the results. Below are generalized protocols based on the cited literature.

A. Molecular Docking Protocol
  • Ligand and Receptor Preparation:

    • The 2D structures of the quinazolinone derivatives are drawn using chemical drawing software like ChemBioDraw.

    • These structures are then converted to 3D and energetically minimized using programs like Hyperchem.

    • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogen atoms and appropriate charges (e.g., Gasteiger charges) are added to the protein.

  • Docking Simulation:

    • Software such as AutoDock, GOLD, or Molegro Virtual Docker is used to perform the docking calculations.[8]

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

    • The docking algorithm, often a Lamarckian genetic algorithm, is run to explore various conformations and orientations of the ligand within the active site.

    • The results are generated as a series of binding poses, each with a corresponding binding energy or docking score.

  • Analysis of Results:

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Visualization software like DS Visualizer or Ligplot is used to analyze the interactions between the ligand and the protein's active site residues, identifying key hydrogen bonds and hydrophobic interactions.[8]

B. Molecular Dynamics (MD) Simulation Protocol
  • System Preparation:

    • The best-docked complex (protein-ligand) from the molecular docking study is used as the starting structure.

    • The complex is placed in a periodic box of water molecules (e.g., TIP3P).

    • Counter-ions are added to neutralize the system.

  • Simulation:

    • The system is first minimized to remove any steric clashes.

    • The system is then gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

    • A production run of several nanoseconds (e.g., 100 ns) is performed to collect the trajectory data.

  • Analysis:

    • The stability of the protein-ligand complex is assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand over time.

    • The binding free energy is often calculated using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of binding affinity.

III. Visualizing Interactions and Workflows

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway involving EGFR, a key target of many quinazolinone derivatives, and a typical workflow for molecular docking and simulation studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Docking_Simulation_Workflow cluster_prep Preparation PDB Protein Structure (from PDB) Prep_Protein Prepare Protein (Remove water, add H) PDB->Prep_Protein Ligand Quinazolinone Derivative (2D/3D Structure) Prep_Ligand Prepare Ligand (Energy Minimization) Ligand->Prep_Ligand Docking Molecular Docking (e.g., AutoDock) Prep_Protein->Docking Prep_Ligand->Docking Analysis Analysis of Docking Results (Binding Energy, Interactions) Docking->Analysis MD_Sim Molecular Dynamics Simulation (Stability, Free Energy) Analysis->MD_Sim Validation In Vitro/In Vivo Validation MD_Sim->Validation

Caption: A generalized workflow for molecular docking and simulation studies.

Logical Relationships of Quinazolinone Derivatives and Their Targets

The versatility of the quinazolinone scaffold allows for its modification to target a diverse range of biological molecules.

Quinazolinone_Targets cluster_targets Biological Targets Quinazolinone Quinazolinone Scaffold EGFR EGFR Quinazolinone->EGFR Inhibits Tubulin Tubulin Quinazolinone->Tubulin Inhibits Polymerization Kinases Other Kinases (VEGFR, CDK, AKT) Quinazolinone->Kinases Inhibits Enzymes Other Enzymes (DHFR, AChE, etc.) Quinazolinone->Enzymes Inhibits

Caption: Diverse biological targets of quinazolinone derivatives.

References

Safety Operating Guide

Proper Disposal Procedures for 4(1H)-Quinazolinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of 4(1H)-Quinazolinone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed (Acute Toxicity, Oral - Category 4) and can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to safety protocols is mandatory to minimize exposure risk.

Key Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound. Specific quantitative limits for disposal are not broadly established and depend on the regulations of local, state, and national authorities.

PropertyValueSource
Molecular Formula C₈H₆N₂O[2][4][5]
Molecular Weight 146.15 g/mol [2][4][5]
Appearance Light cream crystals[4][6]
Melting Point 215 - 219 °C (419 - 426.2 °F)[4]
Hazard Classification Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2A, STOT SE 3[2][5]

Operational Plan for Handling and Disposal

This section outlines the procedural steps for the safe handling, storage, and ultimate disposal of this compound waste.

Personal Protective Equipment (PPE) and Safe Handling

Proper PPE is the first line of defense against chemical exposure. All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure.[1][4] Fire-resistant clothing is also recommended.[1]

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required.[4] However, if dust or aerosols are generated, a NIOSH-approved particulate respirator should be used.

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1][4] Always wash hands thoroughly with soap and water after handling.[4][6]

Step-by-Step Waste Collection and Disposal Protocol

The primary method for disposal is to use a licensed and approved waste disposal company.[3][4] Do not dispose of this compound down the drain or in general waste streams.[1][3]

Methodology:

  • Preparation: Designate a specific, sealed, and clearly labeled container for this compound waste. The container must be suitable for storing chemical waste (e.g., a high-density polyethylene (HDPE) container).

  • Waste Collection: Carefully transfer waste material (e.g., residual solid, contaminated consumables like weigh boats or wipes) into the designated waste container using spark-proof tools.[1] Avoid generating dust during transfer.[1][3][6]

  • Labeling: Label the waste container clearly with "Hazardous Waste," "this compound," and the relevant hazard pictograms (e.g., exclamation mark for irritant and health hazard).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4][5] Ensure the storage area is secure and accessible only to authorized personnel.

  • Final Disposal: Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Emergency Procedures for Accidental Spills

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Methodology:

  • Evacuate: Immediately alert personnel in the area and evacuate non-essential staff.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Isolate: Remove all sources of ignition from the spill area.[1][6]

  • Contain: Prevent the spill from spreading or entering drains or waterways.[3][6]

  • Clean-up:

    • Wearing full PPE, use dry clean-up procedures for solid spills to avoid generating dust.[6]

    • Carefully sweep or scoop the material using non-sparking tools and place it into a suitable, sealed container for disposal.[1][3]

    • Once the solid material is collected, decontaminate the area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Label the spill clean-up waste container and manage it according to the disposal protocol outlined above.

Process Visualization

The following diagrams illustrate the logical workflow for the proper disposal and emergency handling of this compound.

Caption: Workflow for routine handling and disposal of this compound.

Caption: Emergency response workflow for a this compound spill.

References

Personal protective equipment for handling 4(1H)-Quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4(1H)-Quinazolinone, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures offer step-by-step guidance for safe operation and waste management.

Immediate Safety and Hazard Summary

This compound is a compound that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation. Adherence to the personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE) Protocol

A comprehensive assessment of the risks associated with this compound necessitates the use of specific PPE. The following table summarizes the required equipment for various levels of protection.

Protection LevelEquipmentSpecifications
Eye Protection Safety GogglesMust be tightly fitting and equipped with side-shields.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable option for handling this compound. Always inspect gloves for any signs of degradation or punctures before use. In cases of prolonged or direct contact, consider double-gloving.
Respiratory Protection Air-Purifying RespiratorFor operations that may generate dust or aerosols, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95, P100) is required. For higher concentrations or in the absence of adequate ventilation, a powered air-purifying respirator (PAPR) may be necessary.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.

Operational Plan for Handling this compound

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.

prep Preparation ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat, Respirator if needed) prep->ppe handle Handling weigh Weigh Solid Compound Carefully to Minimize Dust handle->weigh cleanup Post-Handling decontaminate Decontaminate Work Surfaces cleanup->decontaminate fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood fume_hood->handle dissolve Dissolve in a Suitable Solvent (if applicable) weigh->dissolve dissolve->cleanup remove_ppe Remove PPE in the Correct Order decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands start Waste Generation segregate Segregate as Hazardous Waste start->segregate containerize Place in a Labeled, Sealed Container segregate->containerize label Label with 'Hazardous Waste', Full Chemical Name, and Hazards containerize->label storage Store in Designated Satellite Accumulation Area label->storage pickup Arrange for Pickup by Licensed Waste Disposal storage->pickup

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4(1H)-Quinazolinone
Reactant of Route 2
4(1H)-Quinazolinone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。